Nandrolone decanoate
Description
This compound, also known as nandrolone caprinate, is an alkylated anabolic steroid indicated in the management of anemia of renal insufficiency and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis. The process for creating esters of [nandrolone] was patented in Spain in 1959 and in 1960, it was described as having a long duration of action and strong anabolic effect compared to nandrolone and other esters. this compound was granted FDA approval on 5 October 1962.
This compound is the decanoate salt form of nandrolone, an anabolic steroid analog of testosterone with androgenic, anabolic, and erythropoietin stimulating effects. Nandrolone enters the cell and binds to and activates specific nuclear androgen receptors in responsive tissue, including the prostate, seminal vesicles, scrotum, penis, larynx, hair follicles, muscle, and bone. The resulting activated hormone receptor complex translocates into the nucleus and binds to androgen response elements (ARE) in the promoter region of targeted genes, where the complex promotes gene expression necessary for maintaining male sex characteristics. Mimicking the negative feedback mechanism of testosterone, this compound also suppresses the secretion of luteinizing hormone (LH). Furthermore, this agent also stimulates erythropoietin production by enhancing the production of erythropoietic stimulating factors.
Decanoic acid ester of nandrolone that is used as an anabolic agent to prevent or treat WASTING SYNDROME associated with severe chronic illness or HIV infection (HIV WASTING SYNDROME). It may also be used in the treatment of POSTMENOPAUSAL OSTEOPOROSIS.
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWKMORAXJQQSR-MOPIKTETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023352 | |
| Record name | Nandrolone decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nandrolone decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
360-70-3 | |
| Record name | Nandrolone decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nandrolone decanoate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nandrolone decanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nandrolone decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyestr-4-en-3-one 17-decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANDROLONE DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nandrolone decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32-35, 118 °C | |
| Record name | Nandrolone decanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nandrolone decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Nandrolone Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of nandrolone (B1676933) decanoate (B1226879), a widely recognized anabolic steroid. The document details the primary synthetic pathway from estradiol (B170435), including key chemical transformations and the final esterification process. Furthermore, it outlines the analytical methodologies crucial for the chemical characterization and quality control of the final compound. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate the synthetic pathway and analytical workflow.
Synthesis of Nandrolone Decanoate
The most common and historically significant route for the synthesis of nandrolone begins with the naturally occurring estrogen, estradiol. This multi-step process involves the strategic modification of the steroid's A-ring through a Birch reduction, followed by hydrolysis and subsequent esterification of the 17β-hydroxyl group to yield this compound.
Synthetic Pathway Overview
The synthesis can be conceptually divided into three main stages:
-
Preparation of the Estradiol Methyl Ether: The phenolic hydroxyl group of estradiol is first protected as a methyl ether.
-
Birch Reduction and Hydrolysis to Nandrolone: The aromatic A-ring of the estradiol methyl ether is partially reduced using a dissolving metal reduction (the Birch reduction), followed by acidic hydrolysis to yield the α,β-unsaturated ketone characteristic of nandrolone.
-
Esterification to this compound: The 17β-hydroxyl group of nandrolone is esterified with decanoyl chloride to produce the final product, this compound.
Experimental Protocols
Objective: To protect the phenolic hydroxyl group of estradiol as a methyl ether.
Procedure:
-
To a solution of estradiol in a suitable solvent such as aqueous sodium hydroxide, add dimethyl sulfate.[1][2]
-
The reaction mixture is stirred vigorously at a controlled temperature, typically between 30-45°C, for a specified period.[2]
-
Upon completion, the reaction is worked up by acidification with a dilute acid (e.g., hydrochloric acid) to precipitate the product.[2]
-
The crude estradiol-3-methyl ether is collected by filtration, washed with water, and dried.[2] Further purification can be achieved by recrystallization.
Objective: To reduce the aromatic A-ring and subsequently hydrolyze the resulting enol ether to form nandrolone.
Procedure:
-
In a flask equipped with a dry ice condenser, liquid ammonia (B1221849) is condensed.[3]
-
Lithium metal is added in small pieces to the liquid ammonia, resulting in a characteristic deep blue solution of solvated electrons.[1][4] An alcohol, such as ethanol (B145695) or tert-butanol, is also added as a proton source.[3][4]
-
A solution of estradiol-3-methyl ether in an appropriate co-solvent like tetrahydrofuran (B95107) is then added to the lithium-ammonia solution.[1]
-
The reaction is stirred at the boiling point of ammonia (-33°C) until the blue color disappears, indicating the consumption of the lithium metal.[3]
-
The ammonia is allowed to evaporate, and the reaction is quenched, typically with water. The resulting enol ether intermediate is then hydrolyzed without isolation by treatment with aqueous acid (e.g., hydrochloric acid) to yield nandrolone.[1][3]
-
The crude nandrolone is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography or recrystallization.
Objective: To form the decanoate ester at the 17β-hydroxyl position of nandrolone.
Procedure:
-
Nandrolone is dissolved in a dry, aprotic solvent such as pyridine or benzene (B151609) in an inert atmosphere (e.g., nitrogen).[5]
-
Decanoyl chloride is added to the solution, and the reaction is allowed to proceed.[5]
-
After the reaction is complete, the mixture is washed successively with dilute acid, base, and water to remove excess reagents and byproducts.[5]
-
The organic solvent is evaporated, and the crude this compound is purified by recrystallization from a suitable solvent like petroleum ether.[5]
Alternative Synthesis from 19-Norandrostenedione (B190405)
An alternative synthetic route utilizes 19-norandrostenedione as the starting material. This method involves the selective protection of the 3-keto group, followed by reduction of the 17-keto group, and subsequent deprotection and hydrolysis.[6]
Chemical Characterization
The chemical characterization of this compound is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities.[7]
Objective: To determine the purity of a this compound sample.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.[7]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[8]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffered aqueous solution is typically used.[8]
-
Detection: UV detection is performed at a wavelength of approximately 240 nm.[8]
-
Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or the mobile phase.
-
Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. Purity is calculated based on the relative peak areas.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | [8] |
| Detection Wavelength | 240 nm | [8] |
| Flow Rate | 1.0 mL/min | [9] |
| Injection Volume | 20 µL | [9] |
Table 1: Typical HPLC Parameters for this compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework of the molecule.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~5.82 | H-4 |
| ~4.60 | H-17 |
| ~2.30 | -CH₂- (decanoyl) |
| ~1.25 | -(CH₂)₇- (decanoyl) |
| ~0.90 | -CH₃ (decanoyl) |
| ~0.80 | H₃-18 |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific assignments require detailed 2D NMR analysis and may vary slightly based on experimental conditions)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. When coupled with gas chromatography (GC-MS), it is a highly sensitive method for detection and identification.
Objective: To confirm the identity and fragmentation pattern of this compound.
-
Derivatization: For GC-MS analysis, nandrolone and its metabolites are often derivatized, for example, by trimethylsilylation, to increase their volatility.[10]
-
Gas Chromatograph: A GC system with a capillary column suitable for steroid analysis is used.
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer is commonly used.
-
Analysis: The derivatized sample is injected into the GC, where it is separated from other components before entering the mass spectrometer. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.
| m/z | Proposed Fragment Identity |
| 428 | [M]⁺ (Molecular Ion) |
| 274 | [M - C₁₀H₂₀O₂]⁺ (Loss of decanoate side chain) |
| 124 | Characteristic steroid A/B ring fragment |
Table 3: Key Mass Spectrometry Fragments of this compound
Conclusion
The synthesis of this compound from estradiol is a well-established process that relies on classic organic reactions, most notably the Birch reduction. The subsequent chemical characterization using modern analytical techniques such as HPLC, NMR, and MS is crucial for ensuring the identity, purity, and quality of the final active pharmaceutical ingredient. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and analysis of steroidal compounds.
References
- 1. Nandrolone synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nandrolone | C18H26O2 | CID 9904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103012529A - Method for synthesizing high-yield nandrolone - Google Patents [patents.google.com]
- 7. arlok.com [arlok.com]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
Metabolic Pathways of Nandrolone Decanoate In Vivo: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), is the decanoate ester of nandrolone (19-nortestosterone). Its long-acting properties make it clinically relevant for conditions such as anemia, osteoporosis, and cachexia. However, its use is also prevalent in sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA). A thorough understanding of its metabolic fate in vivo is crucial for both therapeutic applications and effective doping control. This technical guide provides a comprehensive overview of the metabolic pathways of nandrolone decanoate, detailing the enzymatic transformations, pharmacokinetic profile, and analytical methodologies for the detection of its metabolites.
Pharmacokinetics and Bioavailability
Following intramuscular administration, this compound is slowly absorbed from the injection site into the bloodstream. It exhibits a flip-flop pharmacokinetic profile, where the rate of absorption from the muscle depot is slower than the rate of elimination. The decanoate ester is rapidly hydrolyzed by esterases in the blood to release the active compound, nandrolone.[1][2]
The bioavailability of nandrolone after intramuscular injection of this compound is high, and its serum concentrations increase proportionally with the administered dose.[3][4]
Table 1: Pharmacokinetic Parameters of Nandrolone After Intramuscular Administration of this compound in Healthy Male Volunteers
| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | Reference |
| Cmax (ng/mL) | 2.14 | 4.26 | 5.16 | [3][4] |
| Tmax (hours) | 30 | 30 | 72 | [3][4] |
| Terminal Half-life (days) | 7-12 | 7-12 | 7-12 | [3][4] |
| Mean Half-life of Release from Depot (days) | ~6 | ~6 | ~6 | [2] |
| Mean Half-life of Hydrolysis, Distribution, and Elimination of Nandrolone (hours) | ~4.3 | ~4.3 | ~4.3 | [2] |
| Mean Serum Clearance (L/h/kg) | 1.55 | Not Reported | Not Reported | [2] |
Metabolic Pathways
The metabolism of nandrolone primarily occurs in the liver and involves a series of enzymatic reactions, categorized as Phase I and Phase II metabolism.
Phase I Metabolism
Phase I reactions introduce or expose functional groups on the nandrolone molecule, preparing it for subsequent conjugation and excretion. The key enzymes involved are 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).
The primary pathway involves the reduction of the A-ring of the steroid nucleus. 5α-reductase catalyzes the conversion of nandrolone to 5α-dihydronandrolone. Subsequently, 3α-HSD and 3β-HSD act on the 3-keto group, leading to the formation of the main urinary metabolites: 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), respectively. 19-norandrosterone is the major metabolite.[5] 17β-HSD can interconvert 17-keto and 17-hydroxy steroids.[6][7]
Caption: Metabolic pathway of this compound.
Phase II Metabolism
In Phase II metabolism, the Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for nandrolone metabolites are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The resulting glucuronide and sulfate conjugates are then excreted in the urine.
Table 2: Urinary Excretion of Nandrolone Metabolites After a Single Intramuscular Injection of this compound in Healthy Men
| Dose | Time Point | 19-Norandrosterone (ng/mL) | 19-Noretiocholanolone (ng/mL) | Reference |
| 50 mg | Day 1 | Geometric Mean: 457 | Geometric Mean: 161 | [8] |
| Day 7 | Geometric Mean: 791 | Geometric Mean: 251 | [8] | |
| Day 33 | Geometric Mean: 104 | Geometric Mean: 34.6 | [8] | |
| 150 mg | Day 1 | Geometric Mean: 742 | Geometric Mean: 232 | [8] |
| Day 7 | Geometric Mean: 1244 | Geometric Mean: 322 | [8] | |
| Day 33 | Geometric Mean: 67.6 | Geometric Mean: 19.7 | [8] | |
| 6 months | Detectable in 10 of 12 subjects | Detectable in 8 of 12 subjects | [8] | |
| Ophthalmic Solution | Peak (56h) | ~450 | ~70 | [9] |
Experimental Protocols for Metabolite Analysis
The detection and quantification of nandrolone metabolites are primarily performed on urine samples using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established method for the analysis of nandrolone metabolites.
Sample Preparation Workflow
Caption: GC-MS sample preparation workflow.
Detailed Protocol:
-
Hydrolysis: To deconjugate the metabolites, urine samples are incubated with β-glucuronidase from E. coli at an elevated temperature (e.g., 50-60°C).[10]
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction using an organic solvent such as n-pentane to isolate the free steroids.[11]
-
Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol.[12]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is employed to separate the analytes.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized metabolites.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more direct and often simpler sample preparation workflow, with the ability to analyze intact conjugated metabolites.[13][14]
Sample Preparation Workflow
Caption: LC-MS/MS sample preparation workflow.
Detailed Protocol:
-
Sample Preparation: A simple solid-phase extraction (SPE) using a C18 cartridge is often sufficient to clean up the urine sample and concentrate the analytes.[1][15] This method can be automated for high-throughput analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium acetate.
-
-
Mass Spectrometer (MS/MS) Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.
-
-
Conclusion
The in vivo metabolism of this compound is a multi-step process involving initial hydrolysis to nandrolone, followed by extensive Phase I and Phase II metabolism, primarily in the liver. The major urinary metabolites, 19-norandrosterone and 19-noretiocholanolone, serve as key biomarkers for detecting nandrolone administration. Advanced analytical techniques such as GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for their detection and quantification in complex biological matrices. A comprehensive understanding of these metabolic pathways and analytical methodologies is essential for researchers, clinicians, and anti-doping agencies.
References
- 1. waters.com [waters.com]
- 2. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. benchchem.com [benchchem.com]
- 11. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Gene Expression Profiling After Nandrolone Decanoate Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular effects of Nandrolone (B1676933) Decanoate (B1226879) (ND), a widely studied anabolic-androgenic steroid (AAS). By summarizing key findings on gene expression changes, detailing experimental methodologies, and visualizing the intricate signaling pathways involved, this document serves as a critical resource for understanding the multifaceted impact of this compound. The information presented is curated from a range of preclinical studies, offering valuable insights for further research and development in related fields.
Quantitative Gene Expression Data
The administration of Nandrolone Decanoate elicits a complex and time-dependent series of changes in gene expression across various tissues. The following tables summarize the key quantitative findings from studies in skeletal muscle and endocrine-related tissues, providing a clear comparison of the steroid's impact on gene regulation.
Skeletal Muscle Gene Expression in Response to this compound
This compound administration has been shown to selectively alter the expression of numerous genes in skeletal muscle, with the effects being highly dependent on the duration of treatment and the physiological state of the muscle (e.g., denervated vs. healthy).
Table 1: Differential Gene Expression in Denervated Rat Gastrocnemius Muscle Following this compound Administration [1]
| Gene | Time Point | Regulation | Fold Change (Approx.) | Biological Function |
| Signaling & Development | ||||
| FOXO1 | 35 days | Down | - | Transcription factor involved in atrophy |
| REDD2 (DDIT4) | 35 days | Down | - | mTOR inhibitor |
| RCAN2 (Calcipressin 2) | 35 days | Down | - | Calcineurin inhibitor |
| ApoD (Apolipoprotein D) | 35 days | Up | - | Growth factor |
| Clusterin (Clu) | 35 days | Up | 2 to 5 | Development |
| DRG1 | 35 days | Up | 2 to 5 | Development |
| Dicer1 | 35 days | Down | 2 to 5 | Development |
| SORT1 | 7 days | Up | - | Development |
| SORT1 | 35 days | Down | 2 to 5 | Development |
| Myotrophin (Mtpn) | 35 days | Up | - | Muscle development, growth factor |
| AEBP1 | 35 days | Up | - | Muscle development, transcription factor |
| Growth Factors & Wounding Response | ||||
| Galanin (GAL) | 7 & 35 days | Up | - | Growth factor |
| Osteoglycin | 35 days | Up | - | Growth factor |
| CCL7 | 35 days | Up | - | Chemokine |
| CCR1 | 35 days | Up | - | Chemokine receptor |
| SFRP2 | 35 days | Up | - | Wnt inhibitor |
| SFRP4 | 35 days | Up | - | Wnt inhibitor |
| Extracellular Matrix & Cell Adhesion | ||||
| Osteomodulin | 7 days | Up | - | Extracellular matrix |
| Adiponectin, C1Q and collagen domain containing | 7 days | Up | - | Extracellular matrix |
| Sclerostin domain containing 1 | 7 days | Down | - | BMP-1 antagonist |
| Myogenic Regulatory Factors & Myostatin | ||||
| MyoD | 7 days (post-injury) | Up | Significant Increase | Myogenic differentiation |
| Myogenin | 21 days (post-injury) | Up | Significant Increase | Myogenic differentiation |
| Myostatin (MSTN) | 7 weeks | Down | Significant Decrease | Negative regulator of muscle mass |
Gene Expression in Endocrine-Related Tissues
This compound also exerts significant effects on gene expression in various tissues integral to the endocrine system, highlighting its systemic impact beyond skeletal muscle.
Table 2: Gene Expression Changes in Various Tissues of Male Sprague-Dawley Rats After 14-Day this compound Administration [2][3]
| Tissue | Gene | Regulation (at 15 mg/kg) | Biological Function |
| Adipose Tissue | Beta(3)-adrenergic receptor | Down (dose-dependent) | Lipolysis, thermogenesis |
| Adiponectin | Down | Insulin sensitivity, anti-inflammatory | |
| Adrenals | HMG-CoA reductase | Up | Cholesterol synthesis |
| ACTH receptor | Up | Corticosteroid production | |
| Testis | Steroidogenic Acute Regulatory Protein (StAR) | Down | Testosterone biosynthesis |
| Cytochrome P450 side chain cleavage (P450scc) | Down | Testosterone biosynthesis | |
| 17α-hydroxylase (CYP17A1) | Down | Testosterone biosynthesis | |
| 3β-hydroxysteroid dehydrogenase (HSD3B) | Down | Testosterone biosynthesis | |
| Cytochrome P450 aromatase (CYP19A1) | Down | Estrogen synthesis | |
| Pituitary | GABAB1 receptor | Down | Neurotransmission |
| GABAB2 receptor | Up | Neurotransmission | |
| Growth Hormone Receptor (GHR) | Down | Growth and metabolism | |
| IGF-1 | Down | Growth and development | |
| IGF-2 | Down | Growth and development |
Experimental Protocols
The methodologies employed in studying the effects of this compound on gene expression are critical for the interpretation and replication of findings. Below are detailed protocols from key studies.
Study of Denervated Muscle Atrophy
-
Animal Model: Male C57BL/6 mice.[1]
-
Experimental Groups: Sciatic nerve transection to induce denervation of the gastrocnemius muscle.[1]
-
Drug Administration: this compound (dose not specified in the abstract) administered for 7 days, either starting at the time of denervation (7-day group) or 29 days post-denervation (35-day group).[1]
-
Gene Expression Analysis: Affymetrix microarrays were used for gene expression profiling of the denervated gastrocnemius muscle.[1]
-
Protein Analysis: Western blotting was performed to assess protein levels of selected genes (RCAN2, FOXO1, REDD2, ApoD).[1]
Investigation of Endocrine System Gene Expression
-
Experimental Groups: Rats were administered either a vehicle control, 3 mg/kg, or 15 mg/kg of this compound for 14 days.[2][3]
-
Drug Administration: Route of administration not specified in the abstract.[2]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the expression levels of 37 genes in the pituitary, testes, adrenals, adipose tissue, kidneys, and liver.[2][3]
-
Hormone and Metabolite Analysis: Plasma levels of glucose, ACTH, adiponectin, corticosterone, ghrelin, insulin, and leptin were measured.[2]
Myostatin Expression Study with Exercise
-
Experimental Groups: Sedentary (S), Sedentary with AAS (AAS), Trained (T), and Trained with AAS (AAST).[4][5]
-
Drug Administration: this compound (5 mg/kg, supraphysiological dose) was injected subcutaneously for 7 weeks.[4][5]
-
Exercise Protocol: Aquatic plyometric training consisting of jumps in water (4 sets of 10 jumps with a 30-second rest interval) with a progressive overload of 50% to 80% of body weight.[4][5]
-
Gene Expression Analysis: Myostatin mRNA expression in the gastrocnemius muscle was determined by real-time RT-PCR.[4][5]
Muscle Repair and Myogenic Factors Study
-
Animal Model: Adult male Wistar rats.[6]
-
Experimental Groups: Control, sham, cryoinjured treated with ND, and non-injured treated with ND.[6]
-
Drug Administration: Subcutaneous injections of this compound (5 mg/kg) twice a week.[6]
-
Injury Model: Cryoinjury to the tibialis anterior muscle.[6]
-
Gene Expression Analysis: Real-time PCR was used to analyze the expression of myogenic regulatory factors (MyoD and myogenin) in the tibialis anterior muscle at 7, 14, and 21 days post-injury.[6]
-
Morphological Analysis: Hematoxylin-eosin staining was used for morphological assessment of muscle repair.[6]
Signaling Pathways and Experimental Workflows
The cellular effects of this compound are mediated through complex signaling networks. The following diagrams, rendered in DOT language, illustrate the key pathways and experimental designs described in the literature.
Androgen Receptor Signaling Pathway
Nandrolone, as a synthetic androgen, primarily functions by binding to and activating the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[7][8][9][10] This interaction initiates a cascade of events leading to altered gene expression.
Caption: Canonical Androgen Receptor signaling pathway activated by Nandrolone.
Nandrolone's Influence on Muscle Growth and Atrophy Pathways
This compound has been shown to modulate several key signaling pathways that regulate muscle mass, including the mTOR, calcineurin, and Wnt pathways, particularly in the context of denervation-induced atrophy.[1]
Caption: Nandrolone's modulatory effects on key muscle signaling pathways.
Experimental Workflow for Gene Expression Profiling
The process of analyzing gene expression changes following this compound administration typically follows a standardized workflow, from animal treatment to data analysis.
Caption: A typical experimental workflow for studying gene expression.
References
- 1. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound on gene expression in endocrine systems related to the adverse effects of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Strength training and this compound decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. Effect of this compound on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 10. mdpi.com [mdpi.com]
The Journey of Nandrolone Decanoate in the Body: A Deep Dive into its Pharmacokinetics and Bioavailability
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of intramuscularly administered nandrolone (B1676933) decanoate (B1226879), a long-acting anabolic steroid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes complex processes to offer a thorough understanding of the drug's disposition in the human body.
Nandrolone decanoate, an ester pro-drug of nandrolone, is administered via intramuscular injection, forming a depot from which it is slowly released into the circulation.[1] Once in the bloodstream, it is rapidly hydrolyzed by esterases into the active compound, nandrolone.[2] The pharmacokinetic profile of nandrolone following a single intramuscular injection of this compound is characterized by a slow absorption and elimination process, often exhibiting "flip-flop" kinetics where the absorption rate is slower than the elimination rate.[3]
Pharmacokinetic Profile: A Quantitative Look
The pharmacokinetics of nandrolone following intramuscular administration of this compound have been investigated in several clinical studies. The data consistently show a dose-proportional increase in serum nandrolone concentrations and area under the curve (AUC).[3][4] Key pharmacokinetic parameters from a pivotal study are summarized in the table below.
| Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Terminal Half-Life (days) |
| 50 mg | 2.14 | 30 | 400 | 7.1 |
| 100 mg | 4.26 | 30 | 862 | 11.7 |
| 150 mg | 5.16 | 72 | 1261 | 11.8 |
| Data sourced from a study in healthy male volunteers.[3][4][5][6] |
The bioavailability of intramuscular this compound is reported to be between 53% and 73%, with variations depending on the injection site.[2] Injection into the gluteal muscle has been associated with higher bioavailability compared to the deltoid muscle.[7]
Experimental Protocols: A Methodological Blueprint
The understanding of this compound's pharmacokinetics is built upon rigorous clinical investigation. A typical experimental design to assess its profile is outlined below.
Study Design and Subject Recruitment
A dose-proportionality study is often conducted in healthy male volunteers.[3] Exclusion criteria are stringent to ensure a homogenous study population and minimize confounding factors. These criteria typically include a history of sensitivity to the drug, presence of clinical disorders, substance abuse, and use of confounding medications.[3]
Drug Administration and Sample Collection
Following a baseline assessment, subjects receive a single intramuscular injection of this compound at varying doses.[3][4] Blood samples are collected at frequent intervals, particularly in the initial hours and days post-injection, to capture the absorption and peak concentration phases.[3] Sampling may continue for over a month to characterize the long elimination phase.[3][4] For metabolite analysis, 24-hour urine samples are collected at specified intervals.[3][4]
Analytical Methods
The quantification of nandrolone and its metabolites in biological matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[8][9] These methods offer the necessary selectivity and low limits of quantification to accurately measure the concentrations of the parent drug and its metabolites, such as 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), in serum and urine.[3][8]
Metabolism and Mechanism of Action: A Molecular Perspective
Following its release from the muscle depot and hydrolysis to nandrolone, the drug exerts its effects by binding to the androgen receptor (AR).[10] The nandrolone-AR complex then translocates to the nucleus, where it modulates the transcription of target genes.
Nandrolone undergoes extensive metabolism in the liver.[2] The primary metabolic pathway involves the reduction of the A-ring by the enzyme 5α-reductase, leading to the formation of metabolites such as 5α-dihydronandrolone.[10] The major metabolites excreted in the urine are 19-norandrosterone and 19-noretiocholanolone.[2][10]
The prolonged detection window of nandrolone metabolites in urine, which can be up to six months after a single injection, has significant implications for anti-doping control in sports.[3] The presence of these metabolites above a certain threshold is considered evidence of exogenous nandrolone administration.[8]
This in-depth guide provides a foundational understanding of the pharmacokinetics and bioavailability of intramuscular this compound. The presented data and methodologies are crucial for professionals involved in the research, development, and regulation of this and similar compounds.
References
- 1. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic evaluation of three different intramuscular doses of this compound: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetic evaluation of three different intramuscular doses of this compound: analysis of serum and urine samples in healthy men. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Testing for nandrolone metabolites in urine samples of professional athletes and sedentary subjects by GC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Anabolic Pharmacology of Nandrolone Decanoate: A Deep Dive into Nitrogen Retention and Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), has long been recognized for its potent effects on muscle mass and strength. This technical guide provides a comprehensive analysis of the core mechanisms driving these effects: enhanced nitrogen retention and stimulation of protein synthesis. By delving into the molecular signaling pathways, summarizing quantitative data from key clinical and preclinical studies, and detailing the experimental methodologies used to ascertain these findings, this document serves as a vital resource for professionals in the fields of pharmacology, drug development, and clinical research. The information presented herein is intended to facilitate a deeper understanding of nandrolone decanoate's physiological impact and to support further investigation into its therapeutic applications.
Introduction
This compound is a derivative of testosterone (B1683101) with a chemical modification that enhances its anabolic properties while reducing its androgenic effects[1]. Clinically, it has been utilized in the management of conditions characterized by a negative nitrogen balance, such as chronic wasting diseases, severe trauma, and certain anemias[1]. The fundamental principle behind its efficacy lies in its ability to shift the body's metabolic state towards anabolism, primarily through two interconnected processes: increasing the retention of nitrogen and upregulating the synthesis of proteins, particularly in skeletal muscle. This guide will explore the intricate details of these processes, supported by empirical evidence.
The Critical Role of Nitrogen Retention
Nitrogen is a fundamental component of amino acids, the building blocks of protein. A state of positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is essential for protein anabolism and tissue growth[2]. This compound is a potent agent for inducing a positive nitrogen balance, primarily by reducing nitrogen excretion[3]. This effect is crucial in clinical settings where catabolism is prevalent, such as in polytrauma patients who experience significant nitrogen losses[3].
Quantitative Impact on Nitrogen Balance
The following table summarizes the quantitative effects of this compound on nitrogen balance as reported in a key clinical study.
| Study Population | Dosage and Administration | Outcome Measure | Control Group | This compound Group | Reference |
| Post-total hip replacement patients | 200 mg intramuscular injection immediately after operation | Nitrogen Balance (mg N/kg/day) for the first 3 days | -102 | -48 | [4] |
Stimulation of Protein Synthesis
The anabolic effects of this compound are intrinsically linked to its ability to stimulate the synthesis of new proteins within muscle cells. This process is initiated at the molecular level through the activation of specific signaling pathways.
Molecular Signaling Pathways
The primary mechanism of action for this compound involves its interaction with the androgen receptor (AR). Upon binding, the nandrolone-AR complex translocates to the cell nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) on target genes. This interaction initiates the transcription of genes involved in protein synthesis[5][6].
Furthermore, this compound has been shown to influence other critical anabolic signaling pathways, notably the Insulin-like Growth Factor-1 (IGF-1) and the downstream Akt/mTORC1 pathway. Increased local expression of IGF-1 in muscle tissue has been observed following this compound administration[7]. This, in turn, can activate the Akt/mTORC1 pathway, a central regulator of muscle protein synthesis.
Below are diagrams illustrating these key signaling pathways.
Quantitative Impact on Protein Synthesis and Muscle Mass
The following tables summarize the quantitative effects of this compound on markers of protein synthesis and muscle mass from various studies.
Table 2.1: Fractional Synthetic Rates in Animal Models
| Study Population | Dosage and Administration | Outcome Measure | Control Group (Sham) | This compound Group | Reference |
| Male C57BL/6 mice | 10 g/kg/week for 6 weeks | Gastrocnemius FSR (%/day) | 0.04 ± 0.003 | 0.05 ± 0.01 | [8] |
| Male C57BL/6 mice | 10 g/kg/week for 6 weeks | Soleus FSR (%/day) | 0.12 ± 0.01 | 0.12 ± 0.01 | [8] |
Table 2.2: Muscle and Lean Body Mass in Human Clinical Trials
| Study Population | Dosage and Administration | Outcome Measure | Control Group (Placebo) | This compound Group | Reference |
| Elderly osteoporotic women (>70 years) | 50 mg every 3 weeks for 2 years | Change in Lean Body Mass (%) - Year 1 | No significant change | +6.2 ± 5.8 | [9][10] |
| Elderly osteoporotic women (>70 years) | 50 mg every 3 weeks for 2 years | Change in Lean Body Mass (%) - Year 2 | No significant change | +11.9 ± 29.2 | [9][10] |
| Hemodialysis patients | 100 mg/week for 6 months | Change in Lean Body Mass (kg) | +1.9 ± 1.6 | +4.5 ± 2.3 | [11][12] |
| Hemodialysis patients | 25 mg/week or 100 mg every 2 weeks for ~96 days | Change in Dry Weight (kg) | Baseline: 64.4 ± 11.7 | Post-treatment: 66.0 ± 10.9 | [13][14] |
| HIV-infected men with weight loss | Not specified | Change in Lean Body Mass (kg) | +0.4 ± 0.3 | +1.6 ± 0.3 | [15] |
Experimental Protocols
A thorough understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the data.
Measurement of Nitrogen Balance
The determination of nitrogen balance is a meticulous process that requires precise measurement of nitrogen intake and excretion.
-
Nitrogen Intake: Calculated from detailed dietary records, with protein intake being the primary source of nitrogen. The nitrogen content of protein is approximately 16%, so protein intake (in grams) is divided by 6.25 to estimate nitrogen intake[16].
-
Nitrogen Excretion: Primarily measured through the analysis of a 24-hour urine collection for total urinary nitrogen or urinary urea (B33335) nitrogen (UUN)[2][16]. A correction factor is often added to account for non-urinary nitrogen losses (e.g., through feces, skin, and sweat), which is typically estimated to be around 4 g/day in clinical settings[17].
-
Calculation: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen Excretion + Estimated Non-urinary Losses)[17].
Measurement of Muscle Protein Synthesis
The gold standard for measuring muscle protein synthesis involves the use of stable isotope tracers.
-
Stable Isotope Tracers: Non-radioactive isotopes of elements (e.g., ¹³C, ¹⁵N, ²H) are incorporated into amino acids (e.g., leucine, phenylalanine) or water (D₂O)[18][19]. These labeled compounds are then administered to the study subjects, typically through intravenous infusion.
-
Arteriovenous (A-V) Balance Method: This technique involves placing catheters in an artery and a vein that supply and drain a specific muscle bed (e.g., the femoral artery and vein for the leg muscles). The rate of protein synthesis is calculated by measuring the difference in the concentration of the labeled amino acid between the arterial and venous blood, along with blood flow measurements[20].
-
Precursor-Product Method: This approach involves obtaining a muscle biopsy to measure the incorporation of the labeled amino acid directly into muscle protein. The enrichment of the tracer in the muscle protein is compared to the enrichment in the precursor pool (e.g., intracellular free amino acids) to calculate the fractional synthetic rate (FSR) of the muscle protein[18].
Conclusion
This compound exerts a powerful anabolic effect through the dual mechanisms of enhancing nitrogen retention and stimulating muscle protein synthesis. The quantitative data from a range of clinical and preclinical studies provide robust evidence for its efficacy in increasing lean body mass and improving nitrogen balance in various populations. The underlying molecular mechanisms involve the activation of the androgen receptor and the modulation of key anabolic signaling pathways, including the IGF-1/Akt/mTORC1 axis. A thorough understanding of the experimental protocols used to generate this data is essential for the interpretation and application of these findings. This technical guide provides a consolidated resource for researchers and drug development professionals, aiming to support continued investigation into the therapeutic potential of this compound and related anabolic agents.
References
- 1. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen balance - Wikipedia [en.wikipedia.org]
- 3. Anabolic steroids in polytrauma patients. Influence on renal nitrogen and amino acid losses: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of an anabolic steroid on nitrogen balance and amino acid patterns after total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound does not enhance training effects but increases IGF-I mRNA in rat diaphragm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Life Androgen Administration Attenuates Aging Related Declines in Muscle Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The effect of this compound on bone mineral density, muscle mass, and hemoglobin levels in elderly women with osteoporosis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anabolic effects of this compound in patients receiving dialysis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Anabolic effects of this compound in patients receiving dialysis: a randomized controlled trial. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The effects of this compound on nutritional parameters in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled trial of this compound in human immunodeficiency virus-infected men with mild to moderate weight loss with recombinant human growth hormone as active reference treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]
- 18. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stable Isotope Tracer Methods for the Measure of Skeletal Muscle Protein Turnover | Springer Nature Experiments [experiments.springernature.com]
- 20. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
Unveiling the Cellular and Molecular Landscape of Nandrolone Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nandrolone (B1676933) decanoate (B1226879) (ND), a synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research due to its therapeutic applications and abuse in sports. This technical guide provides an in-depth exploration of the cellular and molecular targets of nandrolone decanoate, offering a comprehensive overview of its mechanisms of action, effects on various cell types, and the intricate signaling pathways it modulates.
Primary Cellular Target: The Androgen Receptor
The principal mechanism of action of this compound is mediated through its active metabolite, nandrolone, which acts as an agonist for the androgen receptor (AR).[1][2] The AR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and functions as a DNA-binding transcription factor, regulating the expression of a multitude of target genes.[3][4]
Binding Affinity and Receptor Selectivity
Nandrolone exhibits a strong binding affinity for the androgen receptor. Studies comparing the relative binding affinity (RBA) of various anabolic-androgenic steroids have shown that nandrolone (19-nortestosterone) has a higher RBA for the AR in skeletal muscle and prostate than testosterone (B1683101) itself.[5] Unlike testosterone, which is converted by 5α-reductase to the more potent dihydrotestosterone (B1667394) (DHT) in androgenic tissues, nandrolone is metabolized to the much weaker AR ligand 5α-dihydronandrolone (DHN).[2][6] This differential metabolism is believed to contribute to the lower androgenic effects of nandrolone compared to its anabolic effects.[2] Furthermore, nandrolone has a very low affinity for sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[2][6]
Cellular and Physiological Effects
This compound exerts a wide range of effects on various tissues and physiological processes.
Skeletal Muscle: Hypertrophy and Regeneration
One of the most well-documented effects of this compound is its ability to induce skeletal muscle hypertrophy.[7][8][9] This is achieved through several cellular mechanisms:
-
Increased Satellite Cell Number: Nandrolone administration has been shown to significantly increase the number of satellite cells, which are the resident stem cells of skeletal muscle crucial for muscle growth and repair.[7][8][9][10]
-
Modulation of Myogenic Regulatory Factors: While some studies on C2C12 muscle cells did not show a direct effect on viability at certain concentrations,[11] other research suggests that nandrolone can influence the expression of myogenic regulatory factors.
-
Downregulation of Myostatin: this compound, particularly in combination with strength training, has been found to downregulate the expression of myostatin, a negative regulator of muscle mass.[12]
Bone Metabolism: Osteoporosis Management
This compound has therapeutic applications in the management of osteoporosis.[13] Its primary effects on bone tissue include:
-
Inhibition of Bone Resorption: It acts as an inhibitor of bone resorption.[13]
-
Stimulation of Bone Formation: It can temporarily increase bone formation, leading to an overall increase in bone mineral content.[13]
Erythropoiesis: Anemia Treatment
This compound is known to stimulate erythropoiesis, the production of red blood cells.[3][14] It is believed to enhance the production of erythropoietic stimulating factors, making it a therapeutic option for certain types of anemia.[3][14]
Nervous System: Neuroprotection and Neurotoxicity
The effects of this compound on the central nervous system are complex and appear to be dose-dependent. While some studies have highlighted its neuroprotective potential,[15][16] others have demonstrated its neurotoxic effects at high doses, leading to neuronal loss and oxidative damage.[15][16] It has been shown to influence various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems.[17][18][19][20]
Reproductive System: Suppression of Endogenous Androgens
Administration of this compound leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in the suppression of endogenous testosterone production.[21][22][23] This can lead to testicular atrophy and altered expression of key steroidogenic enzymes.[21][22][23][24]
Molecular Signaling Pathways
This compound's effects are mediated through a complex network of intracellular signaling pathways, both genomic and non-genomic.
Genomic Pathway: Androgen Receptor-Mediated Gene Regulation
The classical genomic pathway involves the binding of nandrolone to the AR, followed by the translocation of the nandrolone-AR complex to the nucleus. This complex then binds to androgen response elements (AREs) on the DNA, leading to the transcriptional regulation of target genes.[3][4]
Non-Genomic Signaling Pathways
Emerging evidence suggests that nandrolone can also elicit rapid, non-genomic effects that are independent of transcriptional regulation. These pathways involve the activation of various protein kinases:
-
MAPK/ERK Pathway: Nandrolone can activate the Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (ERK) pathways.[3][4]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascade is another target of nandrolone.[3][4]
-
Calcium Signaling: Studies have indicated that this compound can induce an increase in intracellular calcium concentrations, suggesting an influence on calcium signaling pathways.[25]
Regulation of Gene Expression
This compound significantly alters the expression of a wide array of genes involved in various biological processes.
-
Muscle Growth and Atrophy: In denervated muscle, nandrolone has been shown to regulate the expression of genes involved in key signaling pathways, including Forkhead box protein O1 (FOXO1), the mTOR inhibitor REDD2, and molecules of the Wnt signaling pathway.[26]
-
Inflammation: In prostatic tissue, nandrolone can upregulate the expression of inflammatory mediators such as Toll-like receptor 2 (TLR2), TLR4, nuclear factor-kappa B (NF-κB), and p38 MAPK.[27]
-
Steroidogenesis: It causes a significant decrease in the expression of testicular steroidogenic enzymes.[21][22]
-
Neurotransmission: Nandrolone can alter the mRNA expression of dopamine (B1211576) receptors in the brain.[17]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: Effects of this compound on Skeletal Muscle
| Parameter | Species/Model | Dosage | Duration | Result | Reference |
| Pectoralis Mass | Chicken | Weekly injections | 4 weeks | ~22% increase | [7][8][9] |
| Fiber Diameter | Chicken | Weekly injections | 4 weeks | ~24% increase | [7][8][9] |
| Satellite Cell Frequency | Chicken | Weekly injections | 4 weeks | Significant increase | [7][8] |
| Myostatin mRNA Expression | Rat | 5 mg/kg | 7 weeks (with training) | Downregulation | [12] |
Table 2: Endocrine and Receptor Binding Effects of Nandrolone
| Parameter | Species/Model | Dosage | Duration | Result | Reference |
| Testosterone Levels | Human (male) | 100 mg/week | 6 weeks | 57% suppression | [1] |
| Testosterone Levels | Human (male) | 300 mg/week | 6 weeks | 70% suppression | [1] |
| Relative Binding Affinity (AR) | Rat skeletal muscle | In vitro | N/A | Higher than testosterone | [5] |
| Affinity for SHBG | Human serum | In vitro | N/A | ~5% of testosterone | [2][6] |
Experimental Protocols
This section provides an overview of common methodologies used to investigate the cellular and molecular targets of this compound.
Receptor Binding Assays
Objective: To determine the binding affinity of nandrolone to the androgen receptor.
Methodology:
-
Tissue/Cell Preparation: Cytosolic extracts from target tissues (e.g., rat prostate or skeletal muscle) or whole cells expressing the AR are prepared.
-
Radioligand Binding: A radiolabeled androgen (e.g., [³H]methyltrienolone) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled nandrolone.
-
Separation of Bound and Free Ligand: Bound and free radioligand are separated using techniques like dextran-coated charcoal or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of nandrolone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).
Western Blotting
Objective: To quantify the expression levels of specific proteins in response to this compound treatment.
Methodology:
-
Sample Preparation: Tissues or cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of target genes.
Methodology:
-
RNA Extraction: Total RNA is isolated from treated and control cells or tissues.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using reverse transcriptase.
-
Real-Time PCR: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe in a real-time PCR instrument.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene.
Conclusion
This compound exerts its diverse physiological effects by interacting with a complex network of cellular and molecular targets. Its primary interaction with the androgen receptor initiates a cascade of genomic and non-genomic signaling events that ultimately alter gene expression and cellular function in a tissue-specific manner. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that can harness the anabolic effects of this compound while minimizing its adverse side effects. Further research is warranted to fully elucidate the intricate signaling networks modulated by this compound and to identify novel therapeutic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Nandrolone - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitum.um.es [digitum.um.es]
- 8. This compound increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. "Strength training and this compound decreased myostatin express" by Uliana Sbeguen Stotzer, Rita de Cássia Marqueti et al. [digitalcommons.wku.edu]
- 13. This compound: pharmacological properties and therapeutic use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpns.com [ijrpns.com]
- 15. Neuroprotective effect of erythropoietin on this compound-induced brain injury in rats [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The anabolic androgenic steroid this compound affects mRNA expression of dopaminergic but not serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Impact of this compound on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound on expression of steroidogenic enzymes in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound on expression of steroidogenic enzymes in the rat testis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sciencerepository.org [sciencerepository.org]
- 26. Differential alterations in gene expression profiles contribute to time-dependent effects of nandrolone to prevent denervation atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Nandrolone Decanoate with Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), exerts its physiological effects primarily through its interaction with the androgen receptor (AR). This technical guide provides a comprehensive overview of the molecular interactions between nandrolone and the AR, detailing the binding kinetics, downstream signaling pathways, and the experimental methodologies used to characterize these interactions. Quantitative data are summarized in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams. This document is intended to serve as a core reference for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction to Nandrolone Decanoate and the Androgen Receptor
This compound is an esterified form of nandrolone, a derivative of testosterone (B1683101). The decanoate esterification prolongs the half-life of nandrolone in the body, allowing for less frequent administration. Like other androgens, nandrolone's biological activity is mediated by the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The interaction between nandrolone and the AR is the initiating step in a cascade of cellular events that ultimately modulate gene expression, leading to its characteristic anabolic and androgenic effects.
Molecular Interaction and Binding Affinity
Nandrolone binds to the ligand-binding domain (LBD) of the androgen receptor, inducing a conformational change that facilitates receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.[1]
Binding Affinity and Potency
The binding affinity of nandrolone to the androgen receptor is a critical determinant of its biological potency. While a precise dissociation constant (Kd) for nandrolone is not consistently reported across the literature, its relative binding affinity (RBA) has been compared to that of other androgens. Nandrolone generally exhibits a high affinity for the AR, comparable to or even greater than testosterone in some studies.[2]
One of the distinguishing features of nandrolone is its favorable anabolic-to-androgenic ratio. Compared to testosterone propionate, this compound has demonstrated significantly stronger anabolic effects and weaker androgenic effects.[1] This is partly attributed to its metabolism. While testosterone is converted by 5α-reductase to the more potent androgen dihydrotestosterone (B1667394) (DHT) in androgenic tissues, nandrolone is metabolized to the much weaker 5α-dihydronandrolone (DHN), which has a lower affinity for the AR.[1][3]
| Compound | Anabolic Potency Ratio (vs. Testosterone Propionate) | Androgenic Potency Ratio (vs. Testosterone Propionate) | Anabolic-to-Androgenic Ratio | Relative Binding Affinity (RBA) for AR |
| This compound | 3.29–4.92[1] | 0.31–0.41[1] | ~11:1 | High[2] |
| Testosterone | 1.0 | 1.0 | 1:1 | 100% (Reference) |
| Dihydrotestosterone (DHT) | High | High | - | Higher than Testosterone |
| 5α-Dihydronandrolone (DHN) | Low | Low | - | Low[1] |
Table 1: Comparative Anabolic/Androgenic Properties and AR Binding Affinity.
Androgen Receptor Signaling Pathway
The binding of nandrolone to the AR initiates a well-defined signaling cascade, leading to the modulation of gene expression.
Caption: Androgen Receptor Signaling Pathway.
Upon nandrolone binding, the androgen receptor dissociates from heat shock proteins (HSPs), undergoes a conformational change, dimerizes, and translocates to the nucleus. The AR dimer then binds to AREs in the promoter regions of target genes, recruiting co-activators and initiating transcription. This leads to the synthesis of proteins responsible for the anabolic and androgenic effects of nandrolone.
Experimental Protocols
The interaction of nandrolone with the androgen receptor can be characterized using several established in vitro and in vivo assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of nandrolone to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of unlabeled nandrolone. The amount of radioligand displaced by nandrolone is proportional to its binding affinity.
Detailed Methodology:
-
Receptor Preparation: Prepare cytosol from the ventral prostates of castrated male rats or use a commercially available recombinant human androgen receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and serial dilutions of nandrolone (or a reference compound like unlabeled R1881).
-
Equilibration: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxylapatite (HAP) precipitation or filtration through glass fiber filters.[4]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of nandrolone. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of nandrolone that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: Radioligand Binding Assay Workflow.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to nandrolone.
Principle: A host cell line that does not endogenously express AR (e.g., PC3 or HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter. When nandrolone activates the AR, the receptor binds to the promoter and drives the expression of the reporter gene, which can be quantified.
Detailed Methodology:
-
Cell Culture and Transfection: Culture the chosen cell line in appropriate media. Co-transfect the cells with the AR expression vector and the reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with varying concentrations of nandrolone or a reference androgen (e.g., DHT). Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein. For a luciferase reporter, add the luciferase substrate and measure the resulting luminescence using a luminometer.[5]
-
Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity against the log concentration of nandrolone to generate a dose-response curve and determine the EC50 value (the concentration of nandrolone that produces 50% of the maximal response).
Caption: Reporter Gene Assay Workflow.
Hershberger Bioassay
This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a compound.[6][7][8]
Principle: The assay utilizes castrated prepubertal male rats. In these animals, the androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) regress. The administration of an androgenic substance will restore the weight of these tissues. The levator ani muscle is used as an indicator of anabolic activity, while the ventral prostate and seminal vesicles are indicators of androgenic activity.[9]
Detailed Methodology:
-
Animal Model: Use castrated peripubertal male rats.
-
Dosing: Administer this compound (or the test compound) daily for a set period (typically 10 days) via subcutaneous injection or oral gavage. Include a vehicle control group and a positive control group treated with a reference androgen like testosterone propionate.[8]
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the target androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.[8]
-
Data Analysis: Compare the weights of the target tissues in the nandrolone-treated groups to the vehicle control group. The increase in the weight of the levator ani muscle reflects anabolic activity, while the increase in the weights of the ventral prostate and seminal vesicles reflects androgenic activity. The anabolic-to-androgenic ratio is calculated from these weight changes.
Downstream Gene Regulation
The activation of the androgen receptor by nandrolone leads to changes in the expression of a wide array of genes. Studies have shown that nandrolone can regulate genes involved in muscle development and growth, such as myotrophin. It can also influence the expression of genes related to other endocrine systems. For example, nandrolone treatment has been shown to cause a dose-dependent reduction of the beta(3)-adrenergic receptor in adipose tissue and an up-regulation of hydroxymethylglutaryl-CoA-reductase, a key enzyme in cholesterol synthesis. Furthermore, nandrolone can modulate the expression of genes encoding steroidogenic enzymes in the testes.[10]
Conclusion
This compound's interaction with the androgen receptor is a complex process that initiates a cascade of molecular events, leading to its well-documented anabolic and androgenic effects. A thorough understanding of this interaction, from binding kinetics to downstream gene regulation, is crucial for the development of new therapeutic agents and for understanding the physiological and potential adverse effects of this compound. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these interactions, enabling researchers to further elucidate the intricate mechanisms of androgen receptor signaling.
References
- 1. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Nandrolone - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Luciferase Assay System Protocol [promega.sg]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Nandrolone Stimulation on Testosterone Biosynthesis in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Long-term Physiological Effects of Chronic Nandrolone Decanoate Exposure
Introduction
Nandrolone (B1676933) decanoate (B1226879) (ND) is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone.[1][2][3] Formulated as a long-acting injectable depot, it is characterized by strong anabolic and relatively weak androgenic properties compared to testosterone (B1683101).[1][4][5] While it has therapeutic applications for conditions like anemia, osteoporosis, and muscle-wasting syndromes,[6][7][8] ND is one of the most widely abused AAS by athletes and bodybuilders seeking to enhance muscle mass and physical performance.[2][6][9] Chronic exposure to supraphysiological doses, often 10 to 100 times the therapeutic level, leads to a wide spectrum of adverse physiological effects across multiple organ systems.[8][9][10][11] This guide provides a detailed overview of these long-term effects, focusing on the underlying mechanisms, quantitative physiological changes, and the experimental protocols used to investigate them.
Core Mechanism of Action
Nandrolone decanoate's primary mechanism involves its function as an agonist for the androgen receptor (AR).[1][12] After intramuscular injection, the decanoate ester is slowly hydrolyzed, releasing nandrolone into circulation.[9] Nandrolone then binds to intracellular ARs in target tissues. This hormone-receptor complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.[12] This process underlies its anabolic effects, such as increased protein synthesis and muscle growth.[1][12]
Beyond direct gene regulation, androgens can also activate intracellular signaling cascades, including the ERK, Akt, and MAPK pathways, which are involved in cell growth and proliferation.[1][12] Concurrently, ND exerts strong negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which leads to reduced endogenous testosterone production.[4]
Systemic Physiological Effects
Cardiovascular System
Chronic ND exposure is strongly associated with adverse cardiovascular events. The primary effects include cardiac hypertrophy, fibrosis, and impaired function.[9][13]
-
Morphological Changes: Studies consistently report left ventricular hypertrophy and increased heart collagen content, leading to fibrosis.[9][13][14] This remodeling can impair both systolic and diastolic function.[13] In animal models, ND treatment resulted in significant increases in relative cardiac mass and interventricular septum thickness. Histological examinations reveal degenerated muscle fibers, myocardial vascular congestion, and intermuscular hemorrhages.[9][15]
-
Functional Impairment: ND administration reduces left ventricular performance, evidenced by decreased coronary perfusion pressure and left ventricular pressure. It can also lead to hypertension and life-threatening arrhythmias.[9]
-
Vascular Effects: In female rats, long-term ND treatment impairs mesenteric vascular relaxation by reducing the bioavailability of endothelium-derived nitric oxide (NO). This suggests ND abuse can diminish the cardiovascular protective effects of estrogen.
| Parameter | Animal Model | Dosage & Duration | Control Group | ND-Treated Group | Key Finding | Citation |
| Heart Collagen Content | Rat | 20 mg/kg/week, 4 weeks | ~100% (Normalized) | Increased by 261% | Massive increase in fibrotic tissue. | [14] |
| Left Ventricular Wall Thickening | Rat | 20 mg/kg/week, 4 weeks | Not specified | Increased by 30% | Significant cardiac hypertrophy. | [13][14] |
| Relative Cardiac Mass | Rat | 5 mg/kg, 12 weeks | Lower | Significantly Higher | ND induces cardiac hypertrophy. | |
| Coronary Perfusion Pressure | Rat | 5 mg/kg, 12 weeks | Higher | Significantly Reduced | Impaired cardiac blood flow. | |
| Left Ventricular Pressure | Rat | 5 mg/kg, 12 weeks | Higher | Significantly Reduced | Reduced contractile performance. |
Hepatic and Renal Systems
The liver and kidneys are critical sites for steroid metabolism and excretion, making them susceptible to damage from chronic ND exposure.
-
Hepatotoxicity: While ND is less hepatotoxic than 17-alpha-alkylated oral steroids, chronic high doses induce liver damage.[4] This is often manifested by elevated serum levels of liver enzymes like alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST).[4][8][16][17] The underlying mechanism is linked to oxidative stress, inflammation, and increased collagen deposition, which can lead to fibrosis.[4][11]
-
Nephrotoxicity: ND administration is associated with direct toxic effects on the kidneys.[4][18] Studies in animal models show increased kidney weight, glomerular enlargement, and degeneration of renal tubules. These structural changes are accompanied by functional impairment, indicated by significantly elevated serum urea (B33335) and creatinine (B1669602) levels.[16] Oxidative stress is a key contributor, with ND causing increased lipid peroxidation and a decrease in antioxidant enzyme activity in kidney tissue.[4][8][11]
| Parameter | Animal Model | Dosage & Duration | Control Group | ND-Treated Group | Key Finding | Citation |
| Serum ALT & AST | Rat | 15 mg/kg/week, 12 weeks | Normal | Significantly Elevated | Indicates hepatocellular injury. | [16][17] |
| Serum Creatinine | Rat | 15 mg/kg/week, 12 weeks | Normal | Significantly Elevated | Impaired kidney function. | [10][16] |
| Serum Urea | Rat | 15 mg/kg/week, 12 weeks | Normal | Significantly Elevated | Impaired kidney function. | [10][16] |
| Kidney Weight | Mouse | 50-100 mg/kg, 4 weeks | Lower | Significantly Increased | Indicates renal hypertrophy/damage. | |
| Liver NOX Activity | Rat | 1 mg/100g/week, 8 weeks | Lower | Significantly Increased | Increased oxidative stress. | [8][11] |
| Kidney Carbonyl Residues | Rat | 1 mg/100g/week, 8 weeks | Lower | Significantly Increased | Marker of protein oxidation damage. | [8][11] |
Reproductive System
ND profoundly disrupts the endocrine system, particularly the HPG axis, leading to significant reproductive side effects in both males and females.
-
Male Reproductive System: The most prominent effect is the suppression of gonadotropins (LH and FSH), which leads to decreased endogenous testosterone production and testicular atrophy.[4][7] This results in a reduced number of Leydig and Sertoli cells, impaired spermatogenesis, and decreased sperm count, potentially causing infertility.[7] Chronic use is also linked to prostate abnormalities, including a high incidence of benign prostatic hyperplasia (BPH).[19][20][21]
-
Female Reproductive System: In females, ND causes virilization, characterized by hirsutism, voice deepening, and clitoral enlargement.[3][4] It disrupts the menstrual cycle by suppressing LH and FSH, which can interfere with ovulation and follicular development.[4][22]
| Parameter | Animal Model | Dosage & Duration | Control Group | ND-Treated Group | Key Finding | Citation |
| Prostate Weight | Rat | 10 mg/kg/week, 8 weeks | 0.95 ± 0.10 g | 1.50 ± 0.20 g | 58% increase, indicating hyperplasia. | [19] |
| Incidence of BPH | Rat | 10 mg/kg/week, 8 weeks | 0% (0/5) | 100% (15/15) | High risk of prostatic pathology. | [19] |
| Testicular Weight | Rat | 10 mg/kg/week, 4 weeks | Higher | Significantly Decreased | Testicular atrophy due to HPG suppression. | [20][23] |
| Sperm Count | Rat | Supraphysiological dose, long-term | Normal | Severely Depleted | Impaired spermatogenesis. | [7] |
| Serum LH Levels | Female Rat | 7 mg/kg, 2 weeks | Normal | Significantly Decreased | HPG axis suppression. | [22] |
Neurobehavioral System
Chronic ND exposure significantly impacts the central nervous system, leading to a range of psychiatric and behavioral disorders.
-
Mood and Anxiety: Studies report paradoxical effects, with some showing anxiolytic-like behavior and others demonstrating increased anxiety.[2][24][25] Long-term exposure during adolescence in rats leads to depression-related behavior and anxiety in adulthood.[26][27]
-
Aggression: Increased aggression is a commonly reported side effect in human abusers and has been confirmed in some animal studies.[2][4] This may be linked to alterations in neuropeptides like Substance P in brain regions that control emotional behavior.[2]
-
Neurotransmission: ND alters the function of multiple neurotransmitter systems. It has been shown to decrease the firing rate of serotonergic neurons while increasing the firing rate of noradrenergic neurons, which may underlie its effects on mood and anxiety.[26][27]
Experimental Protocols & Methodologies
The majority of research on the long-term effects of ND utilizes animal models, primarily rats and mice, to simulate chronic, supraphysiological human abuse.
General Experimental Workflow
A typical experimental design involves acclimatizing animals, dividing them into control and treatment groups, administering ND over a prolonged period, and then performing behavioral, biochemical, and histological analyses.
References
- 1. grokipedia.com [grokipedia.com]
- 2. The Impact of this compound on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. oatext.com [oatext.com]
- 7. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anabolic Androgenic Steroid this compound Disrupts Redox Homeostasis in Liver, Heart and Kidney of Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse effects of consumption of anabolic steroids on heart: An Experimental Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. The Anabolic Androgenic Steroid this compound Disrupts Redox Homeostasis in Liver, Heart and Kidney of Male Wistar Rats | PLOS One [journals.plos.org]
- 12. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 16. The impact of this compound abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jhrlmc.com [jhrlmc.com]
- 19. This compound-Induced Prostatic Hyperplasia: A Histopathological Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 20. Effect of this compound induced-oxidative stress on rat testes, prostate, and seminal vesicle: Biochemical, morphometric and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 22. The impact of this compound administration on ovarian and uterine tissues in rat: Luteinizing hormone profile, histopathological and morphometric assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Anxiogenic effects of chronic exposure to this compound (ND) at supraphysiological dose in rats: a brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chronic this compound exposure during adolescence affects emotional behavior and monoaminergic neurotransmission in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nandrolone Decanoate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation of Nandrolone (B1676933) Decanoate (B1226879) (ND) dosage and its administration in rodent models for research purposes. The following protocols and data have been compiled from various scientific studies to assist in the design and execution of experiments involving this anabolic androgenic steroid (AAS).
Dosage Calculation
The appropriate dosage of Nandrolone Decanoate is critical for achieving desired experimental outcomes while minimizing unnecessary adverse effects. Dosages in rodent models can be determined based on previous studies or by converting human therapeutic doses using allometric scaling.
Allometric Scaling for Dose Conversion
Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is a more accurate approach than scaling by body weight alone. The following formula can be used to convert a human dose to a rodent dose:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. To calculate the animal dose from a human dose, the formula is rearranged:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Table 1: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
Data sourced from FDA guidelines.[1][2]
Example Calculation:
To convert a human therapeutic dose of 1 mg/kg of ND to a rat dose:
Rat Dose (mg/kg) = 1 mg/kg x (37 / 6) ≈ 6.2 mg/kg
Reported Dosages in Rodent Studies
The following table summarizes various ND dosage regimens that have been used in published research, providing a reference for designing new studies.
Table 2: Summary of this compound Dosages in Rodent Models
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Vehicle | Reference |
| Male Wistar Rats | 3 mg/kg and 15 mg/kg | Intraperitoneal (IP) | Weekly | 6 and 12 weeks | Not Specified | [3] |
| Male Rats | 10 mg/kg | Intramuscular (IM) | Weekly | 4 weeks | Physiologic Saline | [4] |
| Male Rats | 15 mg/kg | Not Specified | Weekly | 5 weeks | Not Specified | [5] |
| Male Wistar Rats | 10 mg/kg | Intramuscular (IM) | Weekly | 8 weeks | Peanut Oil | [6][7] |
| Male Mice | 38 mg/kg | Not Specified | Two doses during a volume-overload week | 1 week | Not Specified | [8] |
| Male Wistar Rats | 2 mg/kg | Intramuscular (IM) | Single dose | Post-operative | Not Specified | [1] |
| Male Wistar Rats | 1, 3, and 9 mg/kg | Intramuscular (IM) | Weekly | 4 and 8 weeks | Not Specified | [9] |
| Male and Female Rats | 1.5 mg/kg and 7.5 mg/kg | Intramuscular (IM) | Weekly | 5 weeks | Saline | [10] |
| Male Wistar Rats | 5.0 mg/kg | Intramuscular (IM) | Not Specified | 4 weeks | Not Specified | [11] |
| Male Albino Rats | 7.93 mg/kg and 11.9 mg/kg | Intraperitoneal (IP) | Weekly | 8 weeks | Not Specified | [12] |
| Male Wistar Rats | 0.016 mg/100g and 1 mg/100g | Intramuscular (IM) | Weekly | 8 weeks | Not Specified | [13] |
| Male and Female Rats | 40 mg/kg | Intraperitoneal (IP) | Single dose | 24 hours | Not Specified | [14][15] |
| Male Wistar Rats | 0.42, 1.8, 4.6, and 10.0 mg/kg | Intramuscular (IM) | Weekly | 3 weeks | Olive Oil | [16] |
| Female Wistar Rats | 1.87, 3.75, 7.5, and 15 mg/kg | Subcutaneous (SC) | Not Specified | 15 days | Mineral Oil | [17] |
Experimental Protocols
Preparation of this compound Solution
This compound is an oil-based steroid. The following is a general protocol for its preparation for injection.
Materials:
-
This compound powder
-
Sterile vehicle oil (e.g., peanut oil, sesame oil, olive oil)
-
Sterile glass vial
-
Sterile syringe and needle
-
0.22 µm sterile syringe filter
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile glass vial, add the weighed ND powder. Add the sterile vehicle oil to the vial. To aid dissolution, the mixture can be gently warmed (e.g., in a water bath at 40-50°C) and swirled until the powder is completely dissolved.
-
Sterilization: For small volumes, the final solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Storage: Store the prepared sterile solution at room temperature, protected from light.
Administration Routes
The most common routes of administration for this compound in rodent models are intramuscular (IM) and intraperitoneal (IP) injections.
IM injections are typically administered into the thigh muscles of the hind limb.[4]
Materials:
-
Appropriately sized syringe (e.g., 1 mL)
-
Needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Prepared this compound solution
Protocol for Rats and Mice:
-
Restraint: Properly restrain the animal. For a one-person technique, hold the rat's head between your index and middle fingers and wrap your remaining fingers around the thoracic cavity. For mice, grasp the loose skin at the back of the neck (scruff).
-
Site Preparation: Clean the injection site on the thigh muscle with a swab of 70% ethanol.
-
Injection: Insert the needle into the thigh muscle, directed away from the femur to avoid the sciatic nerve.[4]
-
Aspiration: Gently pull back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Administration: Inject the solution slowly and steadily.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site if necessary.
Table 3: Recommended IM Injection Volumes
| Species | Maximum Volume per Site |
| Mouse | 0.05 mL |
| Rat | 0.1 mL |
IP injections are administered into the peritoneal cavity.
Materials:
-
Appropriately sized syringe
-
Needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Prepared this compound solution
Protocol for Rats and Mice:
-
Restraint: Restrain the animal with its abdomen exposed and head tilted slightly downwards. This allows the abdominal organs to move away from the injection site.
-
Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[3][5][8]
-
Injection: Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently aspirate to ensure no bodily fluids (urine, intestinal contents) are drawn. If any fluid is aspirated, discard the syringe and prepare a new one.
-
Administration: Inject the solution.
-
Withdrawal: Remove the needle.
Table 4: Recommended IP Injection Volumes
| Species | Maximum Volume |
| Mouse | < 10 mL/kg |
| Rat | < 10 mL/kg |
| Source: UBC Animal Care Services[3] |
Signaling Pathways and Experimental Workflows
Nandrolone Signaling Pathway
Nandrolone, like other androgens, primarily exerts its effects by binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[18] Upon binding, the AR translocates to the nucleus, where it regulates the transcription of target genes. Nandrolone has also been shown to influence other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and proliferation.[13][19][20][21]
Caption: Nandrolone signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in a rodent model.
References
- 1. Conversion between animals and human [targetmol.com]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 5. research.uky.edu [research.uky.edu]
- 6. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 7. Effects of this compound on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. allucent.com [allucent.com]
- 10. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 12. This compound interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgens activate mitogen-activated protein kinase signaling: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Injection [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of different doses of this compound on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A minireview: the role of MAPK/ERK and PI3K/Akt pathways in thyroid follicular cell-derived neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nandrolone Decanoate Administration in Preclinical Research
Introduction
Nandrolone (B1676933) decanoate (B1226879) (ND) is a widely studied anabolic-androgenic steroid (AAS) in preclinical research to understand its physiological and pathological effects.[1][2][3] These application notes provide an overview of common administration protocols for ND in rodent models, focusing on dosages, routes of administration, and experimental designs to investigate its impact on various organ systems and behavioral outcomes. The following protocols and data are intended to serve as a guide for researchers and drug development professionals in designing and executing preclinical studies involving nandrolone decanoate.
Data Presentation: Summary of Administration Protocols and Outcomes
The following tables summarize quantitative data from various preclinical studies on this compound administration in rodents.
Table 1: this compound Administration Protocols in Male Rats
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 5 mg/kg | Intramuscular (i.m.) | Twice a week | 8 weeks | Increased occurrence of prostatic lesions, activation of inflammatory pathways (TLR4, NFκB, IL-6).[4] | [4] |
| Sprague-Dawley Rats | 3 or 15 mg/kg | Not specified | Daily | 14 days | Dose-dependent reduction of β3-adrenergic receptor in adipose tissue, reduced adiponectin levels, upregulation of HMGCR in adrenals.[5] | [5] |
| Wistar Rats | 10 mg/kg | Intramuscular (i.m.) | Once a week | 8 weeks | Increased diameter of the distal femur epiphysis in the long term.[2][3] | [2][3] |
| Wistar Rats | 2 mg/kg | Intramuscular (i.m.) | Single dose | Post-spinal cord injury | Did not significantly influence the return of locomotor function.[6][7] | [6][7] |
| Wistar Rats | 3 or 15 mg/kg | Intraperitoneal (i.p.) | Weekly | 6 or 12 weeks | Elevated kidney and liver function biomarkers, increased adrenal function, decreased ACTH.[8] | [8] |
| Wistar Rats | 1.5 or 7.5 mg/kg | Intramuscular (i.m.) | Weekly | 5 weeks | Stunted growth rate in males at high dose, enhanced growth in females. Increased type IIx/b muscle fiber dimensions.[9] | [9] |
| Wistar Rats | 1, 3, or 9 mg/kg | Intramuscular (i.m.) | Weekly | 4 or 8 weeks | Dose- and time-dependent decrease in testosterone (B1683101) and luteinizing hormone (LH) levels, and an increase in 17β-estradiol.[10] | [10] |
| Wistar Rats | 15 mg/kg | Subcutaneous (s.c.) | Every third day | 18 days | Reduced body weight gain, decreased general activity, reduced plasma ACTH, and increased corticosterone.[11] | [11] |
| Mature and Immature Rats | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily | 35 or 70 days | Decreased number of Leydig cells and testosterone concentration.[12] | [12] |
Table 2: this compound Administration Protocols in Male Mice
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C57Bl/6J Mice | 38 mg/kg | Not specified | Before and after a volume-overload week | 3-day/week resistance training for 3 weeks, then 6 consecutive days | Attenuated fatigue, mitigated muscle inflammatory and oxidative stress markers.[13] |[13] | | Mice | Moderate to high doses | Not specified | Not specified | 6 weeks | Diminished serum testosterone levels, altered expression of key steroidogenic enzymes.[14] |[14] |
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound in Rats for Prostatic Inflammation Studies
This protocol is adapted from studies investigating the effects of ND on the prostate.[4]
1. Animal Model:
- Species: Sprague-Dawley Rat
- Sex: Male
- Age: Adult
2. Materials:
- This compound (Pharmaceutical grade)
- Vehicle (e.g., Peanut oil)
- Sterile syringes and needles (25-gauge)
- Animal scale
3. Procedure:
- Acclimatize animals for at least one week before the experiment.
- Weigh each rat and calculate the required dose of this compound (5 mg/kg).
- Prepare the this compound solution in the vehicle.
- Administer the solution via intramuscular injection into the gluteal muscle.
- Repeat the injection twice weekly for a total of 8 weeks.
- Monitor animal health and body weight regularly.
- At the end of the treatment period, euthanize the animals and collect prostate tissue for analysis.
Protocol 2: Subcutaneous Administration of this compound in Rats for Neurobehavioral Studies
This protocol is based on research examining the behavioral and neurochemical effects of ND.[11]
1. Animal Model:
- Species: Wistar Rat
- Sex: Male
- Age: Adult
2. Materials:
- This compound (e.g., Deca-Durabol®)
- Vehicle (e.g., Peanut oil)
- Sterile syringes and needles (27-gauge)
- Animal scale
3. Procedure:
- House animals individually and allow for acclimatization.
- Record baseline body weight.
- Prepare the this compound solution at a concentration of 50 mg/mL.
- Administer a subcutaneous injection of 15 mg/kg of this compound.
- Repeat the injection every third day for a total of 18 days.
- Conduct behavioral tests (e.g., open field test) during the treatment period.
- At the end of the study, collect blood and brain tissue for hormonal and gene expression analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are Graphviz diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. The Impact of this compound on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Effect of this compound on Experimental Spinal Cord Injury in Rats | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 7. researchgate.net [researchgate.net]
- 8. The impact of this compound abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on respiratory and peripheral muscles in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of Nandrolone Decanoate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of nandrolone (B1676933) decanoate (B1226879) metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Nandrolone decanoate, an injectable form of the anabolic androgenic steroid nandrolone, is used therapeutically but is also a substance of abuse in sports, banned by the World Anti-Doping Agency (WADA).[1] Following administration, it is hydrolyzed to nandrolone and subsequently metabolized in the liver.[1][2] The primary urinary metabolites used for detection are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE), which are primarily excreted as glucuronide conjugates.[1][2][3] The detection of these metabolites above a specific threshold is indicative of exogenous nandrolone administration.[1]
Both GC-MS and LC-MS/MS are powerful analytical techniques for the determination of nandrolone metabolites.[1][3] GC-MS is a well-established method, often requiring hydrolysis of conjugated metabolites and derivatization prior to analysis.[1] LC-MS/MS offers the advantage of analyzing intact conjugated metabolites, simplifying sample preparation.[3][4]
Metabolic Pathway of this compound
This compound is first hydrolyzed to free nandrolone. The liver then metabolizes nandrolone primarily through reduction of the A-ring to form 19-norandrosterone and 19-noretiocholanolone.[1][2] These metabolites are then conjugated, mainly with glucuronic acid, to increase their water solubility for urinary excretion.[1]
Caption: Metabolic conversion of this compound to its urinary metabolites.
Quantitative Data Summary
The following tables summarize the performance of GC-MS and LC-MS/MS methods for the analysis of nandrolone metabolites.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |
| Limit of Quantification (LOQ) | <1 ng/mL | <1 ng/mL | [3] |
| Lower Limit of Quantitation | 1 ng/mL | - | [5] |
| Detection Limit | 0.01 ng/mL | 0.06 ng/mL | [6][7] |
| Calibration Range | 1–30 ng/mL | - | [5] |
| Recovery | 94.17% | 95.54% | [6][7] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | 19-Norandrosterone (19-NA) | 19-Noretiocholanolone (19-NE) | Reference |
| Limit of Quantification (LOQ) | <1 ng/mL | <1 ng/mL | [3] |
| Quantification Range | 1-100 ng/mL | 1-100 ng/mL | [1][8] |
| Limit of Detection (LOD) | 0.25–4.00 ng/mL (for various metabolites) | 0.25–4.00 ng/mL (for various metabolites) | [1] |
Experimental Protocols
General Urine Sample Preparation Workflow
The initial steps for preparing urine samples for both GC-MS and LC-MS/MS analysis are similar and involve enzymatic hydrolysis to deconjugate the metabolites, followed by extraction.
Caption: Overview of urine sample preparation for nandrolone metabolite analysis.
Protocol 1: Quantitative Analysis by GC-MS
This protocol is a generalized procedure based on common steps described in the literature for the analysis of nandrolone metabolites by GC-MS.[1][5][6]
1. Sample Preparation
-
Hydrolysis: To 2-5 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone).[1][5] Adjust the pH to 7.0 with a phosphate (B84403) buffer.[2] Add β-glucuronidase from E. coli and incubate at 50-55°C for 1-1.5 hours to deconjugate the metabolites.[1][2]
-
Extraction: Adjust the pH to 9.5 with a sodium bicarbonate/carbonate buffer.[1][9] Perform liquid-liquid extraction (LLE) with a solvent like n-pentane or diethyl ether.[1][2] Alternatively, solid-phase extraction (SPE) can be used for sample cleanup.[1][3]
-
Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) or ammonium (B1175870) iodide/ethanethiol to form trimethylsilyl (B98337) (TMS) derivatives.[2][10]
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column such as an Agilent Ultra-1 (17 m, 0.20 mm I.D., 0.1 µm film thickness) is suitable.[11]
-
Injector: Operate in splitless mode at a temperature of approximately 270-300°C.[1]
-
Oven Temperature Program: A typical program starts at around 180°C, ramps up to 230-240°C, and then increases more rapidly to around 310°C.[11]
-
-
Mass Spectrometer (MS) Conditions:
3. Quantification
-
Prepare a calibration curve by spiking blank urine with known concentrations of the target metabolites (e.g., in the range of 1–30 ng/mL).[5]
-
Calculate the concentration of the metabolites in the unknown samples by comparing their peak areas to the calibration curve, normalized to the internal standard.[1]
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol outlines a general method for the analysis of nandrolone metabolites using LC-MS/MS, which can directly measure conjugated metabolites.[1][4]
1. Sample Preparation
-
Extraction: To 2 mL of urine, add an internal standard (e.g., nandrolone-d3 (B1512297) sulfate, testosterone-d3 (B3025694) glucuronide).[4][12] Perform solid-phase extraction (SPE) using a C18 cartridge.[4][12] Wash the cartridge with water and elute the analytes with methanol.[4][12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[12]
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1][4][12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium acetate (B1210297) is common.[1]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min, depending on the column dimensions.[1]
-
-
Mass Spectrometer (MS/MS) Conditions:
3. Quantification
-
Prepare a calibration curve by spiking blank urine with known concentrations of the target metabolites (e.g., in the range of 1-100 ng/mL).[1][8]
-
Calculate the concentration of the metabolites in the unknown samples by comparing their peak areas to the calibration curve, normalized to the internal standard.[1]
Method Selection
The choice between GC-MS and LC-MS/MS depends on several factors, including the desired analytes (free vs. conjugated), required sensitivity, and available instrumentation.[1]
Caption: A decision tree for selecting the appropriate analytical method.
Both GC-MS and LC-MS/MS are highly effective for the quantitative analysis of nandrolone metabolites.[1][3] GC-MS is a robust and well-established technique, particularly for free metabolites after hydrolysis and derivatization.[1] LC-MS/MS provides a more direct and often simpler sample preparation workflow, with the capability to analyze intact conjugated metabolites.[1][3] The selection of the method will depend on the specific analytical requirements, including the target analytes and desired sample throughput.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation and identification of intact Nandrolone phase II oxo‐metabolites based on derivatization and inject LC–MS/(HRMS) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. waters.com [waters.com]
Application Note: Quantitative Analysis of Nandrolone Decanoate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Nandrolone Decanoate (B1226879) in pharmaceutical formulations, particularly oily injections. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to ensure reliable and reproducible results for quality control and research applications.
Introduction
Nandrolone decanoate is a widely used anabolic steroid in therapeutic applications for conditions such as anemia of renal insufficiency and osteoporosis.[1][2] Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).[3] This application note presents a detailed, validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | A liquid chromatograph with a UV detector |
| Column | Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Methanol:Water (55:45, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| UV Detection | 254 nm |
| Run Time | Approximately 15 minutes |
Reagents and Standards
-
This compound Reference Standard (USP grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tetrahydrofuran (THF, analytical grade)
-
Blank oily injection matrix (for validation)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation (from Oily Injection)
-
Accurately measure a volume of the oily injection equivalent to about 400 mg of this compound.[4]
-
Transfer the measured volume to a 200 mL volumetric flask.[4]
-
Dilute to volume with Tetrahydrofuran and mix thoroughly.[4]
-
Transfer 10.0 mL of this solution to a 100 mL volumetric flask and dilute to volume with Tetrahydrofuran.[4]
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and system suitability.[5]
System Suitability
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.[6][7] The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections of a standard solution) |
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | 0.9997[5] |
| Y-Intercept (% of nominal concentration response) | 2.2%[5] |
Table 2: Accuracy (Recovery)
| Concentration Level | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Low | 50 | 102.0[5] |
| Medium | 100 | 101.8[5] |
| High | 150 | 100.1[5] |
Table 3: Precision (Repeatability)
| Parameter | Result |
| Relative Standard Deviation (%RSD) for triplicate preparations at 3 concentrations | 1.0[5] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagrams.
Caption: Overall experimental workflow from sample and standard preparation to final report generation.
Caption: Step-by-step sample preparation protocol for oily injection formulations.
Conclusion
The HPLC method detailed in this application note is demonstrated to be suitable for the routine quantification of this compound in pharmaceutical formulations. The method is specific, linear, accurate, and precise, meeting all the acceptance criteria of the validation protocol. The provided experimental procedures and workflows can be readily implemented in a quality control or research laboratory setting to ensure the quality and consistency of this compound products.
References
- 1. researchgate.net [researchgate.net]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. rjpbcs.com [rjpbcs.com]
- 4. This compound Injection [drugfuture.com]
- 5. arlok.com [arlok.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Developing Stable Formulations of Nandrolone Decanoate for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of stable, oil-based formulations of Nandrolone (B1676933) Decanoate (B1226879) for research applications. The protocols outlined below cover formulation preparation, stability testing, and data analysis, adhering to best practices in pharmaceutical research.
Introduction
Nandrolone decanoate is a synthetic anabolic-androgenic steroid, an ester of nandrolone.[1] For research and therapeutic use, it is typically formulated as a sterile oleaginous solution for deep intramuscular injection.[2][3] The long-chain decanoate ester provides a slow release of nandrolone from the injection site, resulting in a prolonged duration of action.[1] The development of a stable formulation is critical to ensure the potency, safety, and shelf-life of the product for research purposes.
This document details the necessary steps to prepare and evaluate the stability of this compound formulations. Key quality attributes to consider are the concentration of the active pharmaceutical ingredient (API), the formation of degradation products, and the physical appearance of the solution.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Appearance | Fine, white to creamy white crystalline powder | [2] |
| Solubility | Practically insoluble in water; Soluble in chloroform, alcohol, acetone, and vegetable oils | [2] |
| Melting Point | 33-38 °C | |
| Storage | Store at 20°-25°C (68°-77°F); Protect from light | [3] |
Recommended Formulations for Research Use
The following formulations are based on commonly used and documented compositions for this compound injections.[2][3] These are intended for small-scale, research-use preparations. All operations should be performed in a clean environment, such as a laminar flow hood, to minimize particulate and microbial contamination.
Table 1: Example Formulations of this compound Injection
| Component | Formulation A (100 mg/mL) | Formulation B (200 mg/mL) | Purpose |
| This compound | 1.0 g | 2.0 g | Active Pharmaceutical Ingredient |
| Benzyl (B1604629) Alcohol, USP | 1.0 mL (10%) | 0.5 mL (5%) | Solubilizer / Preservative |
| Sesame Oil, USP | q.s. to 10.0 mL | q.s. to 10.0 mL | Vehicle |
Note: The concentration of benzyl alcohol may be adjusted based on the required preservative efficacy and solubility needs. A lower concentration is used for the higher drug strength to maintain a suitable volume for injection.
Experimental Protocols
Protocol for Preparation of this compound Injection (10 mL batch)
This protocol describes a general method for preparing an oil-based solution of this compound. Aseptic techniques should be employed, especially for the final filtration step.
Materials:
-
This compound powder
-
Benzyl Alcohol, USP
-
Sesame Oil, USP
-
Sterile glass beakers
-
Glass stirring rod
-
Warming plate
-
Sterile syringe (10 mL or 20 mL)
-
Sterile 0.22 µm syringe filter (solvent-compatible, e.g., PTFE)
-
Sterile vials and stoppers
Procedure:
-
Accurately weigh the required amount of this compound powder and transfer it to a sterile glass beaker.
-
Add the specified volume of Benzyl Alcohol to the beaker.
-
Gently warm the mixture on a warming plate to approximately 40-50°C. Do not overheat, as this may accelerate degradation.[4]
-
Stir the mixture with a sterile glass stirring rod until the this compound powder is completely dissolved.
-
Add the Sesame Oil to the solution and stir thoroughly until a homogenous solution is obtained.[4] It is advisable to pre-warm the sesame oil to a similar temperature to facilitate mixing.[4]
-
Visually inspect the solution for any undissolved particles or hormone "swirls". Continue gentle warming and stirring if necessary.
-
Once the solution is clear and uniform, draw it into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile final vial. This step serves to sterilize the formulation.
-
Seal the vial with a sterile stopper and crimp cap.
-
Label the vial appropriately with the formulation details and date of preparation.
Protocol for Stability-Indicating HPLC Method
This method is adapted from a validated procedure for the related compound, Nandrolone Phenylpropionate, and is suitable for determining the purity and detecting degradation products of this compound.[3] Method validation for this compound specifically would be required for GMP applications.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector and gradient capability.
-
Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[3]
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 60 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.[3]
-
Diluent: Acetonitrile.
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in the diluent at a concentration of approximately 0.2 mg/mL.
-
Sample Solution: Accurately dilute the this compound injection formulation with the diluent to achieve a final concentration of approximately 0.2 mg/mL. This may require a serial dilution due to the oily matrix. An initial extraction with a suitable solvent may be necessary to separate the API from the oil.
-
Degradation Product Standard (if available): Prepare a standard solution of Nandrolone in the diluent.
Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system. The retention time for this compound should be determined from the standard chromatogram. Degradation products, such as Nandrolone, will typically have a shorter retention time due to increased polarity.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[3]
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.5 N HCl and heat at 60°C for 2 hours. Neutralize before injection.[3]
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.5 N NaOH and keep at room temperature for 1 hour. Neutralize before injection.[3]
-
Oxidative Degradation: Mix the sample solution with an equal volume of 5% hydrogen peroxide and heat at 60°C for 6 hours.[3]
-
Thermal Degradation: Store the formulation at 70°C for 48 hours.[3]
-
Photolytic Degradation: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 2: Illustrative Stability Data for this compound Formulation A (100 mg/mL) under Accelerated Conditions (40°C/75% RH)
| Time Point | Appearance | Assay (% of Initial) | Nandrolone (% Area) | Total Impurities (% Area) |
| Initial | Clear, pale yellow solution | 100.0 | < 0.1 | 0.2 |
| 1 Month | Clear, pale yellow solution | 99.5 | 0.3 | 0.5 |
| 3 Months | Clear, pale yellow solution | 98.2 | 0.9 | 1.8 |
| 6 Months | Clear, pale yellow solution | 96.5 | 1.8 | 3.5 |
This table is for illustrative purposes only. Actual data will vary based on the specific formulation and storage conditions.
Degradation Pathway and Visualization
The primary degradation pathway for this compound is hydrolysis of the ester linkage to form Nandrolone and decanoic acid. This is accelerated by acidic and basic conditions.[3] Oxidative and photolytic degradation may also occur, potentially leading to the formation of other related impurities.
Conclusion
The development of a stable formulation of this compound for research use requires careful consideration of the excipients and manufacturing process. The protocols provided in these application notes offer a framework for preparing and evaluating oil-based injectable formulations. A robust, stability-indicating analytical method, such as the HPLC method described, is crucial for ensuring the quality and integrity of the formulation throughout its intended shelf life. Researchers should adapt and validate these methods for their specific laboratory conditions and research needs.
References
Application Notes and Protocols for the Use of Nandrolone Decanoate in Animal Studies: Ethical Considerations and Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations and procedural guidelines for the use of Nandrolone (B1676933) decanoate (B1226879) (ND) in animal research. Adherence to these principles is paramount to ensure humane treatment of animal subjects and the generation of scientifically valid and reproducible data.
Ethical Framework: The 3Rs Principle
The use of animals in research is governed by the foundational principles of the 3Rs : R eplacement, R eduction, and R efinement.[1][2][3][4] Researchers planning to use Nandrolone decanoate must demonstrate to their Institutional Animal Care and Use Committee (IACUC) that these principles have been thoroughly considered and implemented.
-
Replacement: Investigators must provide a strong scientific justification for why non-animal models (e.g., in vitro cell cultures, computational modeling) cannot be used to achieve the study's objectives. Recent studies have explored the use of invertebrates as an alternative model for metabolism studies of veterinary drugs, which could be a potential avenue for partial replacement in specific research contexts.[5]
-
Reduction: The experimental design must be optimized to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results. This involves careful consideration of statistical power, experimental variability, and the use of appropriate control groups. Sharing resources and animal tissues can also contribute to reduction efforts.[2][4]
-
Refinement: All procedures involving animals must be refined to minimize pain, suffering, and distress. This includes the use of appropriate anesthesia and analgesia, humane handling techniques, providing environmental enrichment, and establishing clear humane endpoints.
All protocols involving the administration of this compound must be submitted to and approved by the institution's IACUC before any experiments commence.[6][7][8][9]
This compound: An Overview
This compound is a synthetic anabolic-androgenic steroid (AAS) that is an analog of testosterone (B1683101).[10] It is characterized by strong anabolic (muscle-building) effects and weaker androgenic (masculinizing) effects compared to testosterone.[11][12] This profile has led to its investigation for various therapeutic applications, including the treatment of anemia, wasting syndromes, and osteoporosis.[12] However, its potential for abuse and significant adverse effects necessitate careful and ethically sound research practices.[11][13][14]
Experimental Protocols
The following sections detail generalized protocols for the preparation and administration of this compound in common animal models. Note: These are illustrative protocols and must be adapted to the specific research question, animal species, and institutional guidelines.
Preparation of this compound Solution
This compound is typically available as an oil-based solution for injection (e.g., Deca-Durabolin®).[15][16] If a non-pharmaceutical grade compound is used, a strong scientific justification must be provided to the IACUC.[7][8]
-
Vehicle: The most common vehicle for this compound is a sterile oil, such as peanut oil or sesame oil.[16][17][18] The vehicle used should be specified in the experimental protocol.
-
Sterility: All preparations must be performed under aseptic conditions to prevent infection. The vial's septum should be disinfected with alcohol before drawing the solution.[6][8]
-
Dosage Calculation: The dosage should be calculated based on the animal's body weight (mg/kg).
Administration of this compound
The route and frequency of administration will depend on the experimental design and the pharmacokinetic properties of the drug.
-
Routes of Administration:
-
Intramuscular (IM): This is the most common route of administration for this compound in animal studies.[13][15][16][17][18]
-
Subcutaneous (SC): This route has been shown to have similar efficacy to IM injection and may be less painful.[12]
-
Intraperitoneal (IP): While used in some studies, this route may cause local irritation and is less common for oil-based solutions.[14][19]
-
-
Frequency of Administration: Due to its long-acting nature, this compound is typically administered once weekly.[13][15][16][17][18] However, the frequency can be adjusted based on the specific research goals.
Quantitative Data from Animal Studies
The following tables summarize dosages and key findings from various studies investigating the effects of this compound in different animal models.
| Animal Model | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference(s) |
| Rats (Male) | 3 mg/kg and 10 mg/kg | Intramuscular | Once weekly | 8 weeks | Increased production of thiobarbituric acid-reactive substances in the testes. | [13] |
| Rats (Male) | 15 mg/kg | Intramuscular | Not specified | 8 weeks | Increased liver enzymes (AST and ALT). | [13] |
| Rats (Male) | 3 mg/kg and 15 mg/kg | Intraperitoneal | Once weekly | 6 and 12 weeks | Elevated kidney function biomarkers and liver enzymes. Increased adrenal function and decreased ACTH. | [14] |
| Rats (Male) | 10 mg/kg | Intramuscular | Once weekly | 8 weeks | Increased diameter of the distal epiphysis of the femur. No significant change in overall femur length or weight. | [16][17] |
| Mice (Male/Female) | 1 mg/100g body weight | Intramuscular | Once weekly | 8 weeks | Study evaluated the effects of co-administration with pomegranate. | [13] |
| Dogs | 1.5 mg/kg and 7.5 mg/kg | Intramuscular | Once weekly | 8 weeks | Effective for preventing immobilized disuse muscle atrophy. | [15] |
| Dogs | 1-5 mg/kg | Intramuscular or Subcutaneous | Every 21 days | As needed | General therapeutic dosage for conditions like anemia. | [20] |
| Cats | 1-5 mg/kg | Intramuscular or Subcutaneous | Every 21 days | As needed | General therapeutic dosage. Maximum dose of 20-25 mg per cat. | [20] |
| Horses (Castrated) | 800 mg per horse | Intramuscular | Once weekly | 3 weeks | Metabolic study to identify metabolites for doping control. | [21] |
Potential Adverse Effects and Monitoring
Chronic administration of supraphysiological doses of this compound is associated with a range of adverse effects that must be carefully monitored.
| System | Potential Adverse Effects | Monitoring Parameters | Reference(s) |
| Reproductive (Male) | Testicular atrophy, decreased spermatogenesis, reduced testosterone levels. | Testicular size and weight, sperm count and motility, serum testosterone levels. | [13][22][23][24] |
| Reproductive (Female) | Disrupted estrous cycle, ovarian and uterine changes. | Vaginal cytology for estrous cycle monitoring, ovarian and uterine histology. | [18][25] |
| Hepatic | Hepatotoxicity, elevated liver enzymes (AST, ALT). | Serum biochemical analysis. | [11][13][14] |
| Renal | Kidney damage, altered kidney function biomarkers. | Serum creatinine (B1669602) and urea (B33335) levels. | [11][14][19] |
| Cardiovascular | Cardiac hypertrophy, hypertension. | Heart weight, blood pressure monitoring, histological analysis of cardiac tissue. | [11] |
| Neurobehavioral | Increased aggression, anxiety, neurotoxic effects. | Behavioral tests (e.g., open field, elevated plus maze). | [11][13][26] |
Humane Endpoints: Clear criteria for humane endpoints must be established in the protocol. These may include a certain percentage of weight loss, signs of significant organ dysfunction, or severe behavioral changes.
Signaling Pathway and Experimental Workflow
Androgen Receptor Signaling Pathway
Nandrolone, the active form of this compound, exerts its effects primarily through the androgen receptor (AR).[10] The following diagram illustrates the classical AR signaling pathway.
Caption: Androgen receptor signaling pathway for Nandrolone.
Generalized Experimental Workflow for this compound Studies
The following diagram outlines a typical workflow for an in vivo study involving this compound.
Caption: Generalized workflow for animal studies with Nandrolone.
Conclusion
The use of this compound in animal research can provide valuable insights into its physiological and pathological effects. However, it is imperative that such research is conducted within a robust ethical framework, prioritizing animal welfare through the diligent application of the 3Rs. Researchers must work closely with their IACUC to ensure that all procedures are justified, refined, and conducted in a manner that is both humane and scientifically sound.
References
- 1. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 2. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 3. 3Rs Principle and Legislative Decrees to Achieve High Standard of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3Rs | NC3Rs [nc3rs.org.uk]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. research.ucsb.edu [research.ucsb.edu]
- 7. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. umaryland.edu [umaryland.edu]
- 9. Animal Care and Use Policies and Guidelines | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 10. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The impact of this compound abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on Disuse Muscle Atrophy and Bone Healing in Dogs - WSAVA2005 - VIN [vin.com]
- 16. scielo.br [scielo.br]
- 17. Effects of this compound on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound administration: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. vet-ebooks.com [vet-ebooks.com]
- 21. madbarn.com [madbarn.com]
- 22. This compound interferes with testosterone biosynthesis altering blood–testis barrier components - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of different doses of this compound on estrous cycle and ovarian tissue of rats after treatment and recovery periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Making sure you're not a bot! [gupea.ub.gu.se]
Application Notes and Protocols for Immunohistochemical Analysis of Muscle Tissue Following Nandrolone Decanoate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical analysis of skeletal muscle tissue after treatment with Nandrolone (B1676933) decanoate (B1226879) (ND). This document is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular effects of this anabolic androgenic steroid on muscle tissue.
Introduction
Nandrolone decanoate is a synthetic anabolic androgenic steroid known for its muscle-building properties.[1] Its administration has been shown to influence muscle repair, regeneration, and hypertrophy.[2][3][4][5] Understanding the underlying mechanisms requires detailed analysis of changes in protein expression and localization within the muscle tissue. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify these changes at the cellular level. This document outlines the key molecular targets, provides detailed experimental protocols, and presents a framework for data interpretation.
Key Molecular Targets for IHC Analysis
Several key proteins and signaling pathways are known to be affected by this compound treatment in skeletal muscle. IHC analysis can be employed to investigate the expression and localization of these targets:
-
Myogenic Regulatory Factors (MRFs):
-
MyoD: A key transcription factor involved in the early stages of muscle differentiation.[2][3] ND has been shown to increase MyoD mRNA and protein expression, particularly during muscle regeneration.[4][6]
-
Myogenin: A transcription factor crucial for the terminal differentiation of myoblasts into myocytes.[2][3]
-
-
Satellite Cells:
-
Signaling Pathways:
-
IGF-1 Signaling: The Insulin-like Growth Factor-1 (IGF-1) pathway is a critical regulator of muscle growth. ND can increase muscle IGF-1 mRNA expression.[4][6] Key downstream effectors for IHC analysis include phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β).
-
Androgen Receptor (AR): As an androgenic steroid, nandrolone exerts its effects by binding to the androgen receptor.[1] IHC can be used to assess AR expression and localization within muscle fibers.
-
-
Muscle Fiber Typing:
-
Negative Regulators of Muscle Mass:
-
Myostatin: A protein that inhibits muscle growth. ND has been shown to downregulate myostatin expression.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on skeletal muscle.
Table 1: Effects of this compound on Myogenic Regulatory Factors and IGF-1 Expression
| Parameter | Treatment Group | Fold Change vs. Control/Injury Alone | Time Point | Reference |
| MyoD mRNA | Cryoinjured + ND | Significant Increase | 7 days | [2] |
| Myogenin mRNA | Cryoinjured + ND | Significant Increase | 21 days | [2] |
| IGF-1 mRNA | Injury + ND | ~5-fold increase | 14 days | [4][6] |
| MyoD mRNA | Injury + ND | Main effect for increase | 14 days | [4][6] |
Table 2: Effects of this compound on Muscle Fiber Characteristics
| Parameter | Treatment Group | Observation | Time Point | Reference |
| Small-diameter myofibers | Injury + ND | 65% greater incidence vs. injury alone | 14 days | [4][6] |
| Large-diameter myofibers | Injury + ND | Increased incidence vs. injury only | 42 days | [4] |
| Type I muscle fibers | ND sedentary | Statistically significant increase | 8 weeks | [7] |
| Pectoralis mass | Nandrolone | ~22% increase | 4 weeks | [5] |
| Mean fiber diameter | Nandrolone | ~24% increase | 4 weeks | [5] |
Table 3: Effects of this compound on Satellite Cells and Myonuclei
| Parameter | Treatment Group | Observation | Time Point | Reference |
| Satellite cell frequency | Nandrolone | Significant increase | 4 weeks | [5] |
| Myonuclei per mm of fiber | Nandrolone | Significant increase | 4 weeks | [5] |
Experimental Protocols
Protocol 1: Immunohistochemistry for MyoD and Pax7 in Frozen Muscle Sections
This protocol describes the immunofluorescent staining of MyoD and Pax7 in cryosectioned skeletal muscle tissue.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) cooled in liquid nitrogen
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-MyoD
-
Mouse anti-Pax7
-
-
Secondary antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488
-
Goat anti-mouse IgG, Alexa Fluor 594
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Tissue Preparation:
-
Excise fresh skeletal muscle tissue.
-
Embed the tissue in OCT compound in a cryomold.
-
Freeze the block by immersing it in isopentane cooled with liquid nitrogen for 30-60 seconds.
-
Store the frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature (-20°C).
-
Cut 8-10 µm thick sections and mount them on charged microscope slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
Store slides at -80°C or proceed with staining.
-
-
Immunostaining:
-
If slides are frozen, bring them to room temperature for 15-20 minutes.
-
Wash the sections twice with PBS for 5 minutes each.
-
Permeabilize the sections with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Incubate the sections in blocking solution for 1 hour at room temperature in a humidified chamber.
-
Dilute the primary antibodies (anti-MyoD and anti-Pax7) in the blocking solution according to the manufacturer's recommendations.
-
Incubate the sections with the primary antibody cocktail overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 10 minutes each.
-
Dilute the fluorescently labeled secondary antibodies in the blocking solution.
-
Incubate the sections with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 10 minutes each in the dark.
-
Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.
-
Wash twice with PBS for 5 minutes each.
-
Mount the coverslip using an aqueous mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope with appropriate filters for Alexa Fluor 488, Alexa Fluor 594, and DAPI.
-
Capture images for quantitative analysis.
-
Quantify the number of MyoD-positive and Pax7-positive cells per muscle fiber or per unit area.
-
Protocol 2: Immunohistochemistry for Myosin Heavy Chain Isoforms for Fiber Typing
This protocol outlines the procedure for identifying different muscle fiber types using antibodies against specific myosin heavy chain isoforms.
Materials:
-
Same as Protocol 1, with the following modifications:
-
Primary antibodies:
-
Mouse anti-MHC I (slow)
-
Mouse anti-MHC IIa (fast)
-
Mouse anti-MHC IIb (fast)
-
Rabbit anti-Laminin (to outline muscle fibers)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG1, Alexa Fluor 488 (for MHC I)
-
Goat anti-mouse IgG2b, Alexa Fluor 594 (for MHC IIa)
-
Goat anti-mouse IgM, Alexa Fluor 647 (for MHC IIb)
-
Goat anti-rabbit IgG, Alexa Fluor 350 (for Laminin)
-
Procedure:
-
Tissue Preparation and Cryosectioning: Follow steps 1 and 2 from Protocol 1.
-
Immunostaining:
-
Follow the general immunostaining procedure from Protocol 1.
-
Use a primary antibody cocktail containing antibodies against the different MHC isoforms and laminin.
-
Use a secondary antibody cocktail with spectrally distinct fluorophores for each primary antibody.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope with the appropriate filter sets.
-
Analyze the images to determine the proportion of each fiber type and their cross-sectional area.
-
Visualizations
Caption: this compound signaling pathway in skeletal muscle.
Caption: Experimental workflow for immunohistochemistry of muscle tissue.
References
- 1. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. Effect of this compound administration on recovery from bupivacaine-induced muscle injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitum.um.es [digitum.um.es]
- 6. Scholars@Duke publication: Effect of this compound administration on recovery from bupivacaine-induced muscle injury. [scholars.duke.edu]
- 7. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
Application Notes and Protocols: Quantifying Satellite Cell Activation in Response to Nandrolone Decanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nandrolone (B1676933) decanoate (B1226879), a synthetic anabolic-androgenic steroid (AAS), is known for its potent muscle-building properties.[1][2] Its mechanism of action is largely attributed to its interaction with androgen receptors, leading to increased protein synthesis and muscle hypertrophy.[1] A key cellular mediator in this process is the muscle satellite cell, a resident stem cell crucial for muscle repair and growth.[3] Nandrolone decanoate administration has been shown to increase the number of satellite cells, which are essential for providing new myonuclei to support muscle fiber hypertrophy.[4][5] This document provides detailed protocols and data presentation guidelines for quantifying the activation of satellite cells in response to this compound treatment, a critical aspect for research in muscle physiology and drug development.
Data Presentation
Quantitative analysis of satellite cell activation is crucial for understanding the effects of this compound. The following tables summarize key quantitative data from a study investigating the impact of this compound on chicken pectoralis muscle.[4][6]
Table 1: Effect of this compound on Pectoralis Muscle Mass and Fiber Diameter
| Parameter | Control Group (Mean ± SE) | Nandrolone Group (Mean ± SE) | % Increase | p-value |
| Pectoralis Mass (g) | 53.43 - 57.01 | 63.74 - 67.76 | ~22% | 0.0002 |
| Fiber Diameter (µm) | 30.70 - 34.04 | 36.39 - 42.32 | ~24% | 0.0047 |
Table 2: Quantification of Satellite Cell and Myonuclear Parameters in Response to this compound
| Parameter | Control Group (Range) | Nandrolone Group (Range) | % Increase | p-value |
| Satellite Cell Frequency (%) | 5.50 - 6.82 | 7.16 - 9.01 | ~28% | 0.0199 |
| Satellite Cells per mm of Fiber | 4.93 - 6.41 | 7.15 - 9.62 | ~50% | 0.0038 |
| Area of Sarcolemma per Satellite Cell (µm²) | 16,674 - 19,518 | 13,588 - 16,333 | ~16% (decrease) | 0.0276 |
| Myonuclei per mm of Fiber Length | 75.80 - 86.49 | 87.46 - 103.98 | Significant Increase | 0.0156 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable quantification of satellite cell activation.
Protocol 1: Immunofluorescence Staining for Pax7 Positive Satellite Cells
This protocol is for the identification and quantification of satellite cells in muscle cross-sections using the Pax7 marker.[7][8]
Materials:
-
Muscle tissue samples
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.1% Triton-X 100 (PBST)
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Blocking buffer: PBST + 3% BSA + 10% Goat Anti-Mouse IgG
-
Primary antibody: Mouse anti-Pax7
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh muscle tissue in OCT compound and freeze in liquid nitrogen-cooled isopentane.
-
Store frozen blocks at -80°C.
-
Cut 10 µm thick cryosections using a cryostat and mount on charged glass slides.
-
-
Fixation and Permeabilization:
-
Antigen Retrieval:
-
Blocking:
-
Block non-specific binding by incubating sections in blocking buffer for 45 minutes.[7]
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibody (Mouse anti-Pax7) diluted in PBST with 3% BSA and 5% normal goat serum overnight at 4°C.[7]
-
-
Secondary Antibody Incubation:
-
Wash slides 3x for 5 minutes each in PBST.[7]
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Wash slides 2x for 5 minutes each in PBST.
-
Incubate with DAPI in PBST for 5 minutes to stain nuclei.
-
Wash slides 2x for 5 minutes each in PBST.
-
Mount coverslips using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Visualize sections using a fluorescence microscope.
-
Quantify the number of Pax7-positive nuclei (satellite cells) and total nuclei (DAPI-positive) to determine satellite cell frequency.
-
Protocol 2: EdU Incorporation Assay for Satellite Cell Proliferation
This protocol measures the proliferation of satellite cells by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, into newly synthesized DNA.[9][10][11]
Materials:
-
Isolated satellite cells or muscle fibers
-
Cell culture medium
-
EdU solution (10 mM)
-
Fixative solution (e.g., 4% PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU Labeling:
-
Culture isolated satellite cells or muscle fibers.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a desired period (e.g., 2-24 hours) to allow for EdU incorporation into proliferating cells.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
EdU Detection (Click Reaction):
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells once with 3% BSA in PBS.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells among the total cell population.
-
Protocol 3: Western Blotting for Androgen Receptor (AR) Expression
This protocol is for quantifying the protein levels of the androgen receptor, the primary target of this compound.[12][13][14]
Materials:
-
Muscle tissue lysates
-
Protein extraction buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Androgen Receptor
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize muscle tissue in protein extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures enhances understanding.
Caption: this compound signaling pathway in muscle cells.
References
- 1. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. Molecular targets of androgen signaling that characterize skeletal muscle recovery and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitum.um.es [digitum.um.es]
- 5. This compound increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jgryall.wordpress.com [jgryall.wordpress.com]
- 8. Identification of Skeletal Muscle Satellite Cells by Immunofluorescence with Pax7 and Laminin Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Experimental Design for Studying Nandrolone Decanoate in Muscle Atrophy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with aging (sarcopenia), chronic illnesses (e.g., cancer cachexia), disuse from immobilization, and denervation.[1][2][3] The ubiquitin-proteasome system plays a critical role in muscle protein degradation, with the E3 ubiquitin ligases, Muscle RING-finger protein 1 (MuRF-1) and Muscle Atrophy F-box (MAFbx)/Atrogin-1, being key regulators of this process.[4][5] Nandrolone decanoate (B1226879), a synthetic anabolic androgenic steroid (AAS), is known for its potent anabolic effects on skeletal muscle, promoting muscle growth and strength.[6][7][8] It functions as an agonist of the androgen receptor, stimulating protein synthesis and potentially activating satellite cells, which are crucial for muscle repair and hypertrophy.[6][9] These properties make Nandrolone decanoate a compound of interest for counteracting muscle atrophy. This document provides detailed experimental designs and protocols for evaluating the efficacy of this compound in various rodent models of muscle atrophy.
Experimental Models of Muscle Atrophy
Several rodent models can be employed to induce muscle atrophy, each mimicking different clinical scenarios. The choice of model depends on the specific research question.
-
Disuse Atrophy - Hindlimb Unloading (HU): This model simulates the effects of microgravity or prolonged bed rest.[10] It effectively induces atrophy, particularly in slow-twitch muscles, by preventing weight-bearing on the hindlimbs.[11]
-
Disuse Atrophy - Cast Immobilization: This is a common and clinically relevant method where a limb is immobilized in a cast, leading to significant loss of muscle size and strength.[12][13] Newer, less invasive methods using hook-and-loop fasteners (Velcro) have also been developed.[13]
-
Denervation Atrophy: Involves transecting a motor nerve (e.g., the sciatic or tibial nerve) to the target muscle, leading to rapid and severe atrophy characterized by compressed, angular myofibers.[1][14][15]
-
Drug-Induced Atrophy: Systemic administration of glucocorticoids like dexamethasone (B1670325) is widely used to induce muscle atrophy by disrupting the balance between protein synthesis and degradation.[10][16]
General Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable data. The following workflow provides a general framework.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in muscle atrophy models.
Detailed Experimental Protocols
Protocol 3.1: Animal Subjects and Grouping
-
Species: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Experimental Groups (n=10-15 per group):
-
Control (CTRL): Healthy animals, no atrophy induction, receive vehicle.
-
Atrophy + Vehicle (ATV): Animals subjected to the atrophy model and receive vehicle.
-
Atrophy + Nandrolone (AT+ND): Animals subjected to the atrophy model and receive this compound.
-
Protocol 3.2: this compound Administration
-
Compound: this compound.
-
Vehicle: Corn oil (or similar appropriate vehicle).[17]
-
Dosage: 5-10 mg/kg body weight. A common protocol uses 5 mg/kg for mice.[17][18]
-
Route: Subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
Frequency: Once daily, 6 days a week, for the duration of the study.[18] Treatment can begin 2 weeks prior to atrophy induction and continue throughout the atrophy period.[17][18]
Protocol 3.3: Induction of Muscle Atrophy (Hindlimb Unloading Model)
-
Anesthesia: Briefly anesthetize the mouse.
-
Suspension: Apply adhesive tape to the tail. Attach the tape to a swivel system at the top of the cage, allowing free movement around the cage using the forelimbs.
-
Angle: Adjust the suspension height so the hindlimbs are elevated and do not touch the cage floor, maintaining a head-down tilt of approximately 30°.[10]
-
Duration: Maintain suspension for 14 days.[17]
-
Monitoring: Daily monitor animals for signs of distress, ensuring access to food and water.
Protocol 3.4: Functional Assessment (Grip Strength Test)
-
Apparatus: Use a grip strength meter equipped with a horizontal bar or grid.[19]
-
Procedure:
-
Hold the mouse by the base of the tail and allow it to grasp the bar with its forepaws.[20]
-
Gently and steadily pull the mouse backward horizontally until its grip is released.[19][20]
-
The meter records the peak force exerted.
-
Perform 3-5 consecutive trials and average the results for each animal.[19]
-
-
Timing: Conduct the test at baseline and at the experimental endpoint.
Protocol 3.5: Morphological and Biochemical Analysis
-
Euthanasia and Muscle Dissection: At the endpoint, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Muscle Collection: Carefully dissect hindlimb muscles such as the Gastrocnemius, Tibialis Anterior (TA), and Soleus.[20]
-
Muscle Weight: Blot the muscles dry and weigh them on an analytical scale to determine wet muscle mass.[20]
-
Tissue Processing:
-
For histology , embed a portion of the muscle belly in Optimal Cutting Temperature (OCT) compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
-
For molecular analysis (RNA/protein), snap-freeze another portion directly in liquid nitrogen. Store all samples at -80°C.
-
Protocol 3.6: Histological Analysis (Myofiber Cross-Sectional Area)
-
Sectioning: Cut 8-10 µm thick cross-sections from the frozen muscle samples using a cryostat.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology. The main histologic feature of atrophy is a reduction in myofiber diameter.[1][14]
-
Imaging: Capture images of the stained sections using a light microscope connected to a digital camera.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of at least 100-200 individual muscle fibers per sample.
Protocol 3.7: Molecular Analysis (Gene Expression of Atrogenes)
-
RNA Extraction: Isolate total RNA from frozen muscle tissue using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for MuRF-1 (Trim63) and MAFbx (Fbxo32), along with a stable housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization. Increased mRNA levels of these genes are reliable molecular markers for skeletal muscle atrophy.[4][21]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Functional and Morphological Data
| Parameter | Control (CTRL) | Atrophy + Vehicle (ATV) | Atrophy + ND (AT+ND) |
|---|---|---|---|
| Body Weight (g) | |||
| Initial | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Final | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Grip Strength (g-force) | |||
| Forelimb | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Muscle Mass (mg) | |||
| Gastrocnemius | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tibialis Anterior | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Soleus | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Myofiber CSA (µm²) |
| Tibialis Anterior | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Molecular Analysis Data
| Parameter | Control (CTRL) | Atrophy + Vehicle (ATV) | Atrophy + ND (AT+ND) |
|---|---|---|---|
| Relative mRNA Expression | |||
| MuRF-1 (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
| MAFbx (Fold Change) | 1.0 | Mean ± SEM | Mean ± SEM |
| Total Protein Content (mg/g tissue) |
| Gastrocnemius | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Key Signaling Pathways
Muscle Atrophy Signaling Pathway
Muscle atrophy is driven by the upregulation of the ubiquitin-proteasome pathway. Stress conditions like disuse or high glucocorticoids lead to the activation of transcription factors like FOXO, which in turn increase the expression of the E3 ligases MuRF-1 and MAFbx.[5] These ligases tag myofibrillar proteins for degradation by the proteasome, leading to muscle breakdown.
Caption: Key signaling pathway in muscle atrophy.
This compound Anabolic Signaling Pathway
This compound exerts its anabolic effects primarily by binding to the androgen receptor (AR). This complex translocates to the nucleus and modulates the transcription of genes involved in protein synthesis. It is thought to increase protein synthesis via pathways like Akt/mTOR and promote the proliferation and differentiation of muscle satellite cells, which contribute new myonuclei for muscle fiber growth and repair.[9]
Caption: Proposed anabolic signaling pathway of this compound in skeletal muscle.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. digitum.um.es [digitum.um.es]
- 10. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A model of muscle atrophy using cast immobilization in mice | Semantic Scholar [semanticscholar.org]
- 13. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skeletal muscle - Atrophy - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation | PLOS One [journals.plos.org]
- 19. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 20. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scilit.com [scilit.com]
Troubleshooting & Optimization
Overcoming poor solubility of Nandrolone decanoate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nandrolone (B1676933) decanoate (B1226879), focusing on challenges related to its poor aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of Nandrolone decanoate in aqueous-based systems.
Issue: this compound precipitates out of my aqueous solution during preparation or upon standing.
-
Question: Why is my this compound crashing out of solution?
-
Question: How can I prevent precipitation of this compound in my formulation?
-
Answer: To prevent precipitation, you must use a suitable solubilization technique. Common and effective strategies include:
-
Co-solvency: Introduce a water-miscible organic solvent in which this compound is more soluble.
-
Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.
-
Emulsification: Formulate the compound into an oil-in-water emulsion or microemulsion.
-
Nanosuspensions: Reduce the particle size of the drug to the nanometer range to increase the dissolution rate.[3]
-
-
Issue: The concentration of solubilized this compound in my formulation is too low for my experimental needs.
-
Question: I've tried using a co-solvent, but I still can't achieve the desired concentration. What should I do?
-
Answer: The choice and concentration of the co-solvent are critical. Consider the following:
-
Solvent Selection: this compound exhibits significantly higher solubility in solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) compared to water[1]. Refer to the solubility data in Table 1 to select an appropriate co-solvent.
-
Co-solvent Ratio: The proportion of the organic co-solvent to the aqueous phase will directly impact the maximum achievable concentration. Systematically screen different ratios to find the optimal balance between solubility and the tolerance of your experimental system for the co-solvent.
-
Combined Approaches: Consider combining co-solvency with another technique, such as pH adjustment (if applicable to excipients) or the use of surfactants, to further enhance solubility.[4]
-
-
-
Question: Are there alternatives to co-solvents for achieving higher concentrations?
-
Answer: Yes, cyclodextrins are a powerful alternative. Specifically, 2-hydroxypropyl-β-cyclodextrin has been shown to significantly increase the aqueous solubility of this compound[1][2][5]. The formation of an inclusion complex effectively shields the lipophilic drug molecule from the aqueous environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water[6][7][8]. Its measured water solubility is approximately 664 μg/L at 37°C[1][2].
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in various organic solvents and oils. It is soluble in chloroform, acetone, and vegetable oils[6][7]. For laboratory purposes, it is highly soluble in DMSO and has moderate solubility in ethanol[1].
Q3: What are the most common formulation strategies for this compound?
A3: Due to its lipophilic nature, the most common and commercially successful formulations of this compound are sterile oleaginous solutions for intramuscular injection[6][7][9]. Sesame oil is a frequently used vehicle, often with benzyl (B1604629) alcohol as a solubilizer and preservative[6][9]. For research purposes requiring aqueous systems, co-solvent systems, cyclodextrin (B1172386) complexation, and nanoemulsions are viable strategies.[10]
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to create micellar solutions or emulsions that can encapsulate this compound, thereby increasing its apparent aqueous solubility.[11] This is the principle behind the formation of microemulsions and nanoemulsions.[4][10]
Q5: How can I quantify the concentration of this compound in my formulation?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive and specific method used for its determination, particularly in biological samples.[13][14]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Reference |
| Water (37°C) | 664 μg/L | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 85 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.8 mg/mL | [1][2][5] |
| Chloroform | Freely Soluble | [6][7] |
| Acetone | Freely Soluble | [6][7] |
| Vegetable Oils | Freely Soluble | [6][7] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-Solvent System
-
Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Target aqueous buffer (e.g., PBS, pH 7.4), sterile filtered
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to completely dissolve the powder. Vortex briefly until the solution is clear.
-
Slowly add the target aqueous buffer dropwise to the DMSO concentrate while vortexing.
-
Continue adding the buffer until the final desired concentration and DMSO percentage are reached.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.
-
Note: The final concentration of DMSO should be kept as low as possible and must be compatible with the intended experimental model.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 45% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate contains the solubilized this compound-HP-β-CD complex.
-
Determine the final concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
Visualizations
Caption: A flowchart of the experimental workflow for selecting and implementing a solubilization strategy for this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound formulation.
References
- 1. Buy this compound | 360-70-3 | >98% [smolecule.com]
- 2. 360-70-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. This compound CAS#: 360-70-3 [m.chemicalbook.com]
- 6. This compound INJECTION USP FOR INTRAMUSCULAR USE C-III Rx only [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound USP - PCCA [pccarx.com]
- 9. DailyMed - this compound- this compound injection [dailymed.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Nandrolone Decanoate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Nandrolone decanoate (B1226879) (ND) in cell culture. Our goal is to help you mitigate off-target effects and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells show reduced viability after treatment with Nandrolone decanoate, even at low concentrations. What could be the cause?
A1: Reduced cell viability is a common off-target effect of this compound. Several factors could be contributing to this issue:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is non-toxic to your specific cell line. It is recommended to keep the final solvent concentration at or below 0.1%. Always include a vehicle control in your experiments to assess solvent effects.
-
Oxidative Stress: this compound has been shown to induce oxidative stress, which can lead to cell death.[1] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects.
-
Apoptosis Induction: ND can trigger programmed cell death (apoptosis).[2][3][4][5][6][7][8][9][10] Confirm apoptosis using assays like TUNEL or caspase activity assays.
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Factors like passage number and cell seeding density can influence susceptibility to drug treatment.[11]
Q2: I am observing inconsistent results between experiments, even when using the same protocol. How can I improve reproducibility?
A2: Inconsistent results in cell-based assays can be frustrating. Here are some common causes and solutions:
-
Pipetting Errors: Small variations in pipetting can lead to significant differences in compound concentration and cell number. Ensure your pipettes are calibrated regularly and use consistent pipetting techniques.[11]
-
Edge Effects: Wells on the periphery of a multi-well plate are prone to evaporation, which can alter the concentration of ND and affect cell health. To minimize this, fill the outer wells with sterile PBS or media without cells.[11][12]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure your cell suspension is homogenous before seeding.[11][12]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
Q3: How can I be sure that the effects I'm seeing are specific to this compound and not due to general steroid hormone effects?
A3: This is a critical consideration in steroid hormone research. To ensure specificity, you should include appropriate controls in your experimental design:
-
Use an Androgen Receptor Antagonist: Co-treatment with an androgen receptor (AR) antagonist, such as flutamide (B1673489) or bicalutamide, can help determine if the observed effects are mediated through the AR signaling pathway.
-
Test Other Steroids: Compare the effects of this compound with other androgens (e.g., testosterone, dihydrotestosterone) and non-androgenic steroids to understand the specificity of the response.
-
Utilize AR-Negative Cell Lines: If possible, use a cell line that does not express the androgen receptor as a negative control to identify AR-independent effects.
Q4: this compound is known to suppress endogenous steroidogenesis. How can I account for this in my cell culture model?
A4: While complete replication of in vivo endocrine feedback loops in vitro is challenging, you can take steps to account for altered steroidogenesis:
-
Use Hormone-Stripped Serum: Culture your cells in media supplemented with charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. This provides a cleaner baseline for studying the effects of exogenously added this compound.
-
Measure Key Steroid Hormones: Use techniques like ELISA or LC-MS/MS to quantify the levels of key steroid hormones (e.g., testosterone, estradiol) in your cell culture supernatant to assess the impact of ND on their production.[13]
-
Analyze Steroidogenic Enzyme Expression: Perform qPCR or Western blotting to measure the expression of key enzymes involved in steroidogenesis, such as StAR, CYP11A1, and 3β-HSD, to understand the molecular mechanisms of ND's effects.[9][14]
Troubleshooting Guides
Problem 1: High background or false positives in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Recommended Solution |
| Contamination | Regularly check for microbial contamination. Discard any contaminated cultures and start with a fresh vial of cells.[12] |
| Precipitation of this compound | Ensure that ND is fully dissolved in the culture medium. Sonication may be required. Visually inspect for any precipitate before adding to cells. |
| Interaction with Assay Reagents | Run a control with ND in cell-free media to check for any direct reaction with the assay reagents. |
| Phenol (B47542) Red Interference | Some assay readouts can be affected by the pH indicator phenol red in the culture medium. Consider using phenol red-free medium for the duration of the assay. |
Problem 2: Difficulty in detecting apoptosis after this compound treatment.
| Potential Cause | Recommended Solution |
| Incorrect Timing | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after ND treatment. |
| Low Sensitivity of Assay | Use a more sensitive method for detecting apoptosis. For example, flow cytometry-based annexin (B1180172) V/PI staining is generally more sensitive than a TUNEL assay for early apoptotic events. |
| Insufficient Drug Concentration | Perform a dose-response experiment to ensure you are using a concentration of ND that is sufficient to induce apoptosis in your cell line. |
| Cell Line Resistance | Some cell lines may be more resistant to ND-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working correctly. |
Problem 3: Inconsistent effects on gene or protein expression.
| Potential Cause | Recommended Solution |
| Variable Cell Confluency | Cell density can significantly impact gene and protein expression. Ensure that you plate cells at a consistent density and harvest them at a similar confluency for all experiments. |
| RNA/Protein Degradation | Use appropriate inhibitors (e.g., RNase inhibitors, protease inhibitors) during sample collection and processing to prevent degradation. |
| Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Inadequate Normalization | Use multiple stable housekeeping genes for qPCR normalization and total protein quantification for Western blotting to ensure accurate data analysis. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Assay Method | Reference |
| Osteoblast-like cells | 50 | 72 | Decreased | MTT | [15] |
| HepG2 | 80 | 72 | Marked Inhibition | Not specified | [16] |
Table 2: Effects of this compound on Apoptosis Markers
| Cell Type/Model | ND Dose | Duration | Apoptosis Marker | Result | Reference |
| Rat Spermatogenic Cells | 10 mg/kg/week | 8 weeks | TUNEL-positive cells, Caspase-3 | Increased | [2][3][5] |
| Rat Heart Tissue | Not specified | 6 weeks | TUNEL-positive cells, Cytochrome c, Caspase-3 | Increased | [7][17] |
| Rat Testes | 10 mg/kg/week | 4 weeks | TUNEL-positive cells | Increased | [1] |
Table 3: Effects of this compound on Steroidogenic Enzyme Expression in Rat Testis
| Gene/Protein | ND Dose (mg/kg/week) | Duration (weeks) | Change in Expression | Reference |
| StAR | 2 and 10 | 2 and 12 | Decreased | [9][14] |
| CYP11A1 | 2 and 10 | 2 and 12 | Decreased | [9][14] |
| 17α-hydroxylase | 2 and 10 | 2 and 12 | Decreased | [9][14] |
| 3β-HSD | 2 and 10 | 2 and 12 | Decreased | [9][14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[2][18][19][20]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (ND) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of ND in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of ND. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: TUNEL Assay for Apoptosis Detection
This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay in cultured cells.[3][4][17]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat with ND as required.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
Mandatory Visualizations
References
- 1. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 2. broadpharm.com [broadpharm.com]
- 3. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. youtube.com [youtube.com]
- 7. This compound induces heart injury via oxidative damage and mitochondrial apoptotic pathway by regulation of TLR4/NF-κB/NLRP3 axis in male rats: The rescue effect of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound administration can increase apoptosis in spermatogenesis cell lines in male rats - Journal of Basic Research in Medical Sciences [jbrms.medilam.ac.ir]
- 10. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 细胞培养中的氧化应激 [sigmaaldrich.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. cellbiologics.com [cellbiologics.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing inconsistent results in Nandrolone decanoate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Nandrolone (B1676933) decanoate (B1226879) (ND) animal studies.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my Nandrolone decanoate animal studies inconsistent with published literature?
A1: Inconsistent results in this compound studies are common and can be attributed to a high degree of variability in experimental protocols. Key factors that can influence outcomes include:
-
Animal Model: Species (rats, mice, guinea pigs, etc.), strain, sex, and age of the animals can all impact the physiological response to ND.[1][2][3][4][5][6]
-
Dosage and Administration: The dose of ND, the frequency of administration, and the route of injection (e.g., intramuscular, intraperitoneal) are critical variables.[6][7][8]
-
Treatment Duration: The length of the treatment period can significantly alter the observed effects, with chronic exposure often leading to different outcomes than acute administration.[2][4][8]
-
Exercise: The inclusion or exclusion of a concurrent exercise regimen can dramatically modulate the effects of ND on various tissues, including muscle and the cardiovascular system.[9][10][11][12]
-
Outcome Measures: The specific endpoints being measured (e.g., muscle mass, behavioral changes, cardiovascular parameters) will naturally lead to different datasets and potential discrepancies between studies.[1][2][7][9]
Q2: What are some of the reported contradictory effects of this compound in animal studies?
A2: The scientific literature presents a complex and sometimes contradictory picture of ND's effects. For example:
-
Body Weight: Some studies report weight gain, while others have observed a reduction in body weight gain or no significant change.[1][4][12][13] This can be influenced by factors like the animal's age, the ND dose, and the duration of treatment.
-
Behavioral Effects: ND has been shown to have variable effects on behaviors like aggression, anxiety, and memory.[1][3][4][7] These inconsistencies can arise from differences in the animal model, the specific behavioral tests used, and the treatment protocol.
-
Cardiovascular Health: While some research points to deleterious cardiovascular effects such as hypertension and adverse lipid profiles, other studies have reported less severe or even context-dependent outcomes, particularly when combined with exercise.[2][9][10]
Q3: How does the presence or absence of physical exercise influence the outcomes of this compound studies?
A3: Exercise is a critical variable. Studies that combine ND administration with an exercise protocol often report different results compared to those using sedentary animals. For instance, exercise can partially reverse some of the adverse morphological changes in skeletal muscle caused by ND in sedentary rats.[12] Conversely, in some contexts, physical exercise has been shown to accentuate certain effects of ND.[1] The type, intensity, and duration of the exercise protocol are also important factors to consider.
Troubleshooting Guides
Issue 1: Unexpected Variability in Muscle Mass Gain
| Possible Cause | Troubleshooting Step |
| Inadequate or Excessive Dosage | Review the literature for doses shown to be effective for muscle hypertrophy in your specific animal model. Consider a dose-response study to determine the optimal concentration. Supraphysiological doses do not always correlate with greater muscle gain and can lead to adverse effects. |
| Lack of Functional Overload | This compound's anabolic effects are most pronounced in the context of resistance exercise or functional overload.[14] If using a sedentary model, the effects on muscle mass may be minimal or absent.[15][16] |
| Animal Model and Fiber Type | The muscle fiber type composition of your chosen animal model can influence the response to ND. Some studies have shown that ND can induce changes in fiber type.[12][17] |
| Dietary Insufficiency | Ensure the animals are on a diet with adequate protein and caloric content to support muscle growth. |
Issue 2: Contradictory Behavioral Results (e.g., Aggression, Anxiety)
| Possible Cause | Troubleshooting Step |
| Species and Strain Differences | Different species and even strains of the same species can exhibit varying behavioral responses to ND.[1][3] Review literature specific to your chosen model. |
| Housing and Environmental Conditions | Social isolation or enriched environments can influence baseline behavior and the response to ND. Standardize housing conditions and minimize environmental stressors. |
| Behavioral Assay Selection | The choice of behavioral test (e.g., elevated plus-maze, resident-intruder test) is critical. Ensure the chosen assay is appropriate for the behavior being investigated and that the protocol is followed consistently. |
| Timing of Behavioral Testing | The timing of behavioral testing relative to the ND administration schedule can impact results. Consider testing at different time points during and after the treatment period. |
Issue 3: Inconsistent Cardiovascular and Metabolic Findings
| Possible Cause | Troubleshooting Step |
| Duration of Treatment | Short-term and long-term administration of ND can have different effects on the cardiovascular system and lipid profiles.[8] Clearly define and justify the treatment duration in your experimental design. |
| Interaction with Exercise | As noted, exercise can significantly alter the cardiovascular effects of ND.[9][10] If your study includes an exercise component, carefully control the intensity, duration, and type of exercise. |
| Genetic Predisposition | The genetic background of the animal model can influence susceptibility to ND-induced cardiovascular side effects. |
| Biomarker Selection | The choice of cardiovascular and metabolic biomarkers is crucial. Consider a comprehensive panel of markers, including lipid profiles, heart weight, blood pressure, and markers of cardiac stress.[10][18] |
Data Presentation
Table 1: Summary of this compound Effects on Body and Organ Weights in Male Rats
| Study Parameter | Animal Model | ND Dosage | Duration | Effect on Body Weight | Effect on Heart Weight | Effect on Testis Weight | Reference |
| Behavioral and Physiological Changes | Male Rats | 15 mg/kg/day | 2 weeks | Decreased gain | - | - | [1] |
| Cardiovascular Effects | Male Wistar Rats | 10 mg/kg/week | 8 weeks | - | Increased | - | [9] |
| Femur Morphology | Male Rats | 10 mg/kg/week | 8 weeks | No significant change | - | - | [15][16] |
| Hormonal and Biochemical Assessment | Male Rats | 3 mg/kg & 15 mg/kg weekly | 6 & 12 weeks | - | - | - | [8] |
| Testis and Testosterone (B1683101) | Mature & Immature Male Rats | 10 mg/kg/day | 35 & 70 days | - | - | Decreased | [6] |
| Spermatogenesis | Male Rats | 10 mg/kg/week | 8 weeks | Significant difference | - | - | [19] |
Table 2: Overview of this compound's Impact on Behavioral and Neurological Parameters
| Study Focus | Animal Model | ND Dosage | Duration | Key Findings | Reference |
| Behavioral and Brain Effects | Male Rats | 15 mg/kg/day | 2 weeks | Stimulated dominance, enhanced reactivity, increased ethanol (B145695) consumption. | [1] |
| Neurochemical Consequences | Rats | 10 mg/kg weekly | 8 weeks | Increased aggression, variable effects on neurotransmitters. | [7] |
| Anxiety and Memory | Rats | High doses | 6 weeks | Decreased anxiety, impaired memory. | [4] |
| Fos-like Immunoreactive Neurons | Guinea Pigs | 15 mg/kg daily | 14 days | Increased biting behavior, increased Fos expression in limbic regions. | [3] |
Experimental Protocols
Protocol 1: Investigation of this compound Effects on Muscle Morphology in Rats (Adapted from[12])
-
Animal Model: Male Sprague Dawley rats.
-
Grouping:
-
Sedentary Control (Vehicle)
-
Sedentary + this compound
-
Exercised Control (Vehicle)
-
Exercised + this compound
-
-
This compound Administration: 10 mg/kg/week administered intramuscularly for 8 weeks. The vehicle control group receives the same volume of the carrier oil (e.g., peanut oil).
-
Exercise Protocol (if applicable): Resistance training (e.g., ladder climbing with progressively increasing weight) performed 3-5 times per week for the duration of the study.
-
Tissue Collection: At the end of the 8-week period, animals are euthanized, and the soleus muscle is dissected, weighed, and prepared for histological and morphological analysis.
-
Analysis:
-
Histology: Muscle sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology, fiber size, and presence of central nuclei.
-
Immunohistochemistry: Staining for specific fiber types (e.g., myosin heavy chain isoforms) to determine changes in fiber type distribution.
-
Collagen Deposition: Picrosirius red staining to quantify interstitial collagen.
-
Mandatory Visualization
Caption: Generalized workflow for a this compound animal study.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Long-term treatment with this compound impairs mesenteric vascular relaxation in both sedentary and exercised female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anabolic androgenic steroid, this compound, increases the density of Fos-like immunoreactive neurons in limbic regions of guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effect of supraphysiological dose of this compound on the testis and testosterone concentration in mature and immature male rats: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The impact of this compound abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound impairs exercise-induced cardioprotection: role of antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of nandrolone treatment with and without enforced swimming on histological and biochemical changes in the heart and coronary artery of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Effects of this compound on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
Technical Support Center: Optimizing Nandrolone Decanoate Injection Frequency
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the injection frequency for sustained Nandrolone (B1676933) decanoate (B1226879) release.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nandrolone decanoate?
A1: this compound is a prodrug of nandrolone.[1] After intramuscular or subcutaneous injection, it is slowly absorbed into the bloodstream where esterases hydrolyze it into the active form, nandrolone.[2][3] Nandrolone then binds to and activates androgen receptors (AR) in target tissues like muscle and bone.[1][4] This activation leads to a cascade of cellular events, including increased protein synthesis and nitrogen retention, which are responsible for its anabolic effects.[4][5] The androgen receptor, upon binding with nandrolone, dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes.[6][7][8]
Q2: What is the typical half-life of this compound, and how does it influence injection frequency?
A2: this compound has a long elimination half-life, generally reported to be between 6 and 12 days following intramuscular injection.[2][4] This prolonged half-life is due to its slow release from the oily depot at the injection site.[3][9] The extended release characteristics allow for less frequent injections compared to steroids with shorter esters.[5][10] Clinically, it is often administered once every one to four weeks.[2] For research purposes, aiming for stable serum concentrations might necessitate a more frequent schedule, such as weekly or bi-weekly injections.
Q3: How does injection site and volume affect the pharmacokinetics of this compound?
A3: The bioavailability and release kinetics of this compound can be influenced by the injection site and the volume of the oil vehicle. The highest bioavailability is typically observed with injections into the gluteal muscle.[2] Studies have also shown that subcutaneous injections can provide a similar pharmacokinetic profile to intramuscular injections and may be a more convenient administration route.[2][11]
Q4: What are the expected peak serum concentrations (Cmax) after a single injection?
A4: Peak serum concentrations of nandrolone are dose-dependent. Following a single intramuscular injection, Cmax values have been reported as follows:
The time to reach peak concentration (Tmax) generally occurs between 30 and 72 hours post-injection.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in serum nandrolone levels between subjects. | 1. Inconsistent injection technique (e.g., depth, site).2. Differences in subject metabolism (e.g., esterase activity).3. Inter-individual variations in muscle mass and blood flow at the injection site. | 1. Standardize the injection protocol, ensuring consistent site (e.g., gluteal muscle) and depth for all subjects.2. Screen subjects for any known metabolic disorders.3. Record subject characteristics (e.g., BMI, muscle mass) to analyze as potential covariates. |
| Faster than expected decline in serum nandrolone levels. | 1. The formulation may have a less viscous oil vehicle, leading to faster absorption.2. The injection may have been unintentionally administered subcutaneously, which can sometimes alter absorption rates.[2] | 1. Verify the composition of the vehicle oil with the manufacturer.2. If consistent intramuscular administration is critical, consider using ultrasound guidance for injections. |
| Lower than expected peak serum concentrations (Cmax). | 1. Partial dose administration.2. Leakage from the injection site.3. Degradation of the compound due to improper storage. | 1. Ensure proper syringe calibration and complete delivery of the intended dose.2. Use the Z-track injection technique to minimize leakage.3. Store this compound according to the manufacturer's instructions, protected from light and at a controlled room temperature.[14] |
| Inconsistent analytical results for serum nandrolone. | 1. Issues with the analytical method (e.g., LC-MS/MS, GC-MS).2. Sample degradation during storage or handling.3. Cross-reactivity in immunoassay-based methods. | 1. Validate the analytical method for linearity, accuracy, and precision.2. Ensure serum samples are promptly separated and stored at -20°C or lower.[12]3. For high specificity, use mass spectrometry-based methods over immunoassays. |
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | 50 mg Dose | 100 mg Dose | 150 mg Dose | Reference(s) |
| Cmax (ng/mL) | 2.14 | 4.26 | 5.16 | [12][13] |
| Tmax (hours) | ~30 | ~30 | ~72 | [12][13] |
| Elimination Half-Life (days) | 7-12 | 7-12 | 7-12 | [2][13] |
| Absorption Half-Life (days) | ~6 | ~6 | ~6 | [1][9] |
Experimental Protocol: Quantification of Serum Nandrolone by LC-MS/MS
This protocol outlines a method for the accurate quantification of nandrolone in serum samples, a critical step in optimizing injection frequency.
1. Objective: To determine the concentration of nandrolone in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials:
-
Serum samples from subjects
-
Nandrolone certified reference standard
-
Internal standard (e.g., testosterone-d3)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
3. Sample Preparation:
-
Thaw serum samples on ice.
-
Spike 500 µL of serum with the internal standard.
-
Precipitate proteins by adding 1 mL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program to separate nandrolone from other serum components.
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the precursor-to-product ion transitions for nandrolone and the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve using the peak area ratios of nandrolone to the internal standard at known concentrations.
-
Quantify nandrolone concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound injection frequency.
Caption: Simplified signaling pathway of Nandrolone via the Androgen Receptor.
References
- 1. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Injection | Empower Pharmacy [empowerpharmacy.com]
- 5. swolverine.com [swolverine.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Decandrol Dosage for Optimal Results – Upper Life [upperlife.co]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetic evaluation of three different intramuscular doses of this compound: analysis of serum and urine samples in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DailyMed - this compound- this compound injection [dailymed.nlm.nih.gov]
Troubleshooting cross-reactivity in immunoassays for Nandrolone decanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for Nandrolone decanoate (B1226879).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in a Nandrolone decanoate immunoassay?
A1: The primary cause of cross-reactivity in immunoassays for this compound is the structural similarity between the target analyte and other endogenous or exogenous steroids.[1][2] Antibodies raised against Nandrolone may also recognize and bind to other molecules with similar chemical structures, such as other anabolic steroids, their metabolites, or endogenous hormones like testosterone (B1683101).[3][4] This can lead to inaccurate quantification and false-positive results.[5]
Q2: Can the decanoate ester of Nandrolone cause different cross-reactivity compared to Nandrolone itself?
A2: While specific cross-reactivity data for the this compound ester is not always available, it is important to consider that the immunoassay may detect both the parent compound (this compound) and its active metabolite (Nandrolone).[6] The degree of cross-reactivity will depend on the antibody's specificity for the ester group versus the core steroid structure. It is crucial to verify the antibody's cross-reactivity profile with both Nandrolone and its decanoate ester.
Q3: What are "matrix effects" and how can they affect my this compound immunoassay?
A3: Matrix effects are caused by components in the sample matrix (e.g., serum, urine, plasma) that interfere with the antibody-antigen binding.[7][8][9][10] These interferences can lead to either falsely high or low results.[11] For instance, high concentrations of binding proteins or lipids in the sample can hinder the interaction between the antibody and this compound, leading to inaccurate measurements.[7][8][12]
Q4: How can I confirm if my immunoassay results are accurate?
A4: To confirm the accuracy of your immunoassay results, it is recommended to use a more specific confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] This technique offers higher specificity and can distinguish between this compound and other structurally similar compounds, thus validating your initial findings.
Troubleshooting Guides
Problem: My immunoassay is showing unexpectedly high levels of this compound.
-
Question: What could be causing falsely elevated results in my this compound immunoassay?
-
Answer: Falsely elevated results are often due to cross-reactivity with other structurally related compounds present in the sample.[13][14] Common cross-reactants for steroid immunoassays include other anabolic steroids, their metabolites, and certain medications.[1][3] To troubleshoot this, consider the following steps:
-
Review Sample History: Check for the presence of any medications or other substances administered to the subject that could be structurally similar to Nandrolone.[7]
-
Perform a Cross-Reactivity Check: If you suspect a particular compound is causing interference, you can perform a cross-reactivity experiment by spiking a blank matrix with the suspected interferent and observing the assay response.
-
Sample Purification: Implement a sample clean-up step using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove potential cross-reactants before running the immunoassay.[7]
-
Confirm with a More Specific Method: Use a confirmatory method like LC-MS/MS to verify the results.[7]
-
Problem: My immunoassay results are inconsistent or have poor reproducibility.
-
Question: What are the common causes of poor reproducibility in this compound immunoassays?
-
Answer: Poor reproducibility can stem from several factors, including matrix effects, procedural errors, and reagent variability.
-
Mitigate Matrix Effects: Components in your sample matrix might be interfering with the assay. Try diluting your samples to reduce the concentration of interfering substances.[7] It is also advisable to prepare your standard curve in a matrix that is similar to your samples to account for matrix effects.[7]
-
Standardize Pipetting and Washing: Ensure consistent pipetting techniques and thorough washing steps to minimize variability between wells and plates.
-
Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each assay to avoid degradation and contamination.[7]
-
Check for Contamination: Ensure that samples, reagents, and equipment are not contaminated, as this can lead to non-specific signals.[7]
-
Quantitative Data
The following table summarizes the cross-reactivity of several anabolic steroids in the Roche Elecsys Testosterone II immunoassay. While this data is for a testosterone immunoassay, it provides an indication of the potential for cross-reactivity of these compounds in other steroid immunoassays, including those for Nandrolone.
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity |
| Nandrolone | 100 | 1.1 |
| Boldenone | 100 | 11.0 |
| 19-Norclostebol | 100 | 7.9 |
| Dianabol | 100 | 6.5 |
| Methyltestosterone | 100 | 6.2 |
| Normethandrolone | 100 | 5.3 |
| Trenbolone | 100 | 1.9 |
| Stanozolol | 100 | <0.05 |
Data extracted from a study by Krasowski et al. (2014) as presented in BenchChem's guide.[4]
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive Immunoassay
Objective: To quantify the degree of interference of a test compound in a specific this compound immunoassay.
Materials:
-
This compound immunoassay kit
-
Certified reference material for this compound
-
High-purity test compound (suspected cross-reactant)
-
Steroid-free serum or buffer as the base matrix
-
Precision pipettes and standard laboratory equipment
Procedure:
-
Preparation of this compound Standards: Prepare a series of standards at different concentrations using the steroid-free matrix, following the immunoassay kit's instructions.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent and then dilute it in the steroid-free matrix to a range of concentrations to be tested.
-
Assay Procedure:
-
To one set of wells, add the this compound standards.
-
To another set of wells, add the various concentrations of the test compound.
-
To a third set of wells, add a mixture of a fixed concentration of this compound and varying concentrations of the test compound.
-
-
Data Analysis: Calculate the percentage of cross-reactivity using the following formula:
-
% Cross-reactivity = (Concentration of this compound that produces 50% inhibition / Concentration of the test compound that produces 50% inhibition) x 100
-
Protocol for Solid Phase Extraction (SPE) for Sample Clean-up
Objective: To remove interfering compounds from a sample matrix prior to immunoassay.
Materials:
-
SPE cartridges (e.g., C18)
-
Sample to be purified
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., ethyl acetate)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass deionized water through the cartridge to prepare it for the sample.
-
Sample Loading: Load the sample onto the cartridge. The analytes of interest will bind to the stationary phase.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances that are not strongly bound.
-
Elution: Elute the analytes of interest from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried extract in the immunoassay buffer.
Visualizations
Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.
Caption: A decision tree for troubleshooting unexpected immunoassay results.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. elgalabwater.com [elgalabwater.com]
- 13. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 14. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Nandrolone decanoate in long-term storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for improving and assessing the stability of Nandrolone (B1676933) decanoate (B1226879) in long-term storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Nandrolone decanoate degradation during storage?
A1: The most common degradation pathway for this compound is the hydrolysis of the C-17β decanoate ester bond. This reaction cleaves the ester, yielding the active parent hormone, nandrolone, and decanoic acid. This process can be accelerated by exposure to acidic or basic conditions.[1]
Q2: What are the ideal storage conditions for this compound formulations?
A2: this compound, particularly in its common oil-based injection formulation, should be stored in a cool, dark place. It is sensitive to light and should be protected from high temperatures and incompatible materials like strong oxidizing agents.[2] Refrigeration at 2°C to 8°C is often recommended, but freezing must be avoided as it can compromise the formulation's integrity.
Q3: How do excipients in an oil-based formulation affect stability?
A3: Excipients are critical for stability. The choice of carrier oil (e.g., sesame oil, grapeseed oil) can influence solubility and protect the drug from hydrolysis. Preservatives and solubilizers, such as benzyl (B1604629) alcohol, are common but can also degrade over time, potentially affecting the formulation's pH and stability.[3][4] The presence of reactive impurities in any excipient can also accelerate the degradation of the active pharmaceutical ingredient (API).[3]
Q4: What is a "stability-indicating method," and why is it crucial for my experiments?
A4: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the active drug in the presence of its degradation products, excipients, and impurities.[5][6] It is essential because it allows you to specifically measure the amount of intact this compound remaining over time, providing a true assessment of its stability without interference from other components.[5]
Q5: My this compound is formulated in an oil. How does this impact long-term stability?
A5: Formulating this compound in an oleaginous (oil) vehicle generally enhances its stability by protecting the ester bond from hydrolysis, as the drug is in a non-aqueous environment.[7] However, the oil itself can be susceptible to oxidation. Therefore, proper storage, including protection from light and potentially the inclusion of antioxidants, is crucial for long-term stability.
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new peak in HPLC analysis, potentially identified as Nandrolone. | The decanoate ester has likely undergone hydrolysis.[1] | 1. Confirm the identity of the new peak by co-injecting with a Nandrolone reference standard. 2. Review storage conditions (temperature, light exposure). 3. Assess the pH of any aqueous components used in sample preparation. |
| The oil-based solution has become cloudy, hazy, or shows precipitation. | 1. The formulation was stored at too low a temperature, causing components (API or excipients) to fall out of solution. 2. A degradation product with poor solubility in the oil vehicle has formed. 3. Incompatibility between the API and excipients. | 1. Gently warm the vial and agitate to see if the solution clears. If it does, consider storing at a controlled room temperature instead of refrigerating (if stability data permits). 2. Analyze the precipitate to identify its composition. 3. Conduct excipient compatibility studies for new formulations.[3] |
| Assay results show a faster-than-expected decline in this compound concentration. | 1. Exposure to excessive heat or light.[2] 2. Contamination with water, acids, or bases, accelerating hydrolysis. 3. Oxidative degradation of the API or excipients. 4. The analytical method is not robust, leading to high variability. | 1. Immediately verify and tighten control over storage conditions. Use amber vials or store in packaging to protect from light. 2. Ensure all solvents and materials used in formulation are anhydrous. 3. Consider adding an antioxidant to the formulation. 4. Validate your analytical method for precision, accuracy, and robustness as per ICH guidelines.[8] |
| The color of the solution has changed (e.g., yellowing). | This often indicates oxidative degradation of the carrier oil or other excipients, such as the formation of benzaldehyde (B42025) from the oxidation of benzyl alcohol.[9] | 1. Analyze the formulation for known degradation products of the excipients. 2. Implement measures to prevent oxidation, such as packaging under an inert gas (e.g., nitrogen) and using light-protective containers.[2] |
Section 3: Data Presentation
Table 1: Summary of Forced Degradation Results for Nandrolone Phenylpropionate (NPP) (Data serves as a proxy to indicate likely degradation pathways for this compound)[1]
| Stress Condition | Parameters | % Degradation of NPP | Major Degradant Identified |
| Acid Hydrolysis | 0.5 N HCl at 60°C for 2h | Significant | Nandrolone |
| Base Hydrolysis | 0.5 N NaOH at RT for 1h | Significant | Nandrolone |
| Oxidation | 5.0% H₂O₂ at 60°C for 6h | No Impact Observed | N/A |
| Thermal | 60°C for 6h | No Impact Observed | N/A |
| Photolytic | UV Light | No Impact Observed | N/A |
Table 2: Illustrative Template for a Long-Term Stability Study of this compound Injection (200 mg/mL) (Note: These values are for illustrative purposes only and do not represent actual experimental data. Researchers should generate their own data.)
| Storage Condition | Time Point | Assay (% of Initial Concentration) | Appearance | Total Degradants (%) |
| 25°C / 60% RH | 0 Months | 100.0% | Clear, colorless solution | < 0.1% |
| 3 Months | 99.1% | Clear, colorless solution | 0.8% | |
| 6 Months | 98.2% | Clear, colorless solution | 1.6% | |
| 40°C / 75% RH | 0 Months | 100.0% | Clear, colorless solution | < 0.1% |
| (Accelerated) | 1 Month | 97.5% | Clear, colorless solution | 2.3% |
| 3 Months | 94.8% | Clear, slightly yellow solution | 4.9% | |
| 6 Months | 91.0% | Clear, yellow solution | 8.5% |
Section 4: Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a composite based on established methods for nandrolone esters and is designed to separate this compound from its primary degradant, nandrolone.[1][8][9][10]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of Methanol and Water (95:5 v/v).[10] (Note: A gradient elution using Acetonitrile and water may be required for more complex mixtures of degradants).[1]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35-40°C.[1]
-
Injection Volume: 20 µL.[1]
2. Preparation of Solutions:
-
Diluent: Methanol or a mixture of Acetonitrile and Water (80:20 v/v).[1]
-
Standard Preparation (approx. 200 µg/mL): Accurately weigh about 20 mg of USP this compound Reference Standard (RS) into a 100-mL volumetric flask. Dissolve in and dilute to volume with diluent.[10]
-
Sample Preparation (from oil injection): Accurately weigh a portion of the oily injection equivalent to 20 mg of this compound into a 100-mL volumetric flask. Add diluent, sonicate to dissolve and ensure complete extraction, then dilute to volume. Further dilution may be necessary to match the standard concentration. Centrifuge or filter through a 0.45 µm PTFE filter if necessary.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Preparation. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.[8]
-
Inject the Sample Preparation in duplicate.
-
Calculate the concentration of this compound in the sample by comparing the average peak area from the sample injections to the average peak area from the standard injections.
Protocol 2: Forced Degradation Study
This study exposes the drug to extreme conditions to identify likely degradation products and establish the specificity of the analytical method.[5][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 400 µg/mL in a suitable solvent like acetonitrile.[1]
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0 N HCl. Heat at 60°C for 2-4 hours. After cooling, neutralize with an equivalent amount of 1.0 N NaOH.[1]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1.0 N NaOH. Keep at room temperature for 1-2 hours. Neutralize with an equivalent amount of 1.0 N HCl.[1]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 5% Hydrogen Peroxide (H₂O₂). Keep at 60°C for 6 hours.[1]
-
Thermal Degradation: Expose the solid API powder to 70°C in an oven for 24-48 hours. Also, heat an aliquot of the stock solution at 70°C for 24 hours.
-
Photolytic Degradation: Expose the solid API and the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
3. Analysis:
-
For each condition, dilute the stressed sample to the target concentration (e.g., 200 µg/mL) with the diluent.
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.[1]
Section 5: Visualized Workflows and Pathways
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for a long-term stability study.
Caption: A logical decision tree for troubleshooting stability issues.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arlok.com [arlok.com]
- 9. Analysis of nandrolone esters in oily injections by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [drugfuture.com]
Refinement of analytical methods for detecting low concentrations of Nandrolone decanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analytical detection of low concentrations of Nandrolone decanoate (B1226879). It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for Nandrolone decanoate analysis.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The extraction solvent or method may not be optimal for the sample matrix. | - Optimize Solvent: Test different organic solvents or mixtures (e.g., hexane-ethyl acetate (B1210297), methanol) to improve extraction efficiency.[1] - Adjust pH: Modify the pH of the sample to enhance the solubility of this compound. - Sonication/Homogenization: Incorporate sonication or homogenization steps to ensure complete disruption of the sample matrix and release of the analyte. |
| Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[2] | - Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) with appropriate cartridges (e.g., C18, WCX) to remove interfering compounds.[1][2] - Use Isotope-Labeled Internal Standard: Incorporate a deuterated internal standard (e.g., Nandrolone-d3) to compensate for matrix effects.[3] - Dilute the Sample: A simple dilution of the extract can sometimes mitigate matrix effects, although this may impact the limit of detection. | |
| Poor Chromatographic Peak Shape | Column Overload: Injecting too much sample can lead to broad or tailing peaks. | - Dilute the Sample: Reduce the concentration of the injected sample. - Use a Higher Capacity Column: Switch to a column with a larger internal diameter or a thicker stationary phase. |
| Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analyte or the column. | - Adjust Solvent Ratio: Optimize the gradient or isocratic composition of the mobile phase (e.g., water:methanol or water:acetonitrile).[4] - Add Modifiers: Incorporate additives like formic acid or ammonium (B1175870) acetate to improve peak shape.[5] | |
| High Background Noise in Mass Spectrometry | Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware can introduce background noise. | - Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent before use. |
| Instrument Contamination: The mass spectrometer source or transfer optics may be contaminated. | - Perform Instrument Cleaning: Follow the manufacturer's protocol for cleaning the ion source and other relevant components. | |
| Inconsistent Results | Variability in Sample Preparation: Inconsistent handling of samples during extraction and cleanup can lead to variable results. | - Standardize Protocol: Ensure all steps of the sample preparation protocol are performed consistently for all samples. - Use an Automated System: If available, use an automated liquid handler for sample preparation to improve reproducibility. |
| Instrument Instability: Fluctuations in instrument performance can cause inconsistent readings. | - Regularly Calibrate and Tune: Perform regular calibration and tuning of the mass spectrometer according to the manufacturer's guidelines. - Monitor System Suitability: Inject a system suitability standard at regular intervals to monitor instrument performance.[4] |
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for detecting low concentrations of this compound?
The most common and sensitive methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][7] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for quantification in pharmaceutical formulations.[8]
2. What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in biological samples?
LOD and LOQ can vary depending on the analytical method and the sample matrix. For example, in hair analysis using GC-MS, the LOQ for this compound has been reported as 200 pg/mg.[3] In whole blood using LC-HRMS/MS, the LOD and LOQ have been determined at 1 ng/mL and 5 ng/mL, respectively.[6] For dried blood spots, detection limits can be below 0.1 ng/mL.[9]
3. How can I minimize matrix effects when analyzing complex biological samples like blood or urine?
To minimize matrix effects, it is crucial to have a robust sample preparation method. This often involves Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances.[1][2] The use of a stable isotope-labeled internal standard, such as Nandrolone-d3, is also highly recommended to normalize for any signal suppression or enhancement.[3]
4. What are the main metabolites of this compound that should be monitored in urine samples?
Following administration, this compound is hydrolyzed to nandrolone, which is then metabolized. The primary metabolites excreted in urine are 19-norandrosterone (B1242311) (19-NA) and 19-noretiocholanolone (B1255105) (19-NE).[5][10][11]
5. Is derivatization necessary for the analysis of this compound?
For GC-MS analysis, derivatization is often employed to improve the volatility and thermal stability of the analyte, leading to better chromatographic performance and sensitivity.[12] For LC-MS/MS analysis, derivatization is generally not required for this compound itself, but can be used for its metabolites to enhance ionization efficiency.[12]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of this compound and its metabolites using different analytical methods and sample matrices.
Table 1: GC-MS Method Performance
| Analyte | Matrix | LOQ | Reference |
| This compound | Hair | 200 pg/mg | [3] |
| Nandrolone | Hair | 50 pg/mg | [3] |
| 19-Norandrosterone (19-NA) | Urine | <1 ng/mL | [5] |
| 19-Noretiocholanolone (19-NE) | Urine | <1 ng/mL | [5] |
Table 2: LC-MS/MS Method Performance
| Analyte | Matrix | LOD | LOQ | Reference |
| This compound | Hair | 0.001 - 0.020 ng/mg | - | [13] |
| This compound | Whole Blood | 1 ng/mL | 5 ng/mL | [6] |
| Nandrolone | Dried Blood Spot | 0.1 ng/mL | 0.6 ng/mL | |
| Nandrolone | Serum | - | 156 pg/mL |
Experimental Protocols
Protocol: Analysis of this compound in Hair by GC-MS
This protocol is a generalized procedure based on established methods.[3][7]
a. Sample Preparation:
-
Wash 20 mg of hair with a suitable solvent (e.g., dichloromethane) to remove external contaminants.
-
Dry the hair sample.
-
Pulverize the hair sample.
-
Add an internal standard (e.g., Nandrolone-d3).
-
Extract the analytes from the hair matrix using an appropriate solvent (e.g., methanol) and incubation.
-
Perform a liquid-liquid extraction or solid-phase extraction for cleanup.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
b. GC-MS Conditions:
-
Column: HP5-MS capillary column or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 200 °C, ramp up to 300 °C.[14]
-
Carrier Gas: Helium.
-
Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol: Analysis of this compound in Blood by LC-MS/MS
This protocol is a generalized procedure based on established methods.[6][15]
a. Sample Preparation:
-
Pipette 200 µL of whole blood or serum into a microcentrifuge tube.
-
Add an internal standard (e.g., testosterone-D3).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium acetate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Detection of nandrolone, testosterone, and their esters in rat and human hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmadekho.com [pharmadekho.com]
- 5. benchchem.com [benchchem.com]
- 6. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. toxicologia.unb.br [toxicologia.unb.br]
- 15. academic.oup.com [academic.oup.com]
Strategies to reduce inter-individual variability in Nandrolone decanoate response
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand and mitigate inter-individual variability in response to Nandrolone (B1676933) decanoate (B1226879) (ND). The following troubleshooting guides and FAQs address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to inter-individual variability in the response to Nandrolone decanoate?
Inter-individual variability in the response to this compound is a multifactorial issue stemming from a combination of genetic, physiological, and lifestyle factors. These include:
-
Genetic Factors: Polymorphisms in the androgen receptor (AR) gene, such as variations in the length of the CAG repeat in exon 1, can alter the receptor's transcriptional activity and sensitivity to androgens like nandrolone.[1] Variations in genes encoding metabolic enzymes, such as the UGT2B family (e.g., UGT2B15 D85Y polymorphism) and 5α-reductase, can affect the rate of nandrolone metabolism and clearance, leading to different effective concentrations of the active drug.[2][3][4][5]
-
Physiological Factors: Age, sex, and body composition significantly influence drug response. For instance, age-related changes in hormone levels and metabolic capacity can alter the pharmacokinetics and pharmacodynamics of ND. Sex-specific differences in hormone profiles and receptor expression also contribute to varied responses.[6][7] Body mass index (BMI) and body fat percentage can impact the distribution and clearance of lipophilic drugs like ND.
-
Lifestyle Factors: Concurrent exercise and diet can modulate the anabolic effects of ND. Resistance training, in particular, has been shown to have an additive effect on muscle hypertrophy when combined with ND administration.[8]
Q2: How can genetic screening be utilized to predict and potentially reduce response variability?
Genetic screening can be a powerful tool to stratify subjects and personalize dosing strategies, thereby reducing inter-individual variability. Key applications include:
-
Androgen Receptor (AR) Genotyping: Analyzing the CAG repeat length in the AR gene can help identify individuals who may be more or less sensitive to ND. Individuals with shorter CAG repeats generally exhibit higher AR transcriptional activity and may have a more pronounced response.[1][9]
-
Metabolizing Enzyme Genotyping: Screening for polymorphisms in genes like UGT2B15 (specifically the D85Y variant) and SRD5A2 can identify individuals with altered nandrolone metabolism.[2][3][5] This information can be used to adjust dosages to achieve a more consistent therapeutic effect. For example, individuals with genotypes leading to faster metabolism may require higher or more frequent doses.
Experimental Workflow for Genetic Screening
Q3: What is the role of drug delivery systems in minimizing response variability?
Novel drug delivery systems can help reduce pharmacokinetic variability, leading to more consistent and predictable responses. For an intramuscularly administered drug like this compound, strategies include:
-
Controlled-Release Formulations: Biodegradable microspheres made from polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate ND and release it at a controlled rate.[10][11][12][13][14] This avoids the initial peak and subsequent trough in plasma concentrations often seen with standard oil-based injections, leading to more stable drug levels and a more uniform response.
-
Nanoparticle-Based Delivery: Nanoparticle formulations can improve the solubility and stability of ND, leading to more consistent absorption from the injection site.[15] These systems can also be designed for targeted delivery, although this is less critical for a systemic anabolic agent.
By maintaining a steady-state concentration of the drug within the therapeutic window, these advanced formulations can minimize the impact of individual differences in drug absorption and metabolism.
Q4: How can personalized dosing models be developed and applied?
Personalized dosing models aim to predict the optimal dose for an individual based on their specific characteristics. The development and application of such models typically involve:
-
Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves collecting sparse and intensive PK/PD data from a large and diverse population. A base model is then developed to describe the typical PK/PD of the drug. Covariates such as age, weight, genetic markers, and relevant biomarkers are then incorporated to explain inter-individual variability.[10][16]
-
Development of a Dosing Algorithm: Based on the final population PK/PD model, a dosing algorithm can be created. This algorithm can take an individual's specific covariates as input and recommend a starting dose and dosing interval to achieve the target therapeutic exposure.
-
Therapeutic Drug Monitoring (TDM) and Bayesian Forecasting: After administering the initial dose, TDM can be used to measure the actual drug concentration in the patient. This information can be fed back into the model to refine the individual's pharmacokinetic parameters and predict a more accurate maintenance dose.
Troubleshooting Guides
Issue 1: High Variability in Muscle Hypertrophy Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent tissue harvesting | Standardize the time point of tissue collection post-injection. Ensure the same muscle (e.g., gastrocnemius, quadriceps) is consistently harvested from all subjects. |
| Improper tissue processing | Follow a standardized protocol for tissue fixation (e.g., 4% paraformaldehyde or formalin), cryopreservation, or paraffin (B1166041) embedding to ensure consistent tissue quality.[9][17][18] |
| Errors in cross-sectional area (CSA) analysis | Use automated or semi-automated image analysis software to quantify fiber CSA to reduce user bias.[19] Ensure consistent magnification and calibration for all images. Stain muscle sections with laminin (B1169045) or dystrophin to clearly delineate fiber borders. |
| Subject-to-subject variability in training stimulus | If the experimental design includes exercise, ensure the training protocol (intensity, volume, frequency) is strictly controlled and monitored for all subjects. |
Issue 2: Inconsistent Measurement of Testosterone (B1683101) Suppression
| Potential Cause | Troubleshooting Step |
| Pre-analytical errors in blood sampling | Standardize the time of day for blood collection to account for diurnal variations in testosterone levels. Ensure proper sample handling and storage (e.g., prompt centrifugation, storage at -80°C). |
| Assay variability | Use a validated and highly specific assay for testosterone measurement, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard.[2][4][7][20][21] Immunoassays can be prone to cross-reactivity and interference.[22][23] |
| Pulsatile release of gonadotropins | For a more accurate assessment of hypothalamic-pituitary-gonadal axis suppression, measure luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in addition to testosterone.[24][25][26][27] Consider collecting multiple samples over a short period to account for pulsatility. |
Issue 3: Unexpected Results in Western Blotting for Androgen Receptor
| Potential Cause | Troubleshooting Step |
| Low AR expression | Use a positive control cell line or tissue known to express high levels of AR (e.g., LNCaP cells). Consider using an immunoprecipitation step to enrich for AR before Western blotting. |
| Poor antibody performance | Validate the primary antibody for specificity and optimal dilution. Ensure the secondary antibody is appropriate for the host species of the primary antibody. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice during preparation. |
| Inefficient protein transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[28] Optimize transfer conditions (time, voltage) based on the molecular weight of the AR. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Healthy Men
| Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (days) |
| 50 mg | 2.14 | 30 | 7-12 |
| 100 mg | 4.26 | 30 | 7-12 |
| 150 mg | 5.16 | 72 | 7-12 |
Data synthesized from a study in healthy male volunteers after a single intramuscular injection.[9]
Table 2: Effects of this compound on Body Composition and Hormone Levels
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) |
| Body Mass | +2.2 kg | No significant change |
| Fat-Free Mass | +2.6 kg | No significant change |
| Serum Testosterone | -89 ± 3% suppression | No significant change |
Body composition data from a study in male bodybuilders receiving 200 mg/week for 8 weeks.[1] Testosterone suppression data from a study in healthy men after a single 100 mg subcutaneous injection.[29]
Key Experimental Protocols
Protocol 1: Assessment of Muscle Fiber Cross-Sectional Area (CSA)
-
Tissue Preparation:
-
Excise the muscle of interest and embed in Optimal Cutting Temperature (OCT) compound.
-
Freeze the embedded tissue in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Cut 10 µm thick cross-sections using a cryostat and mount on charged slides.
-
-
Immunofluorescence Staining:
-
Air dry the slides for 30-60 minutes.
-
Fix the sections in ice-cold acetone (B3395972) for 10 minutes or 4% paraformaldehyde for 15 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Block with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against a basement membrane protein (e.g., laminin or dystrophin) overnight at 4°C.
-
Wash slides 3 times for 10 minutes each in PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash slides 3 times for 10 minutes each in PBS in the dark.
-
Mount with a mounting medium containing DAPI to counterstain nuclei.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope at 10x or 20x magnification.
-
Use image analysis software (e.g., ImageJ/Fiji with the MyoJ plugin) to automatically or semi-automatically trace the outlines of the muscle fibers and calculate the cross-sectional area.
-
Protocol 2: Quantification of Serum Testosterone by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., deuterated testosterone).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant using a solvent like ethyl acetate/hexane.[20]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate testosterone from other steroids using a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid.
-
Detect and quantify testosterone using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both testosterone and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known testosterone concentrations.
-
Calculate the testosterone concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway Diagrams
Androgen Receptor Signaling Pathway
References
- 1. Bodybuilders' body composition: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of this compound (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. The uridine diphosphate glucuronosyltransferase 2B15 D85Y and 2B17 deletion polymorphisms predict the glucuronidation pattern of androgens and fat mass in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. npublications.com [npublications.com]
- 11. This compound interferes with testosterone biosynthesis altering blood-testis barrier components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
- 15. UDP-glucuronosyltransferase (UGT) 2B15 pharmacogenetics: UGT2B15 D85Y genotype and gender are major determinants of oxazepam glucuronidation by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetic/Pharmacodynamic Modeling of Depot Testosterone Cypionate in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Labelling of Skeletal Muscle in Development, Regeneration, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Interferences in testosterone assays - can LCMS be affected?? — ASN Events [esa-srb-2012.m.asnevents.com.au]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 25. [PDF] Pharmacokinetic-pharmacodynamic study of subcutaneous injection of depot this compound using dried blood spots sampling coupled with ultrapressure liquid chromatography tandem mass spectrometry assays. | Semantic Scholar [semanticscholar.org]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 28. Western blot troubleshooting guide! [jacksonimmuno.com]
- 29. Pharmacokinetic-pharmacodynamic study of subcutaneous injection of depot this compound using dried blood spots sampling coupled with ultrapressure liquid chromatography tandem mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nandrolone Decanoate and Testosterone Enanthate on Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nandrolone (B1676933) Decanoate (B1226879) and Testosterone (B1683101) Enanthate, two anabolic-androgenic steroids (AAS) frequently studied for their effects on skeletal muscle hypertrophy. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and a visualization of the implicated signaling pathways to facilitate a comprehensive understanding of their respective mechanisms and effects.
Quantitative Comparison of Hypertrophic Effects
The following tables summarize quantitative data from studies investigating the impact of Nandrolone Decanoate and Testosterone Enanthate on various markers of muscle hypertrophy.
Table 1: Effects on Body Composition
| Compound | Study Population | Dosage | Duration | Change in Body Mass | Change in Fat-Free Mass (FFM) |
| This compound | Experienced Male Bodybuilders | 200 mg/week | 8 weeks | +2.2 kg[1] | +2.6 kg[1] |
| This compound | HIV-associated Wasting Patients | 150 mg/fortnightly | 12 weeks | Significant Weight Gain | - |
| Testosterone Enanthate | Healthy Young Men | 300 mg/week | 6 weeks | +3 kg (average)[2] | - |
| Testosterone Enanthate | Healthy Young Men | 600 mg/week | 10 weeks | - | +6.1 ± 0.6 kg[3] |
| This compound vs. Testosterone Enanthate | HIV-associated Wasting Patients | ND: 150 mg fortnightly, TE: 250 mg fortnightly | - | ND showed superior weight gain[4] | ND showed a trend for a significant increase compared to TE[4] |
Table 2: Effects on Muscle Fiber Cross-Sectional Area (CSA)
| Compound | Study Population/Model | Dosage | Duration | Change in Type I Fiber CSA | Change in Type II Fiber CSA |
| This compound | Female White Leghorn Chickens | - | 4 weeks | - | ~24% increase in mean fiber diameter[5] |
| Testosterone Enanthate | Healthy Young Men | 300 mg/week | 20 weeks | Significant Increase[6] | Significant Increase[6] |
| Testosterone Enanthate | Healthy Young Men | 600 mg/week | 20 weeks | Significant Increase[6] | Significant Increase[6] |
Experimental Protocols
Understanding the methodologies employed in key studies is crucial for interpreting the data. The following are detailed protocols from representative studies on this compound and Testosterone Enanthate.
This compound Administration Protocol (Rodent Model)
-
Objective: To investigate the effects of supraphysiological doses of this compound on skeletal muscle.[7]
-
Subjects: Male Sprague Dawley rats.[7]
-
Dosage and Administration: 10 mg/kg of body weight per week, administered via intramuscular injection twice a week (5 mg/kg per injection) for 8 weeks. The this compound was diluted in a propylene (B89431) glycol vehicle.[7]
-
Control Group: Received intramuscular injections of the propylene glycol vehicle (0.2 mL/kg) twice a week.[7]
-
Rationale for Dosage: The 10 mg/kg/week dosage in rodents is intended to mimic human exposure to excessive consumption, often used by athletes to rapidly increase muscle mass.[7]
-
Endpoint Analysis: Two days after the final intervention, animals were euthanized, and the soleus muscles were dissected, weighed, and processed for morphological analyses.[7]
Testosterone Enanthate Administration Protocol (Human Study)
-
Objective: To determine if testosterone-induced increases in muscle size are due to muscle fiber hypertrophy.[6]
-
Subjects: Healthy men, 18-35 years of age.[6]
-
Intervention:
-
Measurements:
Signaling Pathways in Muscle Hypertrophy
The hypertrophic effects of both this compound and Testosterone Enanthate are primarily mediated through the androgen receptor (AR). However, the downstream signaling cascades, particularly for Testosterone Enanthate, have been more extensively elucidated.
Androgen Receptor-Mediated Signaling
Both compounds bind to and activate the androgen receptor located in the cytoplasm of muscle cells. Upon binding, the activated receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle protein synthesis and growth.
References
- 1. Bodybuilders' body composition: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of high dose testosterone and 19-nortestosterone to a replacement dose of testosterone on strength and body composition in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitum.um.es [digitum.um.es]
- 6. Testosterone-induced increase in muscle size in healthy young men is associated with muscle fiber hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative analysis of Nandrolone decanoate and other anabolic androgenic steroids
A comparative analysis of Nandrolone (B1676933) Decanoate (B1226879) (ND) against other anabolic androgenic steroids (AAS) reveals significant differences in their therapeutic and physiological profiles. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Introduction to Nandrolone Decanoate
This compound is a synthetic anabolic steroid derived from testosterone (B1683101).[1] Structurally, it is 19-nortestosterone, meaning it lacks the methyl group at the C-19 position, a modification that alters its binding affinity and metabolic fate compared to testosterone.[2] Clinically, it has been used to manage conditions like anemia of renal insufficiency, osteoporosis, and various wasting syndromes due to its strong anabolic and moderate androgenic effects.[3][4][5]
Comparative Efficacy and Potency
The primary distinction among AAS lies in their relative anabolic (myotrophic) and androgenic activities. This ratio is a critical determinant of a steroid's therapeutic index, with a higher ratio being desirable for clinical applications where muscle growth is the goal and androgenic side effects are to be minimized.
Anabolic and Androgenic Ratios
Nandrolone esters are recognized for having one of the highest ratios of anabolic to androgenic effects among all AAS.[4][6] This is largely attributed to its unique metabolism. While testosterone is converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (B1667394) (DHT), nandrolone is converted to the much weaker androgen, 5α-dihydronandrolone (DHN).[6][7] This results in reduced androgenic activity in tissues with high 5α-reductase expression, such as the prostate and skin.[7]
Table 1: Comparative Anabolic vs. Androgenic Ratios of Selected AAS
| Anabolic Androgenic Steroid | Anabolic:Androgenic Ratio (Relative to Testosterone ~1:1) | Reference |
|---|---|---|
| This compound | ~11:1 | [4] |
| Testosterone (Propionate/Enanthate/Cypionate) | ~1:1 | [4] |
| Oxandrolone | ~10:1 | [4] |
| Oxymetholone | 1:2–1:9 | [4] |
| Stanozolol | 1:1–1:3 | [4] |
| Metandienone | 1:1–1:8 | [4] |
Note: Ratios are derived from rodent models (Hershberger assay) and serve as a preclinical benchmark.
Receptor and Protein Binding Affinity
The biological activity of an AAS is also governed by its binding affinity for the androgen receptor (AR) and for transport proteins like sex hormone-binding globulin (SHBG). Nandrolone exhibits a higher binding affinity for the androgen receptor than testosterone.[2] However, it has a very low affinity for SHBG, at approximately 5% that of testosterone and 1% that of DHT.[6]
Table 2: Comparative Binding Affinities
| Compound | Androgen Receptor (AR) Affinity | Sex Hormone-Binding Globulin (SHBG) Affinity | Reference |
|---|---|---|---|
| Nandrolone | Higher than Testosterone | Very Low (~5% of Testosterone) | [2][6] |
| Testosterone | Baseline | High | [6] |
| Dihydrotestosterone (DHT) | High | Very High (~100% relative) | [6] |
| 5α-Dihydronandrolone (DHN) | Low | Low |[6] |
Physiological Effects: Quantitative Data
Effects on Lean Body Mass
This compound has demonstrated significant efficacy in increasing lean body mass (LBM) and body weight, which is a primary outcome for its use in wasting diseases.
Table 3: Comparative Effects on Lean Body Mass (LBM) in Human Studies
| Study Focus | This compound Group | Comparator Group | Outcome | Reference |
|---|---|---|---|---|
| HIV-associated Wasting | 150 mg every 2 weeks | Placebo | +1.34 kg LBM vs. Placebo (significant) | [8] |
| HIV-associated Wasting | 150 mg every 2 weeks | Testosterone (dose not specified) | +1.00 kg Weight vs. Testosterone (significant) | [8] |
| Chronic Kidney Disease | 50-200 mg/week (dose-responsive) | Placebo | +0.8 to +2.1 kg Appendicular Lean Mass vs. Control | [9] |
| Bodybuilders | 200 mg/week for 8 weeks | Placebo | +2.6 kg Fat-Free Mass vs. Placebo (significant) |[10] |
Effects on Hematological Parameters
Both nandrolone and testosterone stimulate erythropoiesis, the production of red blood cells. This effect is beneficial in treating anemia but can lead to polycythemia (abnormally high hematocrit), which increases blood viscosity and cardiovascular risk. The mechanism involves stimulating the production of erythropoietic stimulating factors.[3][5] Testosterone generally has a stronger effect on red blood cell production than nandrolone.
Table 4: Comparative Effects on Hematological Parameters
| Study Focus | This compound Group | Comparator Group | Key Findings | Reference |
|---|---|---|---|---|
| Anemia in Hemodialysis | 200 mg/week | Recombinant Human Erythropoietin (rHuEPO) | Similar increase in Hemoglobin (7.3 to 10.8 g/dL vs 7.0 to 10.4 g/dL for EPO) | [11] |
| Anemia in Hemodialysis | 50 mg twice weekly + low-dose EPO | Low-dose EPO alone | Rise in Hemoglobin and Hematocrit was not significantly higher than EPO alone | [12] |
| General Comparison | Not specified | Testosterone | Testosterone causes more blood viscosity due to stronger stimulation of erythropoiesis | |
Signaling Pathways and Metabolic Divergence
The primary mechanism of action for all AAS is binding to the androgen receptor, which then acts as a nuclear transcription factor to regulate gene expression.[3] However, secondary signaling pathways and metabolic differences are crucial for their distinct profiles.
Caption: Genomic signaling pathway of anabolic androgenic steroids (AAS).
The divergence in the metabolic pathways of testosterone and nandrolone is key to their different safety and efficacy profiles.
Caption: Comparative metabolism of Testosterone vs. Nandrolone by 5α-reductase.
Experimental Protocols
Objective comparison of AAS relies on standardized and reproducible experimental protocols. Below are methodologies for key assays.
The Hershberger Assay (Rodent Model)
This is the standard preclinical in vivo assay to determine the anabolic and androgenic activity of a steroid.
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of testosterone, making the animals highly sensitive to exogenous androgens.
-
Dosing: The test compound (e.g., this compound) and a reference compound (e.g., Testosterone Propionate) are administered daily for 7-10 days via subcutaneous injection. A vehicle control group is also included.
-
Endpoint Measurement: After the treatment period, the animals are euthanized. Specific tissues are dissected and weighed:
-
Anabolic (Myotrophic) Activity: The levator ani muscle weight is measured.
-
Androgenic Activity: The ventral prostate and seminal vesicle weights are measured.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the control group. The ratio of the anabolic effect (levator ani growth) to the androgenic effect (prostate/seminal vesicle growth) is calculated and compared to the reference steroid.
Competitive Androgen Receptor Binding Assay (In Vitro)
This assay measures the affinity of a steroid for the androgen receptor.
-
Receptor Source: A preparation containing androgen receptors is required. This can be a cytosolic fraction from a target tissue (e.g., rat prostate) or a cell line engineered to express the human AR (e.g., MCF-7 cells).[7]
-
Ligands: A radiolabeled androgen with high affinity (e.g., [³H]T or [³H]DHT) is used as the tracer. The unlabeled test compounds (e.g., Nandrolone, Testosterone) are used as competitors.
-
Procedure: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor steroid.
-
Separation: After incubation reaches equilibrium, bound and free radioligand are separated (e.g., via dextran-coated charcoal or filtration).
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined. A lower IC50 indicates a higher binding affinity for the androgen receptor.
Caption: Experimental workflow for preclinical AAS comparison in animal models.
Conclusion
This compound possesses a distinct pharmacological profile compared to testosterone and other AAS, characterized by a highly favorable anabolic-to-androgenic ratio.[4] This is primarily due to its metabolic conversion to the weak androgen DHN, in contrast to testosterone's conversion to the potent androgen DHT.[6][7] Quantitative data from human trials confirm its efficacy in promoting lean body mass, making it a valuable therapeutic agent for catabolic states.[8][9] Its effects on erythropoiesis are significant but generally less pronounced than those of testosterone.[11] For drug development, the unique properties of the 19-nortestosterone structure offer a promising scaffold for designing novel selective androgen receptor modulators (SARMs) with improved tissue selectivity and safety profiles.
References
- 1. The Impact of this compound on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ijrpns.com [ijrpns.com]
- 6. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the receptor binding properties of nandrolone and testosterone under in vitro and in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bodybuilders' body composition: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Androgen versus erythropoietin for the treatment of anemia in hemodialyzed patients: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of this compound as an adjuvant for erythropoietin dose reduction in treating anemia in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Nandrolone Decanoate in Sarcopenia Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sarcopenia, the age-related loss of muscle mass and function, presents a significant and growing challenge in aging populations. The quest for effective therapeutic interventions has led to the investigation of various anabolic agents, with Nandrolone decanoate (B1226879) being a compound of considerable interest. This guide provides a comparative analysis of Nandrolone decanoate's efficacy in preclinical sarcopenia research models, juxtaposed with other potential therapeutic alternatives. The data presented is collated from various studies to offer a comprehensive overview for researchers in the field.
Comparative Efficacy of Anabolic Agents in Sarcopenia Models
The following tables summarize quantitative data from studies investigating this compound and its alternatives in research models relevant to sarcopenia. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from different experimental designs.
Table 1: Effects of this compound on Muscle Mass and Fiber Size
| Research Model | Dosage and Duration | Key Findings | Reference |
| Hindlimb Unloaded Mice (Disuse Atrophy Model) | 5 mg/kg body weight, subcutaneously, daily for 4 weeks | Prevented the decrease in muscle weight and total protein content in atrophied muscles.[1] | [1] |
| Postmenopausal Women with Osteosarcopenia | 50 mg, intramuscularly, every 3 weeks for 12 months | Significant increase in lean body mass (average of 1.2 kg).[2] | [2] |
| Healthy Young Men with Leg Immobilization | Single 200 mg intramuscular injection | Did not attenuate the decline in muscle mass or strength during 7 days of immobilization.[3][4] | [3][4] |
| Female Rats (with and without exercise) | 10 mg/kg/week for 8 weeks | In sedentary rats, it led to muscle degeneration. When combined with exercise, it resulted in muscle fiber hypertrophy.[5] | [5] |
Table 2: Comparative Efficacy of this compound Alternatives
| Compound | Research Model | Dosage and Duration | Key Findings on Muscle Mass/Function | Reference |
| Testosterone (B1683101) Enanthate | Aged Mice (22 months old) | 1.0 cm testosterone-filled implants for 2 months | Fully reversed age-related decline in gastrocnemius muscle weight and muscle fiber cross-sectional area.[6] | [6] |
| Ostarine (SARM) | Ovariectomized Rats | 0.04, 0.4, or 4 mg/kg body weight/day for 5 weeks | Increased capillary density in gastrocnemius and longissimus muscles. No significant change in muscle fiber size.[7][8] | [7][8] |
| Ligandrol (SARM) | Ovariectomized Rats | 0.04, 0.4, or 4 mg/kg body weight/day for 5 weeks | Higher muscle weight at the highest dose. Increased intramuscular fat content was noted as a potential side effect.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies.
This compound Administration in a Mouse Model of Disuse Atrophy[1]
-
Animal Model: Male mice subjected to hindlimb unloading (HU) for 14 days to induce muscle atrophy.
-
Treatment Group: Received this compound (ND) at a dose of 5 mg/kg body weight, administered subcutaneously once a day, 6 days a week, for 4 weeks. Treatment started 2 weeks prior to the HU period and continued throughout the 2 weeks of HU.
-
Control Groups: Included a control group (no intervention), a hindlimb unloaded group without treatment (HU), and a vehicle-treated HU group (corn oil in 10% ethanol).
-
Outcome Measures: Muscle weight (soleus, gastrocnemius, extensor digitorum longus), total protein content, and gene expression analysis of anabolic and catabolic markers.
Testosterone Supplementation in an Aged Mouse Model of Sarcopenia[6]
-
Animal Model: Aged male mice (22 months old).
-
Treatment Protocol: Endogenous testosterone was suppressed via a GnRH antagonist. Mice were then implanted with subdermal testosterone-filled implants (0.5 or 1.0 cm) for 2 months.
-
Control Groups: Young (2 months old) and old (22 months old) mice with empty implants.
-
Outcome Measures: Body and gastrocnemius muscle weights, serum testosterone levels, and muscle fiber cross-sectional area (CSA).
Selective Androgen Receptor Modulators (SARMs) in an Ovariectomized Rat Model[7][8]
-
Animal Model: 3-month-old female Sprague-Dawley rats, ovariectomized (OVX) to model postmenopausal conditions.
-
Treatment Protocol: Following an 8-9 week post-OVX period, rats were treated with either Ostarine or Ligandrol at doses of 0.04, 0.4, or 4 mg/kg body weight/day for 5 weeks.
-
Control Groups: A non-ovariectomized group (Non-OVX) and an untreated ovariectomized group (OVX).
-
Outcome Measures: Uterus, gastrocnemius, and soleus muscle weights, muscle fiber size, capillary density, and enzyme activities (lactate dehydrogenase, citrate (B86180) synthase).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Conclusion
This compound demonstrates potential for mitigating muscle loss in certain research models relevant to sarcopenia, particularly in contexts of hormonal decline and chronic disease. However, its efficacy may be context-dependent, as evidenced by the lack of effect in an acute disuse atrophy model in healthy subjects.[3][4] Alternative anabolic agents, such as testosterone and certain SARMs, also show promise in preclinical models, with testosterone demonstrating a robust reversal of age-related sarcopenia in mice.[6]
For researchers, these findings underscore the importance of selecting appropriate preclinical models that accurately reflect the clinical condition of interest. Future studies should aim for direct comparative analyses of these compounds in standardized, age-related sarcopenia models to provide a clearer picture of their relative efficacy and safety profiles. The development of novel therapies for sarcopenia will undoubtedly benefit from a deeper understanding of the molecular pathways activated by these anabolic agents and the translation of these preclinical findings into well-controlled clinical trials.
References
- 1. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Role of this compound in the Management of Osteosarcopenia in Postmenopausal Women: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound administration does not attenuate muscle atrophy during a short period of disuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound administration does not attenuate muscle atrophy during a short period of disuse | PLOS One [journals.plos.org]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. Testosterone Supplementation Reverses Sarcopenia in Aging through Regulation of Myostatin, c-Jun NH2-Terminal Kinase, N… [ouci.dntb.gov.ua]
- 7. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Designing Placebo-Controlled Trials for Nandrolone Decanoate: A Comparative Guide for Clinical Researchers
For Immediate Release
This guide provides a comprehensive overview of the design and implementation of placebo-controlled trials for Nandrolone (B1676933) decanoate (B1226879), an anabolic steroid investigated for various therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical studies, offering a comparative analysis of experimental protocols and outcomes. The guide emphasizes rigorous methodologies, including double-blinding and randomization, and addresses the ethical considerations inherent in placebo-controlled research.
Comparative Efficacy: Nandrolone Decanoate vs. Placebo
This compound has been evaluated in multiple placebo-controlled clinical trials, primarily focusing on its efficacy in treating muscle wasting in HIV-infected individuals and osteoporosis in elderly women. The data consistently demonstrates the superiority of this compound over placebo in improving key physiological parameters.
Key Performance Indicators in Clinical Trials
| Parameter | This compound Group | Placebo Group | Study Population | Key Findings |
| Change in Lean Body Mass (LBM) | +1.6 ± 0.3 kg | +0.4 ± 0.3 kg | HIV-infected men with weight loss | Nandrolone administration resulted in a significantly greater increase in LBM compared to placebo (P < 0.05).[1][2][3][4] |
| Change in Fat-Free Mass | +1.6 ± 0.3 kg | Not specified in detail, but significantly less than Nandrolone | HIV-infected men with weight loss | Gains in fat-free mass were significantly greater with Nandrolone compared to placebo.[2] |
| Change in Body Cell Mass | +1.0 ± 0.2 kg | Not specified in detail, but significantly less than Nandrolone | HIV-infected men with weight loss | Nandrolone led to significantly greater gains in body cell mass than placebo.[2] |
| Change in Bone Mineral Density (BMD) - Lumbar Spine | +3.4% ± 6.0% (1st year), +3.7% ± 7.4% (2nd year) | Not specified, but ND group showed significant increase from baseline | Elderly women with osteoporosis | Nandrolone significantly increased lumbar spine BMD compared to baseline.[5] |
| Change in Bone Mineral Density (BMD) - Femoral Neck & Trochanter | Significant increase in trochanter and neck BMD | No significant change | Elderly women with osteoporosis | The Nandrolone group showed significantly increased BMD of the trochanter and neck compared to the placebo group.[5] |
| Incidence of New Vertebral Fractures | 21% | 43% | Elderly women with osteoporosis | Nandrolone significantly reduced the incidence of new vertebral fractures compared to placebo (p < 0.05).[5] |
| Change in Hemoglobin Levels | Significant increase of 14.3% from baseline | No significant change | Elderly women with osteoporosis | A 2-year treatment with Nandrolone significantly increased hemoglobin levels compared to baseline and placebo (p < 0.01).[5] |
Experimental Protocols: A Closer Look
The design of placebo-controlled trials for this compound requires meticulous attention to methodology to ensure the validity and reliability of the findings. Key components of these protocols are outlined below.
Study Design and Blinding
A cornerstone of high-quality clinical research is the use of a randomized, double-blind, placebo-controlled design.[5][6] In this type of study, neither the participants nor the investigators are aware of who is receiving the active drug and who is receiving the placebo.[7][8][9] This minimizes bias in the assessment of outcomes.[7] The placebo injections should be indistinguishable from the active medication, containing the same vehicle (e.g., arachis oil with benzyl (B1604629) alcohol) to maintain the blind.[5]
Participant Selection Criteria
In a study investigating this compound for HIV-associated weight loss, participants were HIV-infected men who had experienced a 5-15% weight loss over the preceding 6 months and were on stable antiretroviral therapy for more than 12 weeks.[1][2][3][4] For a trial on osteoporosis, the subjects were osteoporotic women older than 70 years.[5]
Dosage and Administration
The administration of this compound and the placebo is typically done via intramuscular injection. In studies on HIV-infected men, a common dosage was 150 mg of this compound administered intramuscularly every two weeks for a duration of 12 weeks.[1][2][3][4] In a two-year study on elderly women with osteoporosis, the dosage was 50 mg of this compound injected every three weeks.[5]
Outcome Measures
A range of primary and secondary endpoints are used to assess the efficacy of this compound. These include:
-
Body Composition: Measured by dual-energy x-ray absorptiometry (DEXA) to assess lean body mass, fat-free mass, and bone mineral density.[2][5]
-
Muscle Performance and Physical Function: Assessed through standardized tests of strength and endurance.[2]
-
Hormone Levels and Insulin Sensitivity: Monitored to evaluate the endocrine effects of the treatment.[2]
-
Quality of Life and Sexual Function: Evaluated using validated questionnaires.[2]
-
Incidence of Fractures: In osteoporosis studies, the rate of new vertebral fractures is a critical endpoint.[5]
Visualizing the Process and Pathway
To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Ethical Considerations in Placebo-Controlled Trials
The use of a placebo in clinical trials raises important ethical questions, particularly when an effective treatment already exists.[10][11][12] However, a placebo-controlled design is often considered ethically justifiable when no other research design can yield the necessary data to establish efficacy.[10] Key ethical principles to uphold include:
-
Informed Consent: Participants must be fully informed about the nature of the trial, including the possibility of receiving a placebo.[13]
-
Minimizing Harm: The duration of placebo treatment should be as short as possible, and interim data analysis should be in place to terminate the study if significant positive or negative results emerge.[10]
-
Justification for Placebo: The use of a placebo is more easily justified when the side effects of the standard therapy are severe.[10]
-
Institutional Review Board (IRB) Approval: All clinical trials must be approved by an IRB to ensure the protection of human subjects.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. A randomized, placebo-controlled trial of this compound in human immunodeficiency virus-infected men with mild to moderate weight loss with recombinant human growth hormone as active reference treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paulogentil.com [paulogentil.com]
- 4. Research Portal [researchworks.creighton.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Double-blind placebo-controlled trial of treatment of osteoporosis with the anabolic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of Control, Randomization, Blinding, and Allocation Concealment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.oapen.org [library.oapen.org]
- 9. castoredc.com [castoredc.com]
- 10. code-medical-ethics.ama-assn.org [code-medical-ethics.ama-assn.org]
- 11. Ethical issues in conducting placebo controlled clinical trials - MedCrave online [medcraveonline.com]
- 12. The Ethics of Placebo-controlled Trials: Methodological Justifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Informed Consent for Placebo-Controlled Trials: Do Ethics and Science Conflict? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis in Nandrolone Decanoate Studies
For Immediate Release
This guide provides a comprehensive comparison of statistical analysis approaches for studies investigating the effects of Nandrolone (B1676933) decanoate (B1226879) (ND), a widely studied anabolic androgenic steroid. Tailored for researchers, scientists, and drug development professionals, this document delves into the statistical methodologies, experimental protocols, and data presentation strategies essential for robust study outcomes.
Comparative Analysis of Statistical Approaches
The choice of statistical analysis in Nandrolone decanoate research is contingent on the study's objectives, be it pharmacokinetic profiling, preclinical evaluation of physiological effects, or analytical method validation.
| Study Type | Common Statistical Approaches | Alternative/Advanced Methods | Key Considerations |
| Pharmacokinetic Studies | Non-parametric tests (e.g., Kruskal-Wallis, Mann-Whitney U), Paired t-tests, ANOVA, Linear Regression.[3][4] | Population Pharmacokinetic (PopPK) modeling, Nonlinear Mixed-Effects Modeling.[5] | Dose-proportionality, inter- and intra-individual variability, half-life determination.[4][5] |
| Preclinical (in vivo) Studies | ANOVA (one-way or two-way) followed by post-hoc tests (e.g., Tukey's, Dunn's), Student's t-test.[6] | Repeated Measures ANOVA, Analysis of Covariance (ANCOVA). | Control of confounding variables, appropriate sample size, accounting for repeated measurements over time. |
| Clinical Trials | Paired t-tests, Wilcoxon signed-rank test, Chi-squared test, ANOVA.[3] | Intention-to-Treat (ITT) analysis, Per-Protocol (PP) analysis, Meta-analysis.[7] | Blinding, randomization, handling of missing data, statistical power.[3][7] |
| Analytical Method Validation | Linear regression (for calibration curves), Calculation of LOD & LOQ, Precision (RSD%), Accuracy (recovery %).[8][9] | Youden's test for robustness, Analysis of variance for linearity assessment. | Adherence to ICH guidelines, specificity, selectivity, and robustness of the method.[8][9] |
Detailed Experimental Protocols
Transparent and detailed methodologies are the bedrock of reproducible scientific research. Below are summaries of key experimental protocols frequently employed in this compound studies.
Quantification of this compound in Biological Samples (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices like urine and serum.[10][11]
Sample Preparation:
-
Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated metabolites.[12]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the biological matrix.
-
Derivatization: Silylation (e.g., with MSTFA) is a common step to increase the volatility and thermal stability of the analytes for GC analysis.[12]
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.[4][10]
-
Internal Standard: A stable isotope-labeled analog of nandrolone is typically used to ensure accurate quantification.[4]
High-Performance Thin-Layer Chromatography (HPTLC) for Pharmaceutical Formulations
HPTLC offers a simple, rapid, and cost-effective method for the quantification of this compound in pharmaceutical preparations.[8][9]
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[8]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) is commonly used.[8][9]
-
Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber.
-
Densitometric Analysis: Quantification is achieved by scanning the plate with a densitometer at a specific wavelength (e.g., 245 nm).[8][9]
Preclinical Evaluation in a Rat Model
Animal models are instrumental in elucidating the physiological and pathological effects of this compound.
Study Design:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[13][14]
-
Groups: Typically include a control group, a vehicle group, an ND-treated group, and often an exercise group.[13][15]
-
Dosing: ND is administered intramuscularly or subcutaneously, with doses often mimicking human abuse patterns.[13][14]
-
Duration: Studies often run for several weeks to observe chronic effects.[13][15]
-
Outcome Measures: Include changes in body weight, muscle mass, organ weight, and various biochemical and histological parameters.[13][15]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using Graphviz, depict a typical experimental workflow and the primary signaling pathway of this compound.
Conclusion
The robust statistical analysis of this compound study outcomes is critical for advancing our understanding of its therapeutic potential and risks. This guide provides a framework for researchers to compare and select appropriate statistical methods, design rigorous experimental protocols, and effectively present their findings. By adhering to these principles, the scientific community can ensure the generation of high-quality, reliable data in the field of anabolic steroid research.
References
- 1. Anabolic Steroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aub.edu.lb [aub.edu.lb]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Statistical methods for population pharmacokinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound in fast and slow rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Accurate HPTLC-Densitometric Method for Assay of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Accurate HPTLC-Densitometric Method for Assay of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical excretion profile and GC/C/IRMS findings may last for nine months after a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of this compound on skeletal muscle repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Measurement of Nandrolone Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical techniques for the quantitative measurement of Nandrolone (B1676933) decanoate (B1226879). The following sections detail the performance characteristics, experimental protocols, and a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Characteristics
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, specificity, sample matrix, and throughput. The following tables summarize the key performance indicators for each method based on published validation data.
Table 1: Chromatographic Methods
| Parameter | GC-MS | LC-MS/MS | HPTLC-Densitometry | HPLC (UV Detection) |
| Limit of Detection (LOD) | 0.01 - 0.06 ng/mL (for metabolites)[1] | < 1 ng/mL (for metabolites)[1][2] | 0.231 µ g/spot [3][4] | 0.010 µg/mL (for Nandrolone Phenylpropionate)[5] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but quantifiable at low ng/mL | < 1 ng/mL (for metabolites)[1][2] | 0.700 µ g/spot [3][4] | 0.050 µg/mL (for Nandrolone Phenylpropionate)[5] |
| Linearity (Range) | Not explicitly stated | 1-100 ng/mL (for metabolites)[6] | 0.780 to 12.500 µ g/spot [3][4] | 0.050 to 25 µg/mL (for Nandrolone Phenylpropionate)[5] |
| Precision (%RSD/CV) | < 16.4%[1][2] | < 16.4%[1][2] | < 2%[3][4] | Intra-day: 0.219-0.609%, Inter-day: 0.441-0.875%[5] |
| Accuracy/Recovery (%) | 94.17 - 97.20% (for metabolites)[1] | Not explicitly stated | 99.0 - 100.3%[3][4] | Not explicitly stated |
Table 2: Immunoassay Methods
| Parameter | ELISA |
| Limit of Detection (LOD) | 0.004 - 0.032 ng/mL[7] |
| Sensitivity (80% B/B₀) | 0.18 - 12.99 ng/mL[7] |
| Cross-reactivity | A significant factor to consider, as the assay may detect other related steroids.[8] |
| Precision (%CV) | Intra-plate: ≤5.3%, Inter-plate: <9% (for a similar assay)[9] |
| Accuracy/Recovery (%) | Dependent on the matrix; spike and recovery experiments are crucial for validation.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of anabolic steroids.
Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate the analytes from the sample matrix (e.g., urine, oil-based formulations).[11][12] For oily formulations, a simple dilution in a suitable organic solvent may be sufficient.[13]
-
Hydrolysis: For the analysis of metabolites in urine, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave conjugated metabolites.[11]
-
Derivatization: To improve volatility and thermal stability, nandrolone and its metabolites are typically derivatized. A common procedure involves the formation of trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[11]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP5-MS).[13]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in electron ionization (EI) mode.[13]
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: ~280 °C[13]
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes.
-
Carrier Gas: Helium
-
MS Detection: Selected Ion Monitoring (SIM) mode is often used for targeted analysis to enhance sensitivity and selectivity.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.
Sample Preparation:
-
Extraction: Similar to GC-MS, LLE or SPE can be used. For some applications, a simple "dilute-and-shoot" approach may be possible after protein precipitation.[6]
-
Derivatization: While not always necessary, derivatization can be employed to enhance ionization efficiency and improve sensitivity.[6]
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system with a reverse-phase C18 column.[14]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[14]
-
Ionization Mode: Positive ESI is typically used.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity.[14]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput option for the analysis of pharmaceutical formulations.
Sample Preparation:
-
Dilution: The sample is diluted with a suitable solvent to a known concentration.[4]
Instrumentation:
-
HPTLC Plates: Glass plates pre-coated with silica (B1680970) gel 60F₂₅₄ CN.[3][4]
-
Applicator: An automated TLC sampler.
-
Developing Chamber: A twin-trough chamber.
-
Densitometer: A TLC scanner for quantitative analysis.
Chromatographic and Densitometric Conditions:
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 42.5:7.5, v/v).[3][4]
-
Application: Samples are applied as bands.
-
Development: The plate is developed in the mobile phase.
-
Densitometric Scanning: The plates are scanned at a specific wavelength (e.g., 245 nm) to quantify the separated analytes.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely available and reliable technique for the quantification of nandrolone decanoate in pharmaceutical preparations.
Sample Preparation:
-
Dilution: The sample is accurately diluted with the mobile phase to fall within the linear range of the method.
Instrumentation:
-
HPLC System: An isocratic or gradient HPLC system.
-
Column: A reversed-phase column (e.g., C18 or CN).[5]
-
Detector: A UV-Vis detector set to the wavelength of maximum absorbance for this compound (e.g., 240 nm).[5][15]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A fixed volume of the sample is injected.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunoassay technique primarily used for screening purposes due to its high throughput and low detection limits.
Assay Principle:
-
Competitive ELISA: This is the common format for small molecules like nandrolone. In this setup, free nandrolone in the sample competes with a labeled nandrolone conjugate for binding to a limited number of specific antibodies. The signal is inversely proportional to the concentration of nandrolone in the sample.[10]
Procedure:
-
Sample/Standard Addition: Samples and standards are added to microplate wells coated with antibodies.
-
Enzyme Conjugate Addition: A known amount of enzyme-labeled nandrolone is added.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.
-
Signal Measurement: The absorbance is measured using a microplate reader. The concentration of nandrolone is determined by comparing the absorbance of the samples to a standard curve.
Mandatory Visualizations
The following diagrams illustrate the general workflow of analytical technique validation and the logical relationship for selecting a suitable method for this compound measurement.
Comparative Analysis
-
GC-MS and LC-MS/MS are considered the gold standard for confirmatory analysis due to their high specificity and sensitivity. LC-MS/MS has the advantage of often not requiring a derivatization step, which can simplify sample preparation and reduce analysis time.[2] Both techniques are capable of detecting and quantifying nandrolone and its metabolites at very low concentrations, making them suitable for anti-doping control and pharmacokinetic studies.[1][6]
-
HPTLC-Densitometry and HPLC-UV are robust and reliable methods for the quality control of pharmaceutical formulations.[3][4][5] They offer good precision and accuracy for the quantification of the active pharmaceutical ingredient. While generally less sensitive than mass spectrometric methods, their sensitivity is sufficient for assaying pharmaceutical dosage forms.
-
ELISA is an excellent technique for high-throughput screening of a large number of samples due to its high sensitivity and ease of automation.[7] However, the potential for cross-reactivity with other structurally related steroids means that positive results from an ELISA screen should be confirmed by a more specific method like GC-MS or LC-MS/MS.[8]
Conclusion
The choice of the analytical technique for the measurement of this compound is dictated by the specific application. For high-sensitivity screening, ELISA is a powerful tool. For routine quality control of pharmaceutical products, HPTLC and HPLC-UV provide accurate and precise results. For confirmatory analysis and research applications requiring the highest level of specificity and sensitivity, GC-MS and LC-MS/MS are the methods of choice. A thorough validation according to ICH guidelines is essential for any method to ensure the reliability and accuracy of the obtained results.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of nandrolone metabolites in human urine: comparison between liquid chromatography/tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Accurate HPTLC-Densitometric Method for Assay of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple and Accurate HPTLC-Densitometric Method for Assay of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation and identification of intact Nandrolone phase II oxo-metabolites based on derivatization and inject LC-MS/(HRMS) methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive avidin-biotin ELISA for detection of nandrolone and testosterone in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. Performance characteristics of an ELISA screening assay for urinary synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. scielo.br [scielo.br]
- 13. toxicologia.unb.br [toxicologia.unb.br]
- 14. madbarn.com [madbarn.com]
- 15. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of Anabolic to Androgenic Ratios: Nandrolone Decanoate vs. Novel Compounds
A deep dive into the anabolic and androgenic profiles of the traditional steroid Nandrolone Decanoate and emerging Selective Androgen Receptor Modulators (SARMs), providing researchers and drug development professionals with a comprehensive comparison based on available preclinical data.
The quest for therapeutic agents that can selectively promote muscle and bone growth while minimizing unwanted androgenic side effects has been a long-standing goal in medicine. This guide provides a comparative analysis of the anabolic to androgenic ratio of this compound, a well-established anabolic-androgenic steroid (AAS), with several novel Selective Androgen Receptor Modulators (SARMs) that have shown promise in preclinical studies.
Data Presentation: Anabolic to Androgenic Ratios
The anabolic to androgenic ratio is a key indicator of a compound's therapeutic potential, representing its ability to stimulate muscle growth (anabolic effect) relative to its effects on male sexual characteristics (androgenic effect). A higher ratio is generally desirable for therapeutic applications where muscle wasting is a concern.
| Compound | Type | Anabolic:Androgenic Ratio | Key Findings |
| Testosterone | Anabolic-Androgenic Steroid | 1:1 | The reference standard for anabolic and androgenic activity.[1][2] |
| This compound | Anabolic-Androgenic Steroid | ~11:1 | Exhibits strong anabolic effects with significantly reduced androgenic activity compared to testosterone.[3][4] |
| RAD 140 (Testolone) | SARM | 90:1 | Demonstrates a very high selectivity for anabolic effects in preclinical models.[5] |
| LGD-4033 (Ligandrol) | SARM | ~10:1 to >500:1 | Shows potent anabolic activity in muscle and bone; the wide range in reported ratios may be due to different experimental conditions.[3][4][6] |
| S-23 | SARM | Favorable | Animal studies indicate a good separation of anabolic and androgenic effects, with the ability to increase muscle mass while having a lesser impact on the prostate at certain doses.[7][8] |
| Ostarine (MK-2866) | SARM | Favorable | Known for its muscle-preserving and performance-enhancing properties with a favorable anabolic profile.[9][10] |
Experimental Protocols: The Hershberger Assay
The anabolic and androgenic activities of these compounds are primarily determined using the Hershberger assay, a standardized in vivo bioassay in rats.
Objective: To determine the anabolic and androgenic potential of a test compound.
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgenic stimulation.
-
Treatment Groups:
-
Control Group: Receives a vehicle (e.g., corn oil) only.
-
Testosterone Propionate (TP) Group: Receives a standard dose of TP to serve as a reference for androgenic and anabolic activity.
-
Test Compound Groups: Receive varying doses of the novel compound being tested.
-
-
Administration: The test compounds and TP are typically administered daily for a period of 7 to 10 days via subcutaneous injection or oral gavage.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Activity: Measured by the weight of the levator ani muscle, a muscle in the pelvic region that is highly responsive to anabolic stimuli.
-
Androgenic Activity: Measured by the weights of the ventral prostate and seminal vesicles, which are key accessory sex organs.
-
-
Data Analysis: The weights of the levator ani muscle, ventral prostate, and seminal vesicles are normalized to the body weight of the animal. The anabolic to androgenic ratio is then calculated by comparing the dose-response curves for the anabolic and androgenic tissues. A compound is considered to have a favorable profile if it produces a significant increase in levator ani muscle weight with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles compared to testosterone.
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. dopinglinkki.fi [dopinglinkki.fi]
- 2. researchgate.net [researchgate.net]
- 3. transformyou.com [transformyou.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. swolverine.com [swolverine.com]
- 7. S-23 (drug) - Wikipedia [en.wikipedia.org]
- 8. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Everything You Need to Know About Ostarine [connect.aacp.org]
- 10. Enobosarm - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Nandrolone Decanoate vs. Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anabolic steroid Nandrolone (B1676933) decanoate (B1226879) and the class of compounds known as Selective Androgen Receptor Modulators (SARMs). The following sections detail their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.
Introduction: Mechanisms of Action
Both Nandrolone decanoate and SARMs exert their effects by binding to the androgen receptor (AR). However, their downstream actions and tissue selectivity differ significantly, which forms the basis of their distinct pharmacological profiles.
This compound: A synthetic anabolic-androgenic steroid (AAS), this compound is a derivative of testosterone (B1683101).[1] Upon administration, it is hydrolyzed to nandrolone, which then binds to the AR.[2] A key feature of nandrolone's metabolism is its interaction with the enzyme 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT) by this enzyme, nandrolone is converted to a less potent androgen, dihydronandrolone (DHN).[1] This metabolic pathway contributes to nandrolone's lower androgenic activity in tissues with high 5α-reductase expression, such as the prostate.[3][4]
Selective Androgen Receptor Modulators (SARMs): SARMs are a class of non-steroidal compounds designed to bind to the AR and elicit tissue-selective responses.[5][6] The goal of SARM development is to maximize the anabolic effects on muscle and bone while minimizing the androgenic effects on tissues like the prostate and seminal vesicles.[5][6] This tissue selectivity is thought to be achieved through a combination of factors, including the unique conformational changes induced in the AR upon SARM binding, which in turn influences the recruitment of co-regulatory proteins that modulate gene expression in a tissue-specific manner.
Signaling Pathways
The binding of both Nandrolone and SARMs to the androgen receptor initiates a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.
Quantitative Data Comparison
The following tables summarize preclinical data from studies in castrated male rats, a standard model for assessing anabolic and androgenic activity. The primary endpoints are the weights of the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).
Table 1: Anabolic and Androgenic Effects of this compound vs. SARMs (S-1 & S-4) in Castrated Rats
| Compound (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Anabolic/Androgenic Ratio (Levator Ani / Prostate) |
| Intact Control | 100% | 100% | 100% | 1.0 |
| Castrated Control | 62% | 15% | 14% | 4.1 |
| This compound (0.5 mg/day) | ~87% | ~77% | ~64% | ~1.1 |
| S-1 (0.5 mg/day) | ~70% | ~17% | ~10% | ~4.1 |
| S-4 (0.5 mg/day) | ~101% | ~33% | ~17% | ~3.1 |
Data synthesized from a study in castrated male rats.[5] The anabolic/androgenic ratio is calculated for illustrative purposes.
Table 2: Anabolic and Androgenic Effects of LGD-4033 in Castrated Rats
| Compound (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) | Anabolic/Androgenic Ratio (Levator Ani / Prostate) |
| Intact Control | 100% | 100% | 1.0 |
| Castrated Control | ~50% | ~10% | 5.0 |
| LGD-4033 (0.3 mg/kg/day, oral) | ~100% | ~20% | ~5.0 |
| LGD-4033 (1 mg/kg/day, oral) | >100% | ~40% | >2.5 |
| LGD-4033 (3 mg/kg/day, oral) | >100% | ~60% | >1.7 |
Data synthesized from a preclinical study in orchidectomized male rats.[7] The anabolic/androgenic ratio is calculated for illustrative purposes.
Experimental Protocols
The data presented above were generated using well-established experimental protocols designed to assess the anabolic and androgenic properties of test compounds.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method used to screen for androgenic and anti-androgenic substances.[8]
Experimental Workflow:
Methodology:
-
Animal Model: Immature, peripubertal male rats are used.
-
Surgical Procedure: The rats are surgically castrated to remove the endogenous source of androgens.
-
Dosing: Following a recovery period, the animals are treated with the test compound (e.g., this compound or a SARM) or a vehicle control for a specified duration.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the castrated control group and an intact (non-castrated) control group to determine the anabolic and androgenic activity of the compound.
In Vitro Androgen Receptor Transcriptional Activation Assay
This assay is used to determine if a compound can bind to the androgen receptor and activate the transcription of a reporter gene.
Experimental Workflow:
Methodology:
-
Cell Line: A suitable mammalian cell line is genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Treatment: The cells are incubated with various concentrations of the test compound.
-
Measurement: After a specific incubation period, the cells are lysed, and the activity of the reporter gene product is measured.
-
Data Analysis: The level of reporter gene activity is proportional to the ability of the test compound to activate the androgen receptor.
Side Effect Profile Comparison
This compound: As an anabolic steroid, this compound can cause a range of side effects, although it is considered to have a more favorable profile than testosterone.[2] Potential adverse effects include suppression of endogenous testosterone production, cardiovascular issues, and androgenic effects in women (virilization).[2]
SARMs: While designed to have a better safety profile, SARMs are not without potential side effects. Clinical and preclinical studies have reported dose-dependent suppression of testosterone and alterations in lipid profiles.[9] The long-term safety of SARMs is still under investigation as none are currently approved for therapeutic use.[5]
Conclusion
This compound and SARMs represent two distinct approaches to modulating the androgen receptor for therapeutic benefit. Preclinical data suggests that SARMs can exhibit a higher degree of tissue selectivity, demonstrating potent anabolic effects on muscle and bone with reduced androgenic activity in the prostate compared to this compound. However, the long-term safety and efficacy of SARMs in humans are still being evaluated in clinical trials. This guide provides a foundational comparison for researchers and drug development professionals to understand the key differences and potential advantages of each compound class. Further head-to-head clinical studies are necessary to fully elucidate their comparative therapeutic indices.
References
- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound relieves joint pain in hypogonadal men: a novel prospective pilot study and review of the literature - Tatem - Translational Andrology and Urology [tau.amegroups.org]
- 4. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vikingtherapeutics.com [vikingtherapeutics.com]
- 8. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Replicating and validating published findings on Nandrolone decanoate's myotrophic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the myotrophic effects of Nandrolone (B1676933) Decanoate (B1226879) (ND). It is designed to assist researchers in replicating and validating these findings by presenting quantitative data, detailed experimental protocols, and a clear visualization of the underlying molecular pathways.
Comparative Efficacy of Nandrolone Decanoate on Muscle Mass
The myotrophic effects of this compound have been quantified in both human and animal studies. The following tables summarize the key findings from several published papers, offering a comparative overview of its efficacy under different experimental conditions.
| Study Subject | Dosage | Duration | Key Myotrophic Effects | Reference |
| Human (Male Bodybuilders) | 200 mg/week (intramuscular) | 8 weeks | - Body Mass: +2.2 kg - Fat-Free Mass: +2.6 kg | [1] |
| Rat (Male Sprague Dawley) | 10 mg/kg/week (intramuscular) | 8 weeks | - Increased incidence of central nuclei in muscle fibers - Increased collagen deposition in sedentary group - No significant change in body or muscle weight in sedentary group | [2][3] |
| Rat (Male Wistar) | 5 mg/kg (subcutaneous, twice a week) | 21 days | - Increased MyoD mRNA after 7 days - Increased myogenin mRNA after 21 days in cryoinjured muscle | [4] |
| Chicken (Female White Leghorn) | Weekly injections | 4 weeks | - Pectoralis Mass: ~22% increase - Muscle Fiber Diameter: ~24% increase - Significant increase in satellite cell numbers | [5][6] |
Experimental Protocols for In Vivo Assessment of Myotrophic Effects
The following are detailed methodologies from key studies that can be used as a foundation for designing replication and validation experiments.
Study 1: Human Clinical Trial in Bodybuilders
-
Objective: To determine the effect of ND on body composition in experienced male bodybuilders.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 16 experienced male bodybuilders (ages 19-44).
-
Intervention:
-
Treatment Group: 200 mg of this compound per week, administered intramuscularly.
-
Placebo Group: Placebo injection.
-
Duration: 8 weeks.
-
-
Outcome Measures:
-
Body Composition: Assessed using a four-component model (underwater weighing, dual-energy x-ray absorptiometry - DXA, and deuterium (B1214612) dilution).
-
Bone Mineral Content and Density: Measured by DXA.
-
Water Compartments (Extracellular and Intracellular): Determined by deuterium and bromide dilution.
-
-
Reference: [1]
Study 2: Animal Model of Muscle Repair in Rats
-
Objective: To analyze the effect of ND on muscle repair and the expression of myogenic regulatory factors following cryoinjury.
-
Animal Model: Adult male Wistar rats.
-
Experimental Groups:
-
Control
-
Sham
-
Cryoinjured + ND
-
Non-injured + ND
-
-
Intervention:
-
ND Administration: 5 mg/kg of this compound, administered subcutaneously twice a week.
-
Muscle Injury: Cryoinjury to the tibialis anterior muscle.
-
-
Outcome Measures:
-
Gene Expression: Analysis of MyoD and myogenin mRNA levels using real-time PCR at 7 and 21 days post-injury.
-
Morphological Analysis: Histological examination of the tibialis anterior muscle using hematoxylin-eosin staining at 7 and 14 days post-injury to assess for edema, myonecrosis, and inflammatory infiltrate.
-
-
Reference: [4]
Study 3: Animal Model of Myotrophic Effects in Sedentary and Exercised Rats
-
Objective: To investigate the effects of supraphysiological doses of ND on the soleus muscle in sedentary and exercised rats.
-
Animal Model: 40 male Sprague Dawley rats.
-
Experimental Groups:
-
Sedentary + Vehicle
-
Sedentary + ND
-
Exercised + Vehicle
-
Exercised + ND
-
-
Intervention:
-
ND Administration: 10 mg/kg/week of this compound, administered via intramuscular injection twice a week for 8 weeks.
-
Exercise Protocol: (If applicable) Details of the exercise regimen.
-
-
Outcome Measures:
-
Muscle Morphology: Analysis of the soleus muscle for changes in fiber type, presence of splitting fibers, irregular myofibrils, altered sarcomeres, collagen deposition, and the number and location of nuclei.
-
Signaling Pathways and Experimental Workflows
The myotrophic effects of this compound are primarily mediated through the androgen receptor, which in turn influences a cascade of downstream signaling events that promote muscle growth.
This compound Signaling Pathway in Skeletal Muscle
Caption: this compound signaling cascade in skeletal muscle.
Experimental Workflow for Assessing Myotrophic Effects in Rats
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Bodybuilders' body composition: effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Skeletal Muscle and Neuromuscular Junction of Sedentary and Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. paulogentil.com [paulogentil.com]
- 5. This compound increases satellite cell numbers in the chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Nandrolone Decanoate's Effects Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and pathological effects of Nandrolone (B1676933) decanoate (B1226879) (ND), a widely studied anabolic-androgenic steroid (AAS), across various animal species. The data presented is collated from multiple experimental studies to offer an objective overview of its performance, supporting further research and development.
Mechanism of Action: The Androgen Receptor Pathway
Nandrolone decanoate is a prodrug that is hydrolyzed in the body to its active form, nandrolone.[1] Nandrolone exerts its effects primarily by binding to the androgen receptor (AR).[1][2][3] Upon binding, the AR undergoes a conformational change, translocates to the cell nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[1] This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects associated with the compound.[1] These effects include increased protein synthesis and muscle growth.[4] Additionally, nandrolone can influence other signaling pathways, including ERK, Akt, and MAPK.[1]
Caption: General signaling pathway for this compound.
Experimental Protocols and Design
The evaluation of this compound's effects relies on structured preclinical trials. A typical experimental workflow involves animal acclimatization, division into control and treatment groups, a defined period of administration, and subsequent analysis.
Caption: A generalized workflow for preclinical this compound studies.
Table 1: Summary of Experimental Protocols in Animal Models
| Species | Strain | Dose Range | Route | Frequency | Duration | Vehicle | Key Focus of Study | Citation(s) |
| Rat | Wistar / Sprague Dawley | 2 - 15 mg/kg | IM / IP | Weekly | 4 - 12 weeks | Peanut Oil | Morphology, Toxicity, Hormonal Effects, Neuromuscular Junctions | [5][6][7][8][9][10] |
| Mouse | Swiss Mus musculus | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Kidney Toxicity | [11] |
| Rabbit | Not Specified | Not Specified | IM | 2 injections over 8 weeks | Not Specified | Reproductive Performance | [12] | |
| Chicken | White Leghorn | Not Specified | IM | Weekly | 4 weeks | Saline | Muscle Hypertrophy | [13] |
| Pig | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Muscle Histology | [14] |
IM: Intramuscular; IP: Intraperitoneal
Comparative Anabolic Effects on Muscle Tissue
This compound is primarily known for its anabolic properties, promoting muscle growth.[2] However, the extent of this effect varies by species and is often dependent on concomitant physical exercise.
-
In Chickens: Weekly injections of ND resulted in a significant increase in pectoralis muscle mass (~22%) and mean muscle fiber diameter (~24%).[13] The study also noted a significant increase in the number of satellite cells, which are crucial for muscle repair and hypertrophy.[13]
-
In Pigs: Administration of ND led to a noticeable increase in the diameter and area of muscle fibers.[14]
-
In Rats: The effects are more varied. In sedentary rats, supraphysiological doses (10 mg/kg/week) have been shown to cause muscle degeneration, including fiber splitting and an increase in collagen deposition.[7] However, when combined with strength training, ND was effective at increasing muscle mass.[4] Other studies in sedentary rats found no significant change in muscle hypertrophy, suggesting physical activity is a critical factor.[5]
Table 2: Quantitative Anabolic Effects
| Species | Muscle | Parameter | Result | Dose | Duration | Citation |
| Chicken | Pectoralis | Muscle Mass | ~22% Increase | Not Specified | 4 weeks | [13] |
| Chicken | Pectoralis | Fiber Diameter | ~24% Increase | Not Specified | 4 weeks | [13] |
| Rat (Sedentary) | Soleus | Muscle Fibers | Degeneration, increased collagen | 10 mg/kg/week | 8 weeks | [7] |
| Pig | Not Specified | Muscle Fiber Diameter | Increased | Not Specified | Not Specified | [14] |
Comparative Hormonal and Reproductive Effects
ND administration significantly impacts the endocrine system, primarily through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[2][15]
-
In Rats: ND has been shown to decrease serum levels of Luteinizing Hormone (LH) and testosterone.[10][15] One study noted that testosterone levels were suppressed by 57% at a dosage of 100 mg/week and by 70% at 300 mg/week after 6 weeks of treatment in men, with similar suppressive effects observed in rat models.[3] It can also increase adrenal function and corticosterone (B1669441) levels while decreasing ACTH.[4][6]
-
In Rabbits: Administration of ND led to severe, dose-dependent harmful effects on reproductive performance.[12] This included arrested spermatogenesis, a significant reduction in inseminated spermatozoa, and reduced sperm motility, leading to oligospermia.[12]
Table 3: Hormonal and Reproductive Effects
| Species | Parameter | Result | Dose | Duration | Citation |
| Rat | Luteinizing Hormone (LH) | Decreased | Not Specified | Not Specified | [15] |
| Rat | Testosterone | Decreased | 1, 3, 9 mg/kg/week | 4-8 weeks | [10] |
| Rat | Adrenal Function | Increased | 15 mg/kg/week | 6-12 weeks | [6] |
| Rat | ACTH | Decreased | 15 mg/kg/week | 6-12 weeks | [6] |
| Rabbit | Spermatogenesis | Arrested | High Dose | 8 weeks | [12] |
| Rabbit | Spermatozoa Count | Severely Reduced | High Dose | 8 weeks | [12] |
Comparative Toxicity and Adverse Effects
The use of ND, particularly at supraphysiological doses, is associated with significant toxicity across multiple organ systems in various animal models.
-
Hepatotoxicity: In rats, ND administration can lead to liver injury, indicated by increased serum levels of triglycerides, cholesterol, LDL, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[4]
-
Nephrotoxicity: Studies in both rats and mice have demonstrated kidney damage. High doses of ND in rats elevated kidney function biomarkers.[6] In mice, ND administration caused a significant increase in kidney weight and serum levels of urea (B33335) and creatinine, pointing to impaired renal function.[11] Histological examinations revealed changes such as increased diameters of Bowman's capsule and renal tubules.[11]
-
Cardiotoxicity: In rats, chronic supra-physiological doses of ND are associated with cardiotoxicity, including marked degenerative changes and necrosis in cardiac muscle.[16][17] It can also negatively alter lipid profiles by increasing LDL and decreasing HDL cholesterol, which is a risk factor for cardiovascular disease.[2][17]
-
Bone Morphology: In a study on Wistar rats, an 8-week treatment with 10 mg/kg ND did not produce significant morphological changes in the femur, except for a late-stage increase in the diameter of the distal epiphysis.[5] This suggests its effects on bone may be subtle or time-dependent.[5]
Table 4: Key Toxicity Findings
| Species | Organ System | Key Findings | Dose | Duration | Citation(s) |
| Rat | Liver | Increased ALT, AST, LDL, Cholesterol | 10-15 mg/kg | 6-12 weeks | [4][6] |
| Rat | Kidney | Elevated kidney function biomarkers | 15 mg/kg/week | 6-12 weeks | [6] |
| Rat | Heart | Degenerative changes, increased LDL, decreased HDL | Not Specified | Not Specified | [16][17] |
| Mouse | Kidney | Increased kidney weight, urea, and creatinine; tubular hypertrophy | Not Specified | Not Specified | [11] |
References
- 1. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Use, Abuse and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on femur morphology. Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of this compound abuse on experimental animal model: Hormonal and biochemical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Evaluation of the Effect of this compound on Experimental Spinal Cord Injury in Rats | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 10. This compound–induced hypogonadism in male rats: Dose‐ and time‐dependent effects on pituitary and testicular hormonal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. EFFECTS OF THE ANABOLIC STEROID, NANDROLONE-DECANOATE ON REPRODUCTIVE PERFORMANCE OF MALE RABBITS [journals.ekb.eg]
- 13. digitum.um.es [digitum.um.es]
- 14. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chronic, supra-physiological doses of this compound and exercise induced cardio-toxicity in an animal-model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The toxic effects of anabolic steroids "this compound" on cardiac and skeletal muscles with the potential ameliorative effects of silymarin and fenugreek seeds extract in adult male albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nandrolone Decanoate: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Nandrolone decanoate (B1226879) must adhere to strict federal regulations for its disposal to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a Schedule III controlled substance, the disposal of Nandrolone decanoate is primarily governed by the Drug Enforcement Administration (DEA), with additional considerations from the Environmental Protection Agency (EPA) regarding hazardous waste.
This guide provides essential safety and logistical information, outlining the necessary procedural steps for the proper disposal of this compound in a laboratory setting.
Key Disposal Principles
The paramount principle for disposing of this compound is to render it non-retrievable.[1] For laboratory researchers, this is typically achieved through a DEA-registered reverse distributor. It is illegal for a laboratory's Environmental Health & Safety (EHS) department to take possession of DEA-regulated substances from a research lab for disposal.[2] Instead, the EHS department will facilitate the process with an approved reverse distributor.
It is crucial to recognize that this compound may also be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). A pharmaceutical is deemed a hazardous waste if it is explicitly listed by the EPA (on P- or U-lists) or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6] While this compound is not on the P or U lists, some safety data sheets classify it as a toxic solid.[7] Given this, and to ensure full compliance, it is best practice to manage it as both a controlled substance and a hazardous waste.
Disposal Procedures for this compound
The following step-by-step protocol outlines the standard procedure for the disposal of expired, unused, or unwanted this compound from a laboratory.
Step 1: Segregation and Labeling
Expired or unwanted containers of this compound must be clearly labeled as "Expired - To Be Disposed Of" and segregated from active stock.[2] These containers must remain in the secure, locked storage location designated for controlled substances.
Step 2: Contacting Institutional Environmental Health & Safety (EHS)
The Principal Investigator (PI) or their authorized personnel must contact their institution's EHS department to initiate the disposal process. The EHS department will provide specific instructions and coordinate with a DEA-registered reverse distributor.
Step 3: Documentation and Inventory
Meticulous record-keeping is mandatory. The disposal of this compound must be documented on the laboratory's controlled substance inventory records. For Schedule III-V substances, the transfer to a reverse distributor is documented via an invoice.[2] A copy of these records must be maintained for at least two years.[2]
Step 4: Packaging for Disposal
The reverse distributor will provide specific instructions for packaging the this compound for transport. This typically involves placing the material in a designated, tamper-proof container.
Step 5: Transfer to Reverse Distributor
The transfer of the controlled substance to the reverse distributor must be handled in accordance with DEA regulations. This may involve direct pickup by the reverse distributor or shipment via a common or contract carrier to the distributor's registered location.[8][9]
Handling of this compound Waste
The proper handling of different forms of this compound waste is critical to maintaining a safe and compliant laboratory environment.
| Waste Type | Handling and Disposal Procedure |
| Expired/Unwanted Stock | Segregate from active inventory, label clearly, and store securely. Initiate disposal through the institutional EHS department for transfer to a DEA-registered reverse distributor. |
| Non-Recoverable Residuals | Empty vials or syringes containing a minimal amount of this compound that cannot be drawn out can be disposed of in a biohazard sharps container. The disposal of the empty container should be recorded, zeroing out the container's balance on the usage log. |
| Recoverable Spills | Clean up the spill using absorbent materials. The cleanup refuse (e.g., paper towels) should be placed in a hazardous waste container. The spilled amount must be recorded on the controlled substance usage log, and a DEA Form 41 should be completed to document the "unintentional destruction."[10] |
| Contaminated Labware | Glassware and other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste. |
| Contaminated PPE | Personal protective equipment (gloves, lab coats, etc.) that is contaminated with this compound should be disposed of as hazardous waste. |
Experimental Protocol: Disposal of Expired this compound Solution
This protocol details the steps for a researcher to dispose of a 10 mL vial of expired this compound solution.
1.0 Objective: To safely and compliantly dispose of an expired 10 mL vial of this compound solution from a registered research laboratory.
2.0 Materials:
-
Expired 10 mL vial of this compound solution
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
Controlled substance inventory log
-
Hazardous waste tags/labels
-
Secure, lockable storage for controlled substances
-
Container for transport to reverse distributor (as provided by EHS/reverse distributor)
3.0 Procedure:
-
Verification and Segregation:
-
Don appropriate PPE.
-
Verify that the vial of this compound is expired.
-
Update the controlled substance inventory log to reflect the vial's status as "expired."
-
Label the vial "EXPIRED - FOR DISPOSAL."
-
Place the labeled vial in a designated, segregated area within the locked controlled substance storage unit.
-
-
Initiate Disposal Request:
-
Contact the institution's Environmental Health & Safety (EHS) department to request disposal of a Schedule III controlled substance.
-
Provide the EHS department with the necessary information, including the name of the substance, quantity, and concentration.
-
-
Documentation for Transfer:
-
The EHS department will coordinate with a DEA-registered reverse distributor.
-
Complete any internal institutional forms required for the disposal.
-
Prepare for the transfer by ensuring all entries in the controlled substance log are accurate and up-to-date.
-
-
Packaging for Shipment/Pickup:
-
Follow the specific packaging instructions provided by the EHS department or the reverse distributor.
-
Place the labeled, expired vial into the provided transport container.
-
If required, complete a hazardous waste label for the outer container, listing "this compound" as the constituent.
-
-
Final Transfer and Record Keeping:
-
Arrange for the pickup of the container by the reverse distributor or transport it to the designated collection point as instructed by EHS.
-
Obtain a copy of the invoice or other transfer documentation from the reverse distributor.
-
File the transfer documentation with the laboratory's controlled substance records.
-
Retain all records for a minimum of two years.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. dep.wv.gov [dep.wv.gov]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. pwaste.com [pwaste.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. knowledge.schedule2.it [knowledge.schedule2.it]
- 9. pdfguru.com [pdfguru.com]
- 10. This compound | C28H44O3 | CID 9677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
